Ethyl 2-(4-hydroxyphenoxy)propanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-hydroxyphenoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-14-11(13)8(2)15-10-6-4-9(12)5-7-10/h4-8,12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYSHPJWNMPBPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60983966 | |
| Record name | Ethyl 2-(4-hydroxyphenoxy)propanoate | |
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Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65343-67-1 | |
| Record name | Propanoic acid, 2-(4-hydroxyphenoxy)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65343-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(4-hydroxyphenoxy)propionate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-(4-hydroxyphenoxy)propanoate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-(4-hydroxyphenoxy)propionate | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Ethyl 2-(4-hydroxyphenoxy)propanoate
Executive Summary
This technical guide provides a comprehensive analysis of Ethyl 2-(4-hydroxyphenoxy)propanoate, a pivotal chemical intermediate with significant applications in the agrochemical and pharmaceutical industries. The document delineates its molecular structure, stereochemistry, and core physicochemical properties. Detailed sections are dedicated to its spectroscopic profile, chemical reactivity, and established synthesis methodologies, including stereoselective approaches. The guide emphasizes the compound's critical role as a chiral building block for aryloxyphenoxypropionate herbicides and explores its potential as a molecular scaffold in drug discovery, particularly in the context of Peroxisome Proliferator-Activated Receptor (PPAR) agonists. Experimental protocols, data tables, and process diagrams are provided to offer researchers, chemists, and drug development professionals a practical and in-depth resource.
Introduction: A Molecule of Dual Significance
This compound is an organic ester that holds a position of considerable industrial importance. While it is most recognized as a key precursor in the synthesis of high-potency, chiral herbicides, its structural motifs are also of increasing interest to the pharmaceutical sector.[1] The molecule is characterized by a phenoxy ring bearing a hydroxyl group, linked via an ether bond to an ethyl propanoate moiety containing a chiral center.
The biological activity of its derivatives is profoundly influenced by stereochemistry. Specifically, the (R)-enantiomer is the biologically active form for most of its herbicidal applications, a direct consequence of the chiral recognition mechanisms at the target enzyme active sites in plants.[2] This enantioselectivity underscores the necessity for robust stereoselective synthesis and analytical methods. For drug development professionals, the aryloxyphenoxypropanoic acid scaffold is a known pharmacophore for PPAR agonists, a class of drugs used to treat metabolic disorders like type 2 diabetes.[3] This guide will explore these facets, providing both foundational knowledge and field-proven insights into the chemistry and application of this versatile compound.
Molecular Structure and Stereochemistry
The fundamental structure of this compound consists of a hydroquinone monoether linked to the α-carbon of ethyl propionate. The presence of a stereocenter at the C2 position of the propanoate chain gives rise to two enantiomers: (R)- and (S)-Ethyl 2-(4-hydroxyphenoxy)propanoate.
Caption: General structure of this compound.
The IUPAC name for the (R)-enantiomer is Ethyl (2R)-2-(4-hydroxyphenoxy)propanoate.[4] The differentiation between enantiomers is critical, as the biological activity, particularly herbicidal efficacy, resides almost exclusively in the (R)-isomer.[2] This is due to the specific three-dimensional fit required for binding to the target enzyme, acetyl-CoA carboxylase.[2]
Physicochemical and Chiroptical Properties
The physical and chemical properties of this compound are summarized below. The data primarily pertains to the (R)-enantiomer, which is the most studied form.
| Property | Value | Source(s) |
| CAS Number | 71301-98-9 ((R)-enantiomer) 65343-67-1 (Racemate) | [5],[6] |
| Molecular Formula | C₁₁H₁₄O₄ | [5] |
| Molecular Weight | 210.23 g/mol | [5] |
| Appearance | Colorless to yellowish liquid or solid | [7] |
| Melting Point | 36-37 °C | |
| Boiling Point | 327.4 °C at 760 mmHg | |
| Density | 1.156 g/cm³ | |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMF); Insoluble in water | [7] |
| Refractive Index | 1.518 | |
| LogP | 1.72 | |
| Storage Temperature | 2-8°C |
Spectroscopic and Analytical Characterization
Structural elucidation and purity assessment rely on a suite of modern analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy While public database spectra are scarce, the expected NMR signals can be predicted from the molecular structure:
-
¹H NMR:
-
Aromatic Protons: Two sets of doublets in the range of δ 6.7-6.9 ppm, characteristic of a 1,4-disubstituted benzene ring.
-
Phenolic Proton: A broad singlet (exchangeable with D₂O) typically downfield, its position dependent on solvent and concentration.
-
Methine Proton (CH): A quartet at δ ~4.6-4.8 ppm, coupled to the adjacent methyl protons.
-
Ester Methylene Protons (OCH₂): A quartet at δ ~4.1-4.3 ppm, coupled to the ethyl's terminal methyl protons.
-
Propanoate Methyl Protons (CH-CH₃): A doublet at δ ~1.5-1.7 ppm, coupled to the methine proton.
-
Ester Methyl Protons (CH₂-CH₃): A triplet at δ ~1.2-1.4 ppm, coupled to the methylene protons.
-
-
¹³C NMR:
-
Ester Carbonyl: A signal around δ ~170-173 ppm.[2]
-
Aromatic Carbons: Four signals in the aromatic region (δ ~115-155 ppm), with the carbons attached to oxygen (C-O) appearing more downfield.
-
Methine Carbon (CH): A signal around δ ~70-75 ppm.
-
Ester Methylene Carbon (OCH₂): A signal around δ ~60-62 ppm.
-
Propanoate Methyl Carbon (CH-CH₃): A signal around δ ~16-18 ppm.
-
Ester Methyl Carbon (CH₂-CH₃): A signal around δ ~14-15 ppm.
-
Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): Expected at m/z = 210.
-
Fragmentation: Common fragmentation pathways would include the loss of the ethoxy group (-OC₂H₅, 45 Da), loss of the ethyl group (-C₂H₅, 29 Da), and cleavage of the ether bond, leading to fragments corresponding to the hydroxyphenoxy cation (m/z = 109) and the propanoate fragment.
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad band around 3200-3500 cm⁻¹ from the phenolic hydroxyl group.
-
C-H Stretches: Signals just below 3000 cm⁻¹ for aliphatic C-H and just above 3000 cm⁻¹ for aromatic C-H.
-
C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ characteristic of an ester carbonyl.
-
C-O Stretches: Strong bands in the 1100-1300 cm⁻¹ region corresponding to the ether and ester C-O bonds.
-
C=C Stretches: Absorptions around 1500-1600 cm⁻¹ from the aromatic ring.
Chiral High-Performance Liquid Chromatography (HPLC) Chiral HPLC is the definitive method for determining enantiomeric purity (enantiomeric excess, ee). This technique uses a chiral stationary phase to separate the (R)- and (S)-enantiomers, allowing for their quantification. This is a critical quality control step in the production of enantiomerically pure material for agrochemical or pharmaceutical use.[2]
Chemical Reactivity and Stability
The reactivity of this compound is governed by its three primary functional groups: the phenolic hydroxyl group, the ester moiety, and the aromatic ring.
Caption: Chemical reactivity map for this compound.
-
Phenolic Hydroxyl Group: This group is acidic and can be deprotonated with a base to form a phenoxide, a potent nucleophile. This allows for O-alkylation or O-acylation to produce various derivatives.
-
Ester Group: The ester is susceptible to nucleophilic acyl substitution. It can be hydrolyzed under acidic or basic conditions to yield 2-(4-hydroxyphenoxy)propanoic acid and ethanol. It can also be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to the corresponding diol or undergo transesterification in the presence of another alcohol and a catalyst.
-
Aromatic Ring: The hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Reactions such as halogenation or nitration would primarily occur at the positions ortho to the hydroxyl group.
Stability: The compound is stable under recommended storage conditions (2-8°C, dry). It is incompatible with strong oxidizing agents.[4]
Synthesis and Manufacturing
Several synthetic routes to this compound have been established. The choice of method often depends on the desired stereochemistry and scale of production.
Method 1: Williamson Ether Synthesis (Racemic)
This is a common method for preparing the racemic mixture. It involves the nucleophilic substitution of a leaving group on an ethyl propanoate derivative by hydroquinone.
Caption: Workflow for racemic synthesis via Williamson Ether Synthesis.
Experimental Protocol:
-
Reaction Setup: Suspend hydroquinone (1.1 eq), ethyl 2-bromopropionate (1.0 eq), and potassium carbonate (excess) in a suitable solvent like methyl ethyl ketone (MEK).
-
Reaction: Stir the suspension under reflux for approximately 5 hours. The potassium carbonate acts as a base to deprotonate the hydroquinone and neutralize the HBr byproduct.
-
Workup: After cooling, remove the insoluble inorganic salts by filtration.
-
Isolation: Concentrate the filtrate by distillation to remove the solvent.
-
Purification: Dissolve the residue in a solvent like ethyl acetate, wash with a dilute acid (e.g., 5% HCl) to remove unreacted hydroquinone, and then concentrate. The final product is purified by silica gel chromatography to yield racemic this compound.
Method 2: Esterification of (R)-2-(4-hydroxyphenoxy)propanoic acid
To produce the enantiomerically pure ester, one can start with the corresponding chiral acid.
Experimental Protocol:
-
Reaction Setup: Dissolve (R)-2-(4-hydroxyphenoxy)propanoic acid in an excess of ethanol, which serves as both reactant and solvent.
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).
-
Reaction: Heat the mixture to reflux for several hours to drive the Fischer esterification equilibrium towards the product.
-
Workup: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Isolation & Purification: Extract the product into an organic solvent, dry the organic layer, and concentrate. Purification is typically achieved via distillation or column chromatography.
Method 3: Enzymatic Resolution for Enantiopurity
Enzymatic resolution is a powerful green chemistry approach to separate enantiomers from a racemic mixture of the ester. This method leverages the high stereoselectivity of enzymes, particularly lipases.
Principle of Kinetic Resolution: A lipase enzyme is used to selectively catalyze a reaction (e.g., hydrolysis or transesterification) on one enantiomer of the racemic ester at a much faster rate than the other. For example, a lipase from Candida antarctica can be used to selectively hydrolyze the (S)-ester to the corresponding carboxylic acid, leaving the desired (R)-ester unreacted and thus enriched in the mixture.[2] The unreacted (R)-ester can then be separated from the (S)-acid. This method can achieve very high enantiomeric excess (>99% ee).[2]
Applications and Field Insights
In Agrochemicals: A Cornerstone of Herbicide Synthesis
The primary industrial application of (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate is as a crucial intermediate for the synthesis of aryloxyphenoxypropionate ("fop") herbicides.[2] These herbicides, such as fenoxaprop-P-ethyl, are highly effective post-emergence herbicides used to control grassy weeds in broadleaf crops. The (R)-enantiomer of this intermediate is essential for imparting the desired high herbicidal activity to the final product.[8]
In Drug Discovery: A Scaffold for Metabolic Therapeutics
The core structure of 2-(4-hydroxyphenoxy)propanoic acid (the hydrolyzed form of the title compound) is a recognized scaffold for designing ligands that target Peroxisome Proliferator-Activated Receptors (PPARs).[8] PPARs are nuclear receptors that play a central role in regulating lipid and glucose metabolism.
-
PPAR Agonists: Drugs that activate PPARs, such as fibrates (PPARα) and thiazolidinediones (PPARγ), are used to treat dyslipidemia and type 2 diabetes, respectively.[9]
-
Relevance: The 2-aryloxypropanoic acid structure is a key feature in several potent PPARα/γ dual agonists.[3] Derivatives of this compound can serve as starting points for medicinal chemistry campaigns to develop novel therapeutics for metabolic syndrome by fine-tuning receptor subtype selectivity and potency.[8][10] Research in this area focuses on creating new ligands with improved efficacy and more beneficial pharmacological profiles compared to existing therapies.[3]
Safety and Handling
Based on available safety data sheets, this compound presents the following hazards:
-
GHS Classification: Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).[4]
-
Precautionary Measures: Avoid breathing dust, fumes, or vapors. Use only in well-ventilated areas. Wear protective gloves, clothing, and eye/face protection.[4]
-
Handling: Standard laboratory safety protocols should be followed. In case of contact with skin or eyes, rinse immediately and thoroughly with water. If inhaled, move to fresh air.[4]
-
Storage: Store in a well-ventilated place, keeping the container tightly closed. Recommended storage is at 2-8°C.
References
- 1. Buy this compound (EVT-329944) | 65343-67-1 [evitachem.com]
- 2. (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate | 71301-98-9 | Benchchem [benchchem.com]
- 3. New 2-aryloxy-3-phenyl-propanoic acids as peroxisome proliferator-activated receptors alpha/gamma dual agonists with improved potency and reduced adverse effects on skeletal muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. scbt.com [scbt.com]
- 6. ethyl 2-(4-hydroxyphenoxy)propionate - Safety Data Sheet [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. New 2-(aryloxy)-3-phenylpropanoic acids as peroxisome proliferator-activated receptor α/γ dual agonists able to upregulate mitochondrial carnitine shuttle system gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PPAR agonist - Wikipedia [en.wikipedia.org]
- 10. Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 2-(4-hydroxyphenoxy)propanoate CAS number 71301-98-9
An In-Depth Technical Guide to Ethyl 2-(4-hydroxyphenoxy)propanoate (CAS 71301-98-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Foreword: Beyond the CAS Number
This compound, particularly its (R)-enantiomer, is more than a mere catalog chemical. It represents a critical chiral building block, pivotal in the synthesis of high-value agrochemicals. Understanding its properties, synthesis, and analysis is fundamental for chemists working on aryloxyphenoxypropionate herbicides, a class of compounds essential for modern agriculture. This guide moves beyond surface-level data to provide a deeper, application-focused understanding, explaining not just the "what" but the "why" behind the methodologies presented. We will explore its synthesis from both racemic and stereoselective perspectives, detail rigorous analytical validation, and contextualize its primary application, ensuring every protocol is a self-validating system grounded in established chemical principles.
Physicochemical & Structural Profile
This compound is an organic intermediate whose utility is intrinsically linked to its specific stereochemistry.[1][2] The (R)-enantiomer is the biologically active precursor for potent herbicides.[3]
| Property | Value | Source(s) |
| CAS Number | 71301-98-9 ((R)-enantiomer) | [1][3][4] |
| Molecular Formula | C₁₁H₁₄O₄ | [4][5] |
| Molecular Weight | 210.23 g/mol | [4][5] |
| Appearance | Colorless to light yellow liquid or crystalline solid | [6][7] |
| Melting Point | 36-37 °C | [8] |
| Boiling Point | 327.4 °C at 760 mmHg | [8][9] |
| Density | 1.156 g/cm³ | [8][9] |
| Solubility | Soluble in organic solvents like ethanol, DMF; insoluble in water. | [6] |
| Canonical SMILES | CCOC(=O)C(C)OC1=CC=C(C=C1)O | [8] |
| Isomeric SMILES ((R)-enantiomer) | CCOC(=O)--INVALID-LINK--OC1=CC=C(C=C1)O | [8][10] |
The Imperative of Chirality in Bioactivity
In the realm of agrochemicals, molecular geometry is paramount. The herbicidal activity of the aryloxyphenoxypropionate class is predominantly associated with the (R)-enantiomer.[3] This enantioselectivity arises because the target enzyme in grass weeds, Acetyl-CoA Carboxylase (ACCase), possesses a chiral binding site. The (R)-isomer fits this site with high affinity, inhibiting the enzyme and disrupting fatty acid synthesis, which is fatal to the weed. The (S)-enantiomer, conversely, exhibits significantly lower herbicidal activity.[3]
This biological reality dictates the synthetic strategy. Producing the enantiomerically pure (R)-isomer is not merely an academic exercise; it is a commercial and environmental necessity. It allows for higher efficacy at reduced application rates, minimizing the chemical load on the environment.[3]
Caption: Enantioselective interaction with the target enzyme.
Synthesis Strategies: From Racemate to Enantiopure
The synthesis of this compound can be approached through several well-established organic chemistry pathways. The choice of method often depends on the desired stereochemical outcome—racemic mixture or the pure (R)-enantiomer.
Nucleophilic Substitution (Williamson Ether Synthesis)
A common and direct method involves the reaction of a phenoxide with a suitable electrophile. This pathway typically produces a racemic mixture unless a chiral starting material is used.
Reaction Scheme: Hydroquinone is deprotonated by a base (e.g., K₂CO₃) to form a phenoxide nucleophile, which then attacks an ethyl lactate derivative, such as ethyl 2-bromopropionate.[11]
Caption: Williamson ether synthesis pathway.
Protocol 1: Synthesis of Racemic Ethyl 2-(4-hydroxyphenoxy)propionate
This protocol is adapted from established literature procedures.[11]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add hydroquinone (12.2 g), anhydrous potassium carbonate (50 g), and methyl ethyl ketone (MEK, 100 mL).
-
Addition of Electrophile: Add ethyl DL-2-bromopropionate (10 g) to the suspension.
-
Reflux: Heat the mixture to reflux and maintain vigorous stirring for 5 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup (Filtration): After cooling to room temperature, remove the insoluble inorganic salts by filtration. Wash the filter cake with a small amount of MEK.
-
Workup (Concentration): Concentrate the combined filtrate by rotary evaporation to remove the solvent.
-
Workup (Extraction): Dissolve the resulting residue in ethyl acetate. Wash the organic layer with 5% aqueous hydrochloric acid, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (eluent: 20% ethyl acetate in n-hexane) to yield the final product.[11]
Stereoselective Synthesis Routes
To obtain the desired (R)-enantiomer, stereocontrol is essential. This is typically achieved either by using a chiral starting material or by separating the enantiomers after a racemic synthesis.
-
Esterification of Chiral Acid: The most direct approach is the Fischer esterification of commercially available (R)-2-(4-hydroxyphenoxy)propanoic acid with ethanol, using an acid catalyst like sulfuric acid.[3]
-
Chiral Precursors: An alternative Williamson ether synthesis can be performed using hydroquinone and a chiral ethyl lactate derivative, such as ethyl (S)-2-chloropropionate or a tosylate of ethyl (S)-lactate, which proceeds with inversion of stereochemistry to yield the (R)-product.[12]
-
Enzymatic Resolution: This powerful green chemistry technique uses enzymes, typically lipases, to selectively react with one enantiomer in a racemic mixture. For example, lipase from Aspergillus oryzae can be used to achieve >99% enantiomeric excess of the (R)-isomer from a racemic ester.[3]
Analytical Characterization & Quality Control
Rigorous analytical testing is crucial to confirm the identity, purity, and, most importantly, the enantiomeric excess of the final product.
Structural Verification
Standard spectroscopic methods are used to confirm the chemical structure:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to verify the connectivity of atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight (210.23 g/mol ).[4][5]
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., ester C=O, hydroxyl O-H, C-O ether stretches).
Purity and Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for separating and quantifying the enantiomers of this compound, thereby determining both overall purity and enantiomeric excess (e.e.).[3]
Protocol 2: Chiral HPLC Analysis
This protocol provides a robust starting point for method development. The exact column and mobile phase may require optimization.
-
System: An HPLC system equipped with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting gradient is 90:10 (Hexane:IPA). The ratio must be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Sample Preparation: Prepare a standard solution of the sample at approximately 1 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Analysis: Inject the sample and integrate the peak areas for the (R)- and (S)-enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
Caption: Workflow for Chiral HPLC Analysis.
Application in Fenoxaprop-P-ethyl Synthesis
The primary industrial application of (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate is as a direct precursor to Fenoxaprop-P-ethyl, the active enantiomer of the herbicide Fenoxaprop-ethyl.[3][13] The synthesis involves a nucleophilic aromatic substitution reaction where the hydroxyl group of the propanoate reacts with 2,6-dichlorobenzoxazole.
Caption: Synthesis of Fenoxaprop-P-ethyl.
This conversion highlights the compound's role as a high-value intermediate. The purity and enantiomeric integrity of the starting material directly impact the yield and quality of the final active pharmaceutical ingredient (API) for the agrochemical formulation.[13][14]
Safety, Handling, and Storage
As with any chemical intermediate, proper handling is essential to ensure laboratory safety.
GHS Hazard Classification:
-
Skin Irritation (Category 2) [4]
-
Serious Eye Irritation (Category 2A) [4]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system [4]
| Precautionary Measure | Guideline | Source(s) |
| Engineering Controls | Use only outdoors or in a well-ventilated area. | [4] |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side-shields, and a lab coat. | [4][15][16] |
| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. | [4] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice. | [4] |
| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice. | [4] |
| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. | [4] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place (recommended 2-8°C). | [8][17][18] |
| Incompatibilities | Strong oxidizing agents. | [4] |
Conclusion
This compound (CAS 71301-98-9) is a cornerstone intermediate in the synthesis of modern, enantiomerically pure herbicides. Its value is defined by the chirality of the C2 position on the propanoate chain. A thorough understanding of its stereoselective synthesis, purification, and rigorous chiral analysis is non-negotiable for any researcher or development professional in this field. The protocols and data presented in this guide provide a validated framework for the successful synthesis and quality control of this critical compound, enabling the development of more effective and environmentally responsible agricultural solutions.
References
- 1. Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate | 71301-98-9 [chemicalbook.com]
- 2. myuchem.com [myuchem.com]
- 3. (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate | 71301-98-9 | Benchchem [benchchem.com]
- 4. aksci.com [aksci.com]
- 5. scbt.com [scbt.com]
- 6. chembk.com [chembk.com]
- 7. haihangchem.com [haihangchem.com]
- 8. lookchem.com [lookchem.com]
- 9. ethyl 2-(4-hydroxyphenoxy)propionate - Safety Data Sheet [chemicalbook.com]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. prepchem.com [prepchem.com]
- 12. CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate - Google Patents [patents.google.com]
- 13. CN102070550B - Method for synthesizing fenoxaprop-p-ethyl - Google Patents [patents.google.com]
- 14. CN100546984C - Preparation method of herbicide fenoxaprop-ethyl - Google Patents [patents.google.com]
- 15. Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate Safety Data Sheets(SDS) lookchem [lookchem.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. echemi.com [echemi.com]
- 18. arctomsci.com [arctomsci.com]
Illuminating the Molecular Architecture: A Spectroscopic Guide to Ethyl 2-(4-hydroxyphenoxy)propanoate
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 2-(4-hydroxyphenoxy)propanoate (CAS No: 71301-98-9 (R-enantiomer)), a key intermediate in the synthesis of various commercial products.[1] This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By elucidating the causality behind experimental choices and providing detailed protocols, this guide serves as an authoritative resource for the characterization of this important molecule.
Introduction: The Significance of Spectroscopic Characterization
This compound is a molecule of interest in various chemical syntheses, particularly as a building block for more complex structures. Its molecular structure, comprising a substituted aromatic ring, an ether linkage, a chiral center, and an ester functional group, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of this fingerprint is paramount for confirming the identity, purity, and structure of the compound, which are critical parameters in research and development, quality control, and regulatory compliance.
This guide will deconstruct the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. The experimental methodologies described herein are designed to be self-validating, ensuring reproducibility and reliability of the obtained data.
Molecular Structure and Key Spectroscopic Features
A foundational understanding of the molecular structure is essential for interpreting its spectroscopic data. The following diagram illustrates the structure of this compound with atom numbering for NMR assignments.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
¹H NMR Spectroscopy
Experimental Protocol:
A sample of this compound is dissolved in deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz spectrometer.
Data Interpretation and Assignments:
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, methine, methylene, and methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ar-H | 6.71 - 6.78 | multiplet | - | 4H |
| Phenolic OH | 5.62 | singlet | - | 1H |
| -O-CH(CH₃)- | 4.65 | quartet | 6.8 | 1H |
| -O-CH₂-CH₃ | 4.22 | doublet of doublets | J₁=0.8, J₂=7.2 | 2H |
| -CH(CH₃)- | 1.59 | doublet | 6.8 | 3H |
| -O-CH₂-CH₃ | 1.25 | triplet | 7.6 | 3H |
Data sourced from CN102020554A[2]
Expert Insights:
-
The aromatic protons appear as a multiplet between 6.71 and 6.78 ppm, indicative of a para-substituted benzene ring.
-
The phenolic hydroxyl proton is observed as a broad singlet at 5.62 ppm. Its chemical shift can be concentration-dependent and the peak may exchange with D₂O.
-
The methine proton at the chiral center (-O-CH(CH₃)-) resonates as a quartet at 4.65 ppm due to coupling with the adjacent methyl protons.
-
The methylene protons of the ethyl ester (-O-CH₂-CH₃) surprisingly appear as a doublet of doublets at 4.22 ppm. While a quartet is typically expected, this complex splitting pattern may arise from diastereotopic effects or restricted bond rotation.
-
The methyl protons of the propanoate group (-CH(CH₃)-) appear as a doublet at 1.59 ppm, coupled to the methine proton.
-
The terminal methyl protons of the ethyl group (-O-CH₂-CH₃) are observed as a triplet at 1.25 ppm, coupled to the adjacent methylene protons.
¹³C NMR Spectroscopy
Experimental Protocol:
The ¹³C NMR spectrum is acquired at 100 MHz using the same sample prepared for ¹H NMR analysis.
Data Interpretation and Assignments:
The proton-decoupled ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Ester) | 172.48 |
| Ar-C-O | 153.69 |
| Ar-C-OH | 151.28 |
| Ar-CH | 118.67 |
| Ar-CH | 117.53 |
| -O-CH(CH₃)- | 70.36 |
| -O-CH₂-CH₃ | 59.66 |
| -CH(CH₃)- | 16.27 |
| -O-CH₂-CH₃ | 14.86 |
Data sourced from CN102020554A[2]
Expert Insights:
-
The ester carbonyl carbon is the most downfield signal at 172.48 ppm.
-
The two aromatic carbons attached to oxygen atoms (C-O and C-OH) are found at 153.69 and 151.28 ppm.
-
The aromatic methine carbons appear at 118.67 and 117.53 ppm.
-
The aliphatic carbons of the propanoate and ethyl groups resonate in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
Experimental Protocol:
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two sodium chloride plates.
Data Interpretation and Assignments:
The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400 (broad) | O-H stretch | Phenolic -OH |
| ~3050 | C-H stretch | Aromatic C-H |
| ~2980 | C-H stretch | Aliphatic C-H |
| ~1730 | C=O stretch | Ester C=O |
| ~1600, ~1500 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Aryl ether C-O |
| ~1150 | C-O stretch | Ester C-O |
Expert Insights:
-
The broad absorption around 3400 cm⁻¹ is a definitive indicator of the hydroxyl group.
-
The strong, sharp peak around 1730 cm⁻¹ is characteristic of the ester carbonyl stretch.
-
Multiple peaks in the 1600-1500 cm⁻¹ region confirm the presence of the aromatic ring.
-
The prominent C-O stretching vibrations for the aryl ether and the ester are observed in the fingerprint region.
Mass Spectrometry (MS)
Experimental Protocol:
Mass spectral data is acquired using an electron ionization (EI) source coupled with a quadrupole mass analyzer. The sample is introduced via direct infusion or gas chromatography.
Data Interpretation and Fragmentation Pattern:
The mass spectrum provides the molecular weight of the compound and insights into its fragmentation pathways. The molecular formula of this compound is C₁₁H₁₄O₄, with a molecular weight of 210.23 g/mol .
Expected Fragmentation:
References
Physical properties of Ethyl 2-(4-hydroxyphenoxy)propanoate (melting point, boiling point)
An In-Depth Technical Guide to the Physical Properties of Ethyl 2-(4-hydroxyphenoxy)propanoate
Authored by a Senior Application Scientist
This guide provides a detailed examination of the critical physical properties of this compound, with a specific focus on its melting and boiling points. Understanding these fundamental characteristics is paramount for researchers, scientists, and drug development professionals in ensuring proper handling, storage, and application of this compound in experimental and manufacturing settings.
Overview of this compound
This compound is a chemical intermediate whose utility spans various research and development sectors. Its precise physical properties are crucial for predicting its behavior under different laboratory and process conditions, from reaction kinetics to formulation stability. This document synthesizes available data and provides robust methodologies for empirical verification.
Summary of Physical Properties: Melting and Boiling Points
The physical state of this compound at ambient temperature can be ambiguous, with some sources describing it as a colorless to yellowish liquid and others providing a distinct melting point.[1][2] This suggests that its melting point is near room temperature. The boiling point is highly dependent on the ambient pressure, a critical consideration for purification via distillation.
| Physical Property | Reported Value | Pressure |
| Melting Point | 36-37 °C[1][3] | N/A |
| 30 °C[4] | N/A | |
| Boiling Point | 327.4 °C[3][5][6][7] | 760 mmHg (Atmospheric) |
| 165-167 °C[4] | 0.32 Torr (Vacuum) |
Analysis of Thermal Characteristics
Melting Point Considerations
The reported melting point values in the range of 30-37 °C indicate that this compound exists as a solid in cooler laboratory environments but will transition to a liquid on a warm day or upon slight heating.[1][3][4] The variation in reported values may be attributed to differences in sample purity or the analytical technique employed. For a substance with a melting point close to ambient temperatures, it is crucial to use a precise and controlled method like Differential Scanning Calorimetry (DSC) for an accurate determination.
Boiling Point and Pressure Dependency
The significant variance in reported boiling points is a direct consequence of the pressure under which the measurement was taken. A boiling point of 327.4 °C is reported at standard atmospheric pressure (760 mmHg).[3][5][6][7] However, for many organic compounds, heating to such high temperatures can risk thermal decomposition. Therefore, purification is often performed under reduced pressure (vacuum). The reported boiling point of 165-167 °C at 0.32 Torr demonstrates this principle.[4] This highlights the necessity of documenting the pressure when reporting a boiling point.
Experimental Protocols for Property Determination
To ensure trustworthy and reproducible data, standardized methodologies must be employed. The following protocols are designed to be self-validating systems for determining the melting and boiling points of this compound.
Workflow for Physical Property Analysis
The logical flow for determining these key physical parameters involves sample preparation, instrument calibration, analysis, and data interpretation.
Caption: Experimental workflow for determining melting and boiling points.
Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)
Rationale: DSC is the preferred method for melting point analysis due to its high precision, small sample requirement, and ability to detect thermal transitions accurately. It measures the difference in heat flow required to increase the temperature of a sample and a reference.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard (m.p. 156.6 °C). This ensures the accuracy of the measurement.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.
-
Reference Pan: Prepare an identical, empty, and sealed aluminum pan to serve as the reference.
-
Thermal Program:
-
Place both the sample and reference pans into the DSC cell.
-
Equilibrate the system at 10 °C.
-
Ramp the temperature from 10 °C to 60 °C at a controlled rate of 5 °C/min under a nitrogen purge (50 mL/min).
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
The melting event will appear as an endothermic peak.
-
The melting point is determined as the onset temperature of this peak, which represents the beginning of the melting transition.
-
Protocol 2: Boiling Point Determination under Reduced Pressure
Rationale: Determining the boiling point under vacuum is essential to prevent thermal degradation and to obtain data relevant for vacuum distillation purification. An ebulliometer or a standard distillation apparatus connected to a vacuum source and a manometer is required.
Methodology:
-
Apparatus Setup:
-
Place 15-20 mL of this compound into a round-bottom flask equipped with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Assemble a short-path distillation apparatus.
-
Insert a calibrated thermometer or temperature probe so that the bulb is positioned just below the side arm leading to the condenser, ensuring it measures the vapor temperature accurately.
-
-
Pressure Control:
-
Connect the apparatus to a vacuum pump via a cold trap.
-
Incorporate a digital manometer between the distillation apparatus and the pump to accurately measure the system pressure.
-
-
Measurement Procedure:
-
Begin stirring the sample.
-
Carefully evacuate the system to the desired pressure (e.g., 0.5 Torr).
-
Gently heat the flask using a heating mantle.
-
Observe for the onset of boiling and the formation of a reflux ring of condensate on the thermometer bulb.
-
Record the temperature when it becomes stable for at least one minute. This stable temperature is the boiling point at the measured pressure.
-
-
Data Reporting: Report the boiling point with the corresponding pressure (e.g., 166.5 °C at 0.32 Torr).
Conclusion
The physical properties of this compound, specifically its melting point of approximately 30-37 °C and its pressure-dependent boiling point, are critical parameters for its effective use in scientific applications. The ambiguity of its physical state at room temperature necessitates precise measurement, and its high boiling point at atmospheric pressure strongly indicates that purification or distillation should be conducted under vacuum to maintain chemical integrity. The protocols detailed in this guide provide a robust framework for researchers to empirically verify these properties with high confidence.
References
- 1. (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate | 71301-98-9 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate|lookchem [lookchem.com]
- 4. 65343-67-1 CAS MSDS (ethyl 2-(4-hydroxyphenoxy)propionate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. ethyl (2R)-2-(4-hydroxyphenoxy)propanoate CAS# 71301-98-9 [gmall.chemnet.com]
- 6. ethyl 2-(4-hydroxyphenoxy)propionate - Safety Data Sheet [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
Solubility of Ethyl 2-(4-hydroxyphenoxy)propanoate in organic solvents
An In-Depth Technical Guide to the Solubility of Ethyl 2-(4-hydroxyphenoxy)propanoate in Organic Solvents
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its solubility, provides robust experimental protocols for its determination, and offers a predictive assessment of its behavior in a range of common organic solvents.
Introduction: Understanding the Molecule
This compound is an organic compound characterized by a central phenoxy ring, an ethyl propanoate ester group, and a hydroxyl functional group. Its molecular structure dictates its physicochemical properties and, consequently, its solubility profile. A thorough understanding of its solubility is paramount for a variety of applications, including:
-
Reaction Chemistry: Optimizing reaction conditions by ensuring the compound is sufficiently dissolved for homogenous reaction kinetics.
-
Purification: Selecting appropriate solvents for crystallization and chromatographic separation.
-
Formulation: In the context of drug development, understanding solubility is the first step in designing effective delivery systems.
This guide will provide the foundational knowledge and practical methodologies to effectively work with this compound in a laboratory setting.
Physicochemical Properties and Their Impact on Solubility
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." This is a function of several key physicochemical properties of this compound:
-
Polarity: The presence of the hydroxyl (-OH) and ester (-COOC2H5) groups introduces significant polarity to the molecule. The oxygen atoms in these groups create partial negative charges, while the hydrogen of the hydroxyl group and the carbons of the ester group have partial positive charges. This polarity suggests a higher affinity for polar solvents.
-
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. The ester group can act as a hydrogen bond acceptor. This capability for hydrogen bonding is a critical factor in its solubility in protic solvents like alcohols.
-
Molecular Size and Shape: While not excessively large, the molecule's size and rigidity can influence how well it fits into the solvent's lattice structure, which can affect the entropy of dissolution.
Theoretical Framework: The Thermodynamics of Dissolution
The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy change (ΔG):
ΔG = ΔH_sol - TΔS_sol
For dissolution to be spontaneous, ΔG must be negative.
-
Enthalpy of Solution (ΔH_sol): This term represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions. For this compound, dissolving in a polar, hydrogen-bonding solvent would likely result in a favorable (exothermic or slightly endothermic) enthalpy of solution due to the strong new interactions formed.
-
Entropy of Solution (ΔS_sol): This term represents the change in disorder of the system. Typically, the dissolution of a solid into a liquid increases the entropy of the system (ΔS_sol > 0), which favors dissolution.
Experimental Determination of Solubility: A Validated Protocol
The following section details a standard and reliable method for determining the solubility of this compound in an organic solvent at a specific temperature.
Isothermal Gravimetric Method
This method is a gold standard for solubility determination due to its simplicity and accuracy.
Principle: An excess of the solid solute is equilibrated with the solvent at a constant temperature. The saturated solution is then carefully separated from the undissolved solid, and a known mass or volume of the solution is evaporated to dryness. The mass of the remaining solute is then determined.
Experimental Workflow:
Caption: Isothermal Gravimetric Solubility Determination Workflow.
Step-by-Step Protocol:
-
Preparation: To a series of sealed vials, add a known volume (e.g., 5.0 mL) of the desired organic solvent. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.
-
Equilibration: Place the sealed vials in a constant temperature shaker bath (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient time (typically 24-48 hours) to ensure that the dissolution equilibrium has been reached.
-
Sampling: After equilibration, cease agitation and allow the vials to stand in the temperature bath for at least 2 hours for the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe fitted with a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) to prevent any undissolved solid from being transferred.
-
Analysis: Transfer the filtered saturated solution to a pre-weighed vial. Determine the mass of the transferred solution.
-
Evaporation: Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Final Weighing: Once the solvent is completely removed, re-weigh the vial containing the dried solute.
-
Calculation: The solubility can be calculated using the following formula:
Solubility (g/L) = (Mass of dried solute (g) / Volume of solution sampled (L))
Predicted Solubility Profile
While extensive experimental data for this compound is not widely published, a qualitative solubility profile can be predicted based on its structure and the principles of solvent-solute interactions.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solute can hydrogen bond with the solvent. The polar nature of the solvent interacts favorably with the polar ester and hydroxyl groups of the solute. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents are polar and can act as hydrogen bond acceptors, interacting with the hydroxyl group of the solute. The lack of a hydrogen bond donating ability in the solvent might slightly reduce solubility compared to protic solvents. |
| Slightly Polar | Ethyl Acetate, Dichloromethane | Moderate | These solvents have some polarity that can interact with the polar groups of the solute, but the interactions are generally weaker than with highly polar solvents. |
| Nonpolar | Hexane, Toluene | Low | The large difference in polarity between the solute and these solvents results in weak solute-solvent interactions, which are not strong enough to overcome the solute-solute and solvent-solvent interactions. |
Factors Influencing Solubility
Temperature
For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic (ΔH_sol > 0). According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the endothermic direction, favoring dissolution. It is crucial to determine the solubility at the specific temperature relevant to the intended application.
Solvent Purity
The presence of impurities, particularly water, in an organic solvent can significantly alter the solubility of a solute. Water can compete for hydrogen bonding sites or change the overall polarity of the solvent, leading to either an increase or decrease in solubility depending on the specific system. Therefore, using high-purity solvents is recommended for accurate and reproducible solubility measurements.
Conclusion
This compound is a polar molecule with the capacity for hydrogen bonding, which dictates its solubility profile in organic solvents. It is predicted to be highly soluble in polar protic solvents, moderately to highly soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents. For precise quantitative data, the isothermal gravimetric method provides a reliable and accurate experimental approach. A thorough understanding and experimental determination of its solubility are critical for the successful application of this compound in research and development.
Chirality and enantiomers of Ethyl 2-(4-hydroxyphenoxy)propanoate
An In-depth Technical Guide to the Chirality and Enantiomers of Ethyl 2-(4-hydroxyphenoxy)propanoate
Foreword
To the researchers, scientists, and drug development professionals dedicated to advancing molecular science, this guide offers a comprehensive exploration of this compound. Chirality is a fundamental principle that dictates the biological and pharmacological activity of countless molecules. In the context of agrochemicals and pharmaceuticals, understanding and controlling stereochemistry is not merely an academic exercise; it is a critical determinant of efficacy, safety, and environmental impact. This document provides an in-depth analysis of the synthesis, separation, and significance of the enantiomers of this compound, a key chiral intermediate. Our focus is on the practical application of scientific principles, offering field-proven insights and robust methodologies to support your research and development endeavors.
The Principle of Chirality and its Significance
Chirality is a geometric property of some molecules and ions. A chiral molecule is non-superimposable on its mirror image.[1] These mirror images are called enantiomers. While enantiomers share identical physical and chemical properties in an achiral environment, their interactions with other chiral molecules, such as biological receptors or enzymes, can differ dramatically.[2] This enantioselectivity is a cornerstone of modern pharmacology and agrochemistry.
In biological systems, enzymes and receptors are inherently chiral, creating specific three-dimensional binding sites. Consequently, one enantiomer of a chiral compound may exhibit potent therapeutic or biological activity, while the other may be less active, inactive, or even responsible for adverse effects.[2] Regulatory bodies like the FDA now emphasize the development of single-enantiomer drugs, necessitating robust methods for their synthesis and analysis.[3]
This compound: A Chiral Intermediate
This compound (EHHPP) is a chiral molecule due to the presence of a stereogenic center at the second carbon of the propanoate chain. This results in two enantiomers: (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate and (S)-Ethyl 2-(4-hydroxyphenoxy)propanoate.
Caption: Enantiomers of this compound.
The significance of EHHPP lies in its role as a crucial intermediate for the synthesis of aryloxyphenoxypropionate (APP) herbicides, such as fenoxaprop-P-ethyl.[2] The herbicidal activity is predominantly associated with the (R)-enantiomer, which effectively targets and inhibits the acetyl-CoA carboxylase enzyme in grass weeds.[2] The (S)-enantiomer exhibits significantly lower activity.[2] Therefore, the production of enantiomerically pure (R)-EHHPP is essential for creating more potent, selective, and environmentally sustainable herbicides at reduced application rates.[1][2]
Synthesis of Enantiomerically Pure (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate
The generation of a single enantiomer can be achieved through stereoselective synthesis or by resolving a racemic mixture. For industrial applications, stereoselective methods are often preferred as they are more efficient and avoid the loss of 50% of the material inherent in resolution.
Stereoselective Synthesis via Nucleophilic Substitution
A common and effective method for synthesizing (R)-EHHPP is through a Williamson ether synthesis variant. This involves the reaction of a phenoxide with a suitable chiral electrophile. A patented and widely cited method involves the reaction of hydroquinone with a chiral ethyl lactate derivative, such as (R)-ethyl O-benzenesulfonyl lactate or a similar tosylate.[4][5]
Caption: Stereoselective Synthesis Workflow.
Protocol: Synthesis of (R)-EHHPP via Nucleophilic Substitution [4]
-
Setup: Equip a 250mL flask with a magnetic stirrer and ensure an inert atmosphere by purging with nitrogen.
-
Salinization: Add hydroquinone (8.25g, 0.075mol), sodium carbonate (6.36g, 0.06mol), and a phase transfer catalyst like PEG-1500 (0.5g) to the flask. Add 80 mL of xylene.
-
Heating: Place the reaction flask in an oil bath and heat to 120°C for 1 hour to facilitate the formation of the sodium phenoxide salt.
-
Condensation: Prepare a solution of (R)-ethyl O-benzenesulfonyl lactate (12.9g, 0.05mol) in 20mL of xylene. Add this solution dropwise to the reaction mixture over a period of approximately 1 hour.
-
Reaction Completion: Maintain the reaction at 120°C for 6 hours after the addition is complete.
-
Workup: Cool the reaction mixture to room temperature. Filter the solution to remove inorganic salts.
-
Extraction: Wash the filtrate with water and extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate. Remove the solvent using a rotary evaporator. Purify the resulting crude product by column chromatography to yield light-yellow transparent crystals of (R)-EHHPP. A yield of approximately 86.7% can be expected.[4]
Enzymatic Resolution of Racemic EHHPP
Enzymatic resolution is a powerful "green chemistry" technique that leverages the stereoselectivity of enzymes, particularly lipases, to separate enantiomers from a racemic mixture.[2] This method relies on the enzyme selectively catalyzing a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer.
Key Enzymatic Methods:
-
Enantioselective Hydrolysis: A racemic mixture of EHHPP is treated with a lipase, such as one from Candida antarctica. The enzyme selectively hydrolyzes one enantiomer (e.g., the (S)-ester) into its corresponding carboxylic acid, leaving the desired (R)-ester unreacted and enriched in the mixture.[2]
-
Enantioselective Transesterification: A racemic ester is reacted with an acyl donor (e.g., vinyl acetate) in the presence of a lipase. The enzyme selectively acylates one enantiomer, which can then be separated from the unreacted enantiomer. Lipase from Aspergillus oryzae has demonstrated high efficiency in this process, achieving an enantiomeric excess (ee) of over 99% for the (R)-isomer.[2]
Analytical Separation and Characterization
The synthesis of a chiral compound requires robust analytical methods to verify its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for this purpose.[6][7]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase.[8] The choice of CSP is the most critical factor in method development. For aryloxyphenoxypropionic acids and their esters, polysaccharide-based and glycopeptide-based CSPs are highly effective.[9][10][11]
Caption: Chiral HPLC Analytical Workflow.
Protocol: Chiral HPLC Method Development for EHHPP Enantiomers This protocol is based on established methods for the closely related compound 2-(4-Hydroxyphenoxy)propionic acid.[12]
-
Column Selection:
-
Mobile Phase Selection (Normal Phase):
-
Initial Conditions: Start with a mobile phase of n-hexane / ethanol / trifluoroacetic acid (TFA) in a ratio of 93 / 7 / 0.1 (v/v/v). The small amount of acid (TFA) is crucial for improving peak shape for acidic analytes or those with a phenolic hydroxyl group.
-
Optimization: Adjust the ratio of hexane to ethanol. Increasing the ethanol content will decrease retention times, while decreasing it will increase retention and may improve resolution.
-
-
Instrument Parameters:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C. Temperature can affect selectivity; this parameter can be varied (e.g., between 15°C and 40°C) to optimize resolution.[10]
-
Detection: UV-VIS at 230 nm.
-
Injection Volume: 5 µL.
-
-
Data Analysis:
-
Resolution (Rs): A baseline resolution (Rs ≥ 1.5) is desired for accurate quantification.
-
Enantiomeric Excess (% ee): Calculate using the peak areas (A) of the two enantiomers: % ee = |(A_R - A_S) / (A_R + A_S)| * 100
-
Physicochemical Data
The following table summarizes key properties for (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate.
| Property | Value | Source(s) |
| Chemical Name | (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate | [13][14] |
| CAS Number | 71301-98-9 | [2][4][13] |
| Molecular Formula | C₁₁H₁₄O₄ | [4][13] |
| Molecular Weight | 210.23 g/mol | [2][4] |
| Appearance | White to light yellow crystalline solid or liquid | [15][16] |
| Melting Point | 36-37 °C | [13] |
| Boiling Point | 327.4 °C at 760 mmHg | [13] |
| Storage Temperature | 2-8 °C | [13] |
| Isomeric SMILES | CCOC(=O)--INVALID-LINK--OC1=CC=C(C=C1)O | [13][17] |
| InChI Key | ILYSHPJWNMPBPE-MRVPVSSYSA-N | [2] |
Conclusion
The study of this compound serves as a quintessential example of the criticality of chirality in applied chemistry. The pronounced difference in biological activity between its (R) and (S) enantiomers underscores the necessity for precise stereoselective synthesis and robust analytical separation techniques. For professionals in the agrochemical and pharmaceutical industries, mastering these methodologies is not just a matter of optimizing product performance but also of adhering to principles of safety, efficiency, and environmental stewardship. The protocols and data presented in this guide offer a validated framework for the synthesis and analysis of this important chiral intermediate, providing a solid foundation for innovation and quality control.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate | 71301-98-9 [chemicalbook.com]
- 5. CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate - Google Patents [patents.google.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. sfera.unife.it [sfera.unife.it]
- 8. mdpi.com [mdpi.com]
- 9. Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
- 12. search.daicelchiral.com [search.daicelchiral.com]
- 13. lookchem.com [lookchem.com]
- 14. scbt.com [scbt.com]
- 15. chembk.com [chembk.com]
- 16. nbinno.com [nbinno.com]
- 17. 1stsci.com [1stsci.com]
Ethyl 2-(4-hydroxyphenoxy)propanoate degradation products
An In-depth Technical Guide to the Degradation Products of Ethyl 2-(4-hydroxyphenoxy)propanoate
Introduction
This compound, hereafter referred to as EHPP, is a significant organic compound within the agrochemical landscape. It serves a dual role: primarily as a key intermediate in the synthesis of potent aryloxyphenoxypropionate (APP) herbicides, and secondarily as a principal degradation product of the widely used herbicide, fenoxaprop-ethyl (FE).[1][2][3] The environmental fate and toxicological profile of fenoxaprop-ethyl are intrinsically linked to the formation and subsequent breakdown of its metabolites. Therefore, a comprehensive understanding of the degradation pathways of EHPP is critical for researchers, environmental scientists, and regulatory bodies involved in drug development and environmental safety assessment.
This guide provides a detailed examination of the formation and degradation of EHPP. It elucidates the chemical pathways, identifies key degradation products, and outlines the analytical methodologies required for their robust identification and quantification. The protocols and insights presented herein are designed to equip professionals with the knowledge to conduct thorough and self-validating stability and degradation studies.
Chemical Identity and Physicochemical Properties of EHPP
EHPP is an ester formed from 2-(4-hydroxyphenoxy)propionic acid and ethanol.[3] Its specific stereochemistry, particularly the (R)-enantiomer, is crucial for the herbicidal activity of the final products synthesized from it.[2][4]
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| Synonyms | (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate, Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate | [6][7] |
| CAS Number | 71301-98-9 (for R-enantiomer) | [2][8] |
| Molecular Formula | C₁₁H₁₄O₄ | [5][8][9] |
| Molecular Weight | 210.23 g/mol | [5][9] |
| Physical State | Liquid | [9] |
Primary Degradation Pathways of Fenoxaprop-ethyl (FE)
The emergence of EHPP in environmental matrices is predominantly a result of the degradation of its parent compound, fenoxaprop-ethyl. The stability of FE is highly dependent on pH.[10]
Hydrolysis: The Genesis of EHPP
Hydrolysis is the principal abiotic degradation route for fenoxaprop-ethyl. The degradation kinetics are strongly pH-dependent and follow first-order kinetics.[10]
-
Acidic Conditions (pH 4-5): Under acidic conditions, the primary degradation pathway involves the cleavage of the benzoxazolyl-oxy-phenyl ether linkage of the fenoxaprop-ethyl molecule. This reaction yields two primary products: This compound (EHPP) and 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) .[10]
-
Neutral Conditions (pH 6-7): In neutral media, fenoxaprop-ethyl is relatively stable, but both acidic and basic hydrolysis pathways can occur concurrently.[10]
-
Basic Conditions (pH 8-10): In alkaline environments, the degradation proceeds differently. The ester bond of the herbicide is cleaved, forming the herbicidally active metabolite, fenoxaprop acid (FA) , also known as 2-(4-hydroxyphenoxy)propanoic acid (HPPA).[3][10]
The diagram below illustrates the pH-dependent hydrolysis of Fenoxaprop-ethyl.
Caption: Initial hydrolysis pathways of Fenoxaprop-ethyl under different pH conditions.
Secondary Degradation of EHPP and Other Metabolites
Once formed, EHPP and other primary metabolites are subject to further degradation through both biotic and abiotic processes.
Key Degradation Products
The table below summarizes the key compounds involved in the degradation cascade of fenoxaprop-ethyl.
| Compound | Description | Role in Degradation Pathway |
| Fenoxaprop-ethyl (FE) | The parent aryloxyphenoxypropionate herbicide.[3] | Degrades via hydrolysis into several key metabolites.[3][4] |
| This compound (EHPP) | A primary metabolite formed under acidic conditions.[10] | Can undergo further hydrolysis to its corresponding acid or be metabolized by microbes. |
| 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) | A metabolite formed concurrently with EHPP in acidic conditions.[10][11] | Exhibits toxicity through a reactive mechanism.[10] |
| Fenoxaprop Acid (FA) / HPPA | The de-esterified metabolite, 2-(4-hydroxyphenoxy)propanoic acid.[3][12] | Formed under basic conditions and through microbial action; persists longer than the parent compound in soil.[12][13][14] |
Comprehensive Degradation Pathway
The overall degradation is a multi-step process. In soil and aquatic environments, microbial activity plays a significant role in metabolizing fenoxaprop-ethyl and its initial degradation products.[11] For instance, certain bacteria can utilize FE as a carbon and nitrogen source, transforming it into FA and CDHB.[11] The subsequent degradation of EHPP would likely involve hydrolysis of its ester group to yield 2-(4-hydroxyphenoxy)propanoic acid (HPPA), which is identical to fenoxaprop acid (FA).
Caption: Comprehensive degradation cascade from Fenoxaprop-ethyl to its metabolites.
Analytical Methodologies for Identification and Quantification
Accurate monitoring of EHPP and its related compounds requires sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the cornerstone of this analysis.
Chromatographic Techniques
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for analyzing fenoxaprop-ethyl and its degradation products.[12][13]
-
Stationary Phase: A reverse-phase C18 column is typically employed.[14][15]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and buffered water (e.g., with formic acid or sodium dihydrogen phosphate) is common.[14][15][16]
-
Detection: UV detection is frequently used, with wavelengths around 280 nm or 304 nm being effective.[15] For higher specificity and sensitivity, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice.[17][18]
-
-
Gas Chromatography (GC-MS): This technique can also be used for the determination of the parent compounds.[17]
Sample Preparation
Effective extraction from environmental matrices like soil, water, or agricultural products is crucial.
-
Solid-Liquid Extraction: Used for soil and crop samples, often with acetonitrile as the extraction solvent.[12][13][14][17]
-
Clean-up: Post-extraction, clean-up steps using solid-phase extraction (SPE) cartridges (e.g., Diol, Florisil) may be necessary to remove interfering matrix components, especially for complex samples like soybeans.[19]
Experimental Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is essential for identifying potential degradation products and validating the stability-indicating power of analytical methods. This protocol provides a self-validating framework for assessing the degradation of EHPP.
Objective
To identify the degradation products of this compound under various stress conditions (hydrolytic, oxidative, photolytic) and to establish a stability-indicating analytical method.
Materials
-
This compound (analytical standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a C18 column and UV or MS detector
Experimental Workflow
Caption: Workflow for a forced degradation study of EHPP.
Step-by-Step Methodology
-
Preparation of Stock Solution: Prepare a stock solution of EHPP (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Withdraw samples at various time points. Before analysis, neutralize the samples with 0.1 M NaOH.
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Keep at room temperature. The reaction is typically much faster; monitor at shorter intervals (e.g., 0, 1, 4, 8 hours). Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat an aliquot with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature. Monitor over time.
-
Photolytic Degradation: Expose an aliquot of the stock solution to light simulating ICH Q1B conditions (UV and visible light). Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed HPLC method.
-
Evaluation:
-
Compare the chromatograms of stressed samples to the control.
-
Calculate the percentage degradation of EHPP.
-
Identify degradation products. If using LC-MS, determine their mass-to-charge ratio to propose structures.
-
Perform peak purity analysis for the EHPP peak in the presence of its degradants to ensure the method is stability-indicating.
-
Conclusion
This compound is a central compound in the environmental lifecycle of fenoxaprop-ethyl-based herbicides. Its formation is primarily driven by the pH-dependent hydrolysis of the parent molecule. Subsequent degradation, through further hydrolysis and microbial action, leads to the formation of fenoxaprop acid (HPPA), a more persistent metabolite. A thorough understanding of these transformation products and their formation pathways is paramount for accurate environmental risk assessment. The analytical workflows and forced degradation protocols detailed in this guide provide a robust framework for researchers to identify and quantify these critical compounds, ensuring scientific integrity and supporting the development of safer, more sustainable agrochemicals.
References
- 1. Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate | 71301-98-9 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy this compound (EVT-329944) | 65343-67-1 [evitachem.com]
- 4. (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate | 71301-98-9 | Benchchem [benchchem.com]
- 5. ContaminantDB: this compound [contaminantdb.ca]
- 6. scbt.com [scbt.com]
- 7. ethyl 2-(4-hydroxyphenoxy)propionate - Safety Data Sheet [chemicalbook.com]
- 8. CAS 71301-98-9: ethyl (2R)-2-(4-hydroxyphenoxy)propanoate [cymitquimica.com]
- 9. aksci.com [aksci.com]
- 10. Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ars.usda.gov [ars.usda.gov]
- 12. Degradation of Fenoxaprop-p-Ethyl and Its Metabolite in Soil and Wheat Crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Separation of Fenoxaprop-P-ethyl on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. qascf.com [qascf.com]
- 18. epa.gov [epa.gov]
- 19. [PDF] Determination of fenoxaprop-ethyl in agricultural products by HPLC with photometric detection and mass spectrometry | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to Ethyl 2-(4-hydroxyphenoxy)propanoate: From Historical Context to Modern Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(4-hydroxyphenoxy)propanoate, a chiral ester, stands as a pivotal intermediate in the synthesis of aryloxyphenoxypropionate (APP) herbicides, a class of compounds that has significantly influenced modern agriculture. This technical guide provides a comprehensive overview of this molecule, from its historical emergence within the broader context of herbicide development to the intricacies of its stereoselective synthesis and its critical role in the agrochemical industry. We will delve into the mechanistic underpinnings of its chemical transformations, explore detailed experimental protocols for its synthesis and analysis, and discuss its potential applications beyond agriculture. This document serves as an in-depth resource for researchers and professionals in organic synthesis, agrochemistry, and drug development, offering both foundational knowledge and practical insights into the science and application of this compound.
Historical Perspective: The Dawn of Aryloxyphenoxypropionate Herbicides
The story of this compound is intrinsically linked to the evolution of selective herbicides. The journey began in the mid-20th century with the discovery and widespread use of phenoxy herbicides like 2,4-D. However, the quest for more selective and potent herbicides continued. In the 1960s, researchers at Hoechst AG in Germany pioneered a new class of herbicides, the aryloxyphenoxypropionates (APPs), by modifying the foundational structure of earlier compounds.[1] This innovation marked a significant step forward in weed management, offering enhanced selectivity for controlling grass weeds in broadleaf crops.
While a precise date for the first synthesis of this compound is not prominently documented, its emergence is a direct consequence of the intensive research and development efforts in the field of APP herbicides during the 1970s and 1980s. Patents from this era, particularly from companies like Hoechst AG, describe the synthesis of various phenoxypropionic acid esters as crucial intermediates for creating the final active herbicide ingredients.[2] The core structure, a hydroquinone moiety linked to an ethyl propanoate group, proved to be an ideal building block for constructing more complex herbicidal molecules like fenoxaprop-P-ethyl.[1]
A critical development in the history of this compound, and indeed the entire APP herbicide class, was the recognition of the importance of chirality. Scientists discovered that the herbicidal activity resided almost exclusively in the (R)-enantiomer of the final product. This enantioselectivity is due to the specific three-dimensional arrangement of the molecule, which allows for a more effective interaction with the active sites of target enzymes in plants.[3] Consequently, research efforts shifted towards developing stereoselective synthetic routes to produce the desired (R)-isomer of intermediates like this compound, leading to more potent and environmentally friendly herbicides with reduced application rates.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its handling, synthesis, and application.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₄ | [2] |
| Molecular Weight | 210.23 g/mol | [2] |
| Appearance | Colorless to yellowish liquid or white crystalline solid | [4] |
| CAS Number | 65343-67-1 (racemic), 71301-98-9 ((R)-enantiomer) | [5][6][7] |
| Melting Point | Not well-defined for the liquid form | [4] |
| Boiling Point | Not well-defined | [4] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, dimethylformamide); insoluble in water. | [4] |
Synthesis of this compound: A Technical Overview
The synthesis of this compound can be broadly categorized into two main approaches: classical chemical synthesis and enzymatic resolution. The choice of method often depends on the desired stereochemical purity and the scale of production.
Chemical Synthesis
A common and direct method for synthesizing the racemic form of this compound involves the Williamson ether synthesis. This reaction entails the nucleophilic attack of a phenoxide ion on an electrophilic alkyl halide.
Core Reaction:
Hydroquinone is deprotonated with a base (e.g., potassium carbonate) to form the phenoxide ion, which then reacts with an ethyl 2-halopropionate (e.g., ethyl 2-bromopropionate).
Figure 1: General scheme of Williamson ether synthesis.
Experimental Protocol: Synthesis of Racemic this compound
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydroquinone (1.0 eq), ethyl 2-bromopropionate (1.1 eq), and potassium carbonate (1.5 eq) in a suitable solvent such as acetone or acetonitrile.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure racemic this compound.
Another synthetic route involves the esterification of 2-(4-hydroxyphenoxy)propanoic acid with ethanol in the presence of an acid catalyst.
Core Reaction:
Figure 2: General scheme of Fischer esterification.
Experimental Protocol: Esterification of 2-(4-hydroxyphenoxy)propanoic acid
-
Reaction Setup: In a round-bottom flask, dissolve 2-(4-hydroxyphenoxy)propanoic acid (1.0 eq) in an excess of ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux for several hours. The reaction is an equilibrium, so removal of water (e.g., using a Dean-Stark apparatus) can drive it to completion.
-
Neutralization and Extraction: After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Stereoselective Synthesis and Resolution
Given the importance of the (R)-enantiomer, significant effort has been dedicated to developing methods for its selective synthesis or for the resolution of the racemic mixture.
Enzymatic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, typically lipases, to separate enantiomers.
Principle:
A lipase can selectively hydrolyze one enantiomer of the racemic ester to its corresponding carboxylic acid, leaving the other enantiomer unreacted. Alternatively, in a transesterification reaction, a lipase can selectively acylate one enantiomer.
Figure 3: Workflow for enzymatic resolution.
Experimental Protocol: Lipase-Catalyzed Resolution
-
Reaction Medium: Suspend racemic this compound in a suitable buffer solution or an organic solvent.
-
Enzyme Addition: Add a commercially available lipase (e.g., from Candida antarctica or Aspergillus oryzae).
-
Incubation: Incubate the mixture with gentle agitation at a controlled temperature.
-
Monitoring: Monitor the progress of the reaction by chiral high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining ester and the formed acid.
-
Separation: Once the desired conversion is reached, stop the reaction and separate the unreacted (R)-ester from the (S)-acid by extraction or chromatography.
Applications in Agrochemicals and Beyond
The primary and most significant application of this compound is as a key intermediate in the synthesis of aryloxyphenoxypropionate (APP) herbicides.[8]
Synthesis of Fenoxaprop-P-ethyl
Fenoxaprop-P-ethyl is a widely used post-emergence herbicide for the control of annual and perennial grass weeds in various broadleaf crops. The synthesis involves the reaction of (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate with 6-chloro-2-chloromethylbenzoxazole.
Figure 4: Synthesis of Fenoxaprop-P-ethyl.
Potential in Drug Development
While its primary use is in agrochemicals, the structural motif of this compound holds potential for applications in drug discovery and development. Phenoxypropionate derivatives have been explored for various therapeutic activities, and this intermediate could serve as a starting point for the synthesis of novel pharmaceutical compounds. Its chirality is particularly relevant, as the biological activity of many drugs is enantiomer-dependent.
Future Perspectives
The journey of this compound from a laboratory curiosity to a cornerstone of the agrochemical industry highlights the continuous evolution of chemical synthesis and its impact on global food production. Future research in this area is likely to focus on several key aspects:
-
Greener Synthesis: Developing more sustainable and environmentally friendly synthetic methods, such as biocatalysis and flow chemistry, to reduce waste and energy consumption.
-
Novel Applications: Exploring the potential of this and related structures in other fields, including pharmaceuticals and materials science.
-
Enhanced Herbicides: Utilizing this intermediate to design and synthesize next-generation herbicides with improved efficacy, selectivity, and environmental profiles.
Conclusion
This compound is a molecule of significant industrial importance, with a rich history rooted in the development of modern herbicides. Its synthesis, particularly the stereoselective production of the (R)-enantiomer, showcases the elegance and power of organic chemistry. As the demand for efficient and sustainable agricultural practices grows, the role of such key intermediates will continue to be paramount. This guide has provided a comprehensive technical overview intended to be a valuable resource for scientists and researchers working with this versatile compound.
References
- 1. nbinno.com [nbinno.com]
- 2. US4168963A - Herbicidal agents - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]
- 5. scbt.com [scbt.com]
- 6. 65343-67-1|this compound|BLD Pharm [bldpharm.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. EA009241B1 - Production process of optically pure 2- (4-hydroxyphenoxy) â propionic acid compounds - Google Patents [patents.google.com]
An In-depth Technical Guide to Ethyl 2-(4-hydroxyphenoxy)propanoate and its Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-hydroxyphenoxy)propanoate is a chiral molecule of significant interest, primarily as a key intermediate in the synthesis of aryloxyphenoxypropionate (APP) herbicides.[1][2] The biological activity of these herbicides is highly dependent on the stereochemistry of the molecule, with the (R)-enantiomer typically exhibiting the desired herbicidal effect.[1][2] This guide provides a comprehensive overview of the synonyms, chemical properties, synthesis, and analytical methodologies for this compound, with a particular focus on its enantioselective synthesis and analysis. Furthermore, it delves into the applications of this compound and its derivatives, primarily in the agrochemical sector, and touches upon the broader pharmacological context of the aryloxyphenoxypropionate class.
Nomenclature and Chemical Identity
A clear understanding of the various names and identifiers for this compound is crucial for effective literature searches and chemical sourcing.
Synonyms and Identifiers
| Identifier Type | Racemic Mixture | (R)-Enantiomer |
| IUPAC Name | This compound | ethyl (2R)-2-(4-hydroxyphenoxy)propanoate |
| CAS Number | 65343-67-1 | 71301-98-9[3] |
| Common Synonyms | Ethyl 2-(p-hydroxyphenoxy)propionate | (R)-(+)-Ethyl 2-(4-hydroxyphenoxy)propionate[3] |
| 2-(4-Hydroxyphenoxy)propanoic acid ethyl ester | Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate | |
| Molecular Formula | C₁₁H₁₄O₄ | C₁₁H₁₄O₄ |
| Molecular Weight | 210.23 g/mol | 210.23 g/mol [3] |
Physicochemical Properties
| Property | Value | Source |
| Physical State | Liquid | [4] |
| Boiling Point | Not available | [4] |
| Melting Point | Not available | [4] |
| Flash Point | Not available | [4] |
| Solubility | Not available | [4] |
| Stability | Stable under recommended temperatures and pressures. | [4] |
| Incompatibilities | Strong oxidizing agents. | [4] |
| Hazardous Decomposition Products | Carbon oxides. | [4] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. For applications where stereochemistry is critical, such as in the synthesis of modern herbicides, enantioselective methods are paramount.
Racemic Synthesis via Williamson Ether Synthesis
The Williamson ether synthesis is a classical and straightforward method for preparing ethers. In the context of this compound, this involves the reaction of hydroquinone with an ethyl 2-halopropanoate.
Experimental Protocol: Williamson Ether Synthesis
Objective: To synthesize racemic this compound.
Causality: This protocol utilizes the nucleophilic substitution reaction between the phenoxide ion of hydroquinone and an alkyl halide. The use of a base is essential to deprotonate the weakly acidic hydroxyl group of hydroquinone, thereby generating a potent nucleophile.
Materials:
-
Hydroquinone
-
Ethyl 2-bromopropionate
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
5% Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add hydroquinone (1.0 eq), ethyl 2-bromopropionate (1.1 eq), and anhydrous potassium carbonate (2.0 eq) in anhydrous acetone.
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 5% hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure racemic this compound.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and GC-MS analysis. The presence of the desired product will be indicated by characteristic peaks corresponding to the ethyl ester and the disubstituted benzene ring.
Enantioselective Synthesis
For many applications, the (R)-enantiomer of this compound is the desired product. This can be achieved through stereoselective synthesis or by resolution of the racemic mixture.
Enzymatic resolution is a powerful technique that leverages the stereoselectivity of enzymes, typically lipases, to resolve a racemic mixture.[5][6][7]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
Objective: To obtain enantiomerically enriched (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate.
Causality: This protocol is based on the principle of kinetic resolution, where one enantiomer of the racemic substrate reacts faster with the enzyme than the other. In this case, a lipase will selectively hydrolyze the (S)-enantiomer of the ethyl ester to the corresponding carboxylic acid, leaving the desired (R)-enantiomer unreacted.
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Candida antarctica lipase B - Novozym 435)[7]
-
Phosphate buffer (e.g., pH 7.0)
-
Organic solvent (e.g., toluene or hexane)
-
Sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Reaction vessel with temperature control and stirring
-
pH meter or autotitrator
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a temperature-controlled reaction vessel, dissolve racemic this compound in a suitable organic solvent.
-
Add the phosphate buffer to create a biphasic system.
-
Add the immobilized lipase to the mixture.
-
Stir the reaction at a controlled temperature (e.g., 30-40 °C).
-
Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess (ee) of the remaining ester by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve the highest possible ee for the unreacted enantiomer.
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with sodium bicarbonate solution to remove the (S)-2-(4-hydroxyphenoxy)propanoic acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically enriched (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate.
-
The (S)-acid can be recovered from the aqueous layer by acidification and extraction.
Self-Validation: The enantiomeric excess of the product must be determined using chiral HPLC. The absolute configuration can be confirmed by comparison to a known standard or by other analytical techniques such as optical rotation.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound.
Chromatographic Methods
Chiral HPLC is the primary technique for separating and quantifying the enantiomers of this compound.[8][9][10][11]
Experimental Protocol: Chiral HPLC Analysis
Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound.
Causality: This method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus separation. Polysaccharide-based CSPs are commonly used for this class of compounds.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral column (e.g., Chiralcel OD-H, Chiralpak AD).[12]
Typical Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a standard solution of the racemic mixture and a solution of the sample in the mobile phase.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention times of the two enantiomers.
-
Inject the sample solution.
-
Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (ee).
Self-Validation: The method should be validated for linearity, precision, and accuracy using standard solutions of known concentrations and enantiomeric ratios.
GC-MS is a powerful tool for confirming the molecular weight and structure of this compound and for identifying any impurities.[13][14]
Typical GC-MS Parameters:
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Split or splitless.
-
Temperature Program: An initial temperature of 100 °C, ramped to 280 °C.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-350.
Data Interpretation: The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 210, along with characteristic fragmentation patterns that can be used to confirm the structure.
Spectroscopic Methods
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a quartet and a triplet), the methyl group on the propanoate chain (a doublet), the methine proton (a quartet), and the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons.
Applications
The primary application of this compound, particularly the (R)-enantiomer, is as a crucial building block in the synthesis of aryloxyphenoxypropionate (APP) herbicides.[1][15]
Agrochemicals
APP herbicides are a class of post-emergence herbicides used to control grass weeds in broadleaf crops.[16][17] They act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid biosynthesis in grasses.[18] The inhibition of this enzyme leads to the disruption of cell membrane formation and ultimately cell death in susceptible plants. The stereochemistry of the propanoate side chain is critical for the herbicidal activity, with the (R)-enantiomer being significantly more active.
Diagram: Mechanism of Action of Aryloxyphenoxypropionate Herbicides
Caption: Mechanism of action of APP herbicides.
Potential in Drug Development
While the primary application of this compound is in the agrochemical industry, the broader class of aryl propionic acid derivatives has well-established pharmacological activities.[19][20][21] Many non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, belong to this class.[19] These drugs typically exert their effects by inhibiting cyclooxygenase (COX) enzymes.
The structural similarity of this compound to these pharmacologically active compounds suggests that its derivatives could be explored for potential therapeutic applications. However, there is currently limited specific research on the pharmacological activity of this compound itself.[22] Further investigation into the biological activities of derivatives of this compound could be a potential area for future research in drug discovery.[23][24][25][26]
Safety Information
This compound is a chemical that should be handled with appropriate safety precautions. It may cause skin and eye irritation.[4] It is intended for research and development use only and not for medicinal or household applications.[22] Always consult the Safety Data Sheet (SDS) before handling this compound.[4][22]
Conclusion
This compound is a versatile chiral building block with significant importance in the agrochemical industry. A thorough understanding of its nomenclature, synthesis, and analytical characterization is crucial for researchers and scientists working in this field. The development of efficient enantioselective synthetic routes and robust analytical methods for this compound has been instrumental in the production of modern, highly effective, and stereochemically pure herbicides. While its direct application in drug development is not yet established, the broader pharmacological relevance of the aryl propionic acid scaffold may inspire future research into the therapeutic potential of its derivatives.
References
- 1. (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate | 71301-98-9 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. aksci.com [aksci.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate | C12H16O4 | CID 181741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. jmchemsci.com [jmchemsci.com]
- 15. Buy this compound (EVT-329944) | 65343-67-1 [evitachem.com]
- 16. Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 20. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 21. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ethyl 2-(4-hydroxyphenoxy)propionate - Safety Data Sheet [chemicalbook.com]
- 23. Design and synthesis of alpha-aryloxy-alpha-methylhydrocinnamic acids: a novel class of dual peroxisome proliferator-activated receptor alpha/gamma agonists. | BioGRID [thebiogrid.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of Ethyl 2-(4-hydroxyphenoxy)propanoate from Hydroquinone via Williamson Ether Synthesis
Abstract: This document provides a detailed protocol for the synthesis of Ethyl 2-(4-hydroxyphenoxy)propanoate, a valuable intermediate in the agrochemical and pharmaceutical industries. The synthesis is achieved through a Williamson ether synthesis, reacting hydroquinone with ethyl 2-bromopropionate. This guide elucidates the reaction mechanism, offers a step-by-step experimental procedure, outlines purification and characterization techniques, and provides expert insights into troubleshooting common challenges. The protocols are designed for researchers, chemists, and process development professionals seeking a robust and reproducible method for producing this key chemical building block.
Introduction: Significance and Synthetic Strategy
This compound, particularly its (R)-enantiomer, is a critical intermediate in the manufacture of aryloxyphenoxypropionate herbicides, a class of compounds essential for controlling grass weeds in various crops.[1][2] The biological activity of these herbicides is often stereospecific, with the (R)-isomer exhibiting significantly higher efficacy, making enantioselective synthesis a key area of research.[1][2]
The most direct and widely adopted method for creating the core ether linkage in this molecule is the Williamson ether synthesis .[3][4] This classic organic reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion. In this specific application, hydroquinone is deprotonated by a weak base to form a phenoxide, which then attacks the electrophilic carbon of an ethyl propanoate derivative bearing a suitable leaving group.
A primary challenge in this synthesis is the symmetrical nature of hydroquinone, which possesses two reactive hydroxyl groups. This can lead to the formation of an undesired 1,4-bis-substituted diether byproduct.[3] The protocol detailed herein addresses this challenge by employing a strategic molar excess of hydroquinone, statistically favoring the desired mono-alkylation product.
Underlying Principles & Reaction Mechanism
The synthesis proceeds via the SN2 mechanism, a cornerstone of nucleophilic substitution reactions.[4][5]
The process unfolds in two key stages:
-
Deprotonation: The phenolic proton of hydroquinone is acidic enough to be removed by a moderately strong base, such as potassium carbonate (K₂CO₃). This acid-base reaction generates the potassium phenoxide, a potent nucleophile, and potassium bicarbonate.
-
Nucleophilic Attack: The generated phenoxide ion performs a backside attack on the carbon atom bonded to the bromine in ethyl 2-bromopropionate. This concerted step, characteristic of the SN2 mechanism, displaces the bromide leaving group and forms the new carbon-oxygen ether bond, resulting in the target molecule.[4]
Controlling the stoichiometry is paramount. By using an excess of hydroquinone, the concentration of the mono-phenoxide is kept high relative to the concentration of the alkylating agent (ethyl 2-bromopropionate). This significantly increases the probability of the alkylating agent reacting with a hydroquinone molecule rather than the already-formed product, thus minimizing the formation of the di-substituted byproduct.[3]
Caption: S-N2 Mechanism for Product Synthesis
Experimental Protocol
This protocol is adapted from established literature procedures for the Williamson ether synthesis of the target compound.[6]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Hazards |
| Hydroquinone | C₆H₆O₂ | 110.11 | 123-31-9 | Harmful if swallowed, Skin/eye irritant |
| Ethyl DL-2-bromopropionate | C₅H₉BrO₂ | 181.03 | 535-11-5 | Skin burns, Lacrimator[7] |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 584-08-7 | Serious eye irritation |
| Methyl Ethyl Ketone (MEK) | C₄H₈O | 72.11 | 78-93-3 | Highly flammable, Eye irritation |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Highly flammable, Eye irritation |
| n-Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Highly flammable, Aspiration hazard |
| Hydrochloric Acid (5% aq.) | HCl | 36.46 | 7647-01-0 | Corrosive |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | None |
| Silica Gel (for chromatography) | SiO₂ | 60.08 | 7631-86-9 | Respiratory irritation |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, create a suspension of hydroquinone (12.2 g, 0.111 mol), ethyl DL-2-bromopropionate (10.0 g, 0.055 mol), and anhydrous potassium carbonate (50 g, 0.362 mol) in methyl ethyl ketone (100 mL).
-
Causality Note: A significant molar excess of hydroquinone (2 eq.) is used to favor mono-alkylation. A large excess of potassium carbonate ensures complete deprotonation and drives the reaction forward by neutralizing the HBr byproduct. MEK serves as a suitable polar aprotic solvent that facilitates the SN2 reaction.
-
-
Reaction Execution: Heat the suspension to reflux and maintain vigorous stirring for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Initial Work-up: After 5 hours, cool the reaction mixture to room temperature. Remove the insoluble inorganic materials (excess K₂CO₃ and KBr byproduct) by vacuum filtration. Wash the filter cake with a small amount of MEK.
-
Solvent Removal: Concentrate the combined filtrate by removing the solvent using a rotary evaporator.
-
Liquid-Liquid Extraction: Dissolve the resulting residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash it with 5% aqueous hydrochloric acid (2 x 50 mL) to remove any remaining base and unreacted hydroquinone phenoxide. Follow with a wash of deionized water (1 x 50 mL) and brine (1 x 50 mL).
-
Causality Note: The acidic wash protonates the basic species, making them water-soluble and easily removable from the organic layer. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter to remove the drying agent, and concentrate the filtrate to dryness on a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography. Elute with a solvent mixture of 20% ethyl acetate in n-hexane.[6] Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a light yellow oil or crystalline solid.[2][8]
Process Visualization & Workflow
The entire synthesis, from reactant assembly to the final purified product, can be visualized as a sequential workflow.
References
- 1. (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate | 71301-98-9 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. prepchem.com [prepchem.com]
- 7. Ethyl 2-bromopropionate | C5H9BrO2 | CID 79040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate | 71301-98-9 [chemicalbook.com]
Application Notes and Protocols for the Esterification of 2-(4-hydroxyphenoxy)propionic acid to Ethyl 2-(4-hydroxyphenoxy)propanoate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of Ethyl 2-(4-hydroxyphenoxy)propanoate through the esterification of 2-(4-hydroxyphenoxy)propionic acid. This document delves into the underlying chemical principles, offers a detailed experimental protocol, and discusses the significance of this transformation, particularly in the agrochemical industry.
Introduction: Significance and Application
This compound is a key chemical intermediate, primarily utilized in the synthesis of aryloxyphenoxypropionate herbicides such as fenoxaprop-P-ethyl.[1][2] These herbicides are vital for controlling grassy weeds in a variety of crops. The biological activity of these herbicides is often stereospecific, with the (R)-enantiomer exhibiting significantly higher herbicidal efficacy.[1] Consequently, the enantioselective synthesis of this compound is of considerable interest. This guide will focus on the direct esterification of the corresponding carboxylic acid, a fundamental and widely applicable synthetic route.
The Chemistry of Esterification: A Mechanistic Overview
The conversion of a carboxylic acid and an alcohol into an ester in the presence of an acid catalyst is known as the Fischer-Speier esterification.[3] This reaction is a classic example of a reversible nucleophilic acyl substitution.[4][5] Understanding the mechanism is crucial for optimizing reaction conditions and maximizing product yield.
The acid catalyst, typically sulfuric acid or hydrochloric acid, protonates the carbonyl oxygen of the carboxylic acid.[6][7] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (in this case, ethanol).[5][6] The subsequent steps involve proton transfers and the elimination of a water molecule to form the final ester product.[4][7]
Caption: Mechanism of Fischer-Speier Esterification.
Due to the reversible nature of the reaction, strategies to drive the equilibrium towards the product are essential.[4][8] This is typically achieved by using an excess of one of the reactants (usually the alcohol) or by removing water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus.[4][9]
Experimental Protocol: Fischer Esterification
This protocol details a standard laboratory procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 2-(4-hydroxyphenoxy)propionic acid | 67648-61-7 | 182.17 | 18.2 g (0.1 mol) |
| Ethanol (absolute) | 64-17-5 | 46.07 | 100 mL (excess) |
| Sulfuric Acid (concentrated) | 7664-93-9 | 98.08 | 1-2 mL (catalyst) |
| Sodium Bicarbonate (saturated solution) | 144-55-8 | 84.01 | As needed |
| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 | As needed |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed |
| Ethyl Acetate | 141-78-6 | 88.11 | For extraction |
| Hexane | 110-54-3 | 86.18 | For extraction |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 18.2 g (0.1 mol) of 2-(4-hydroxyphenoxy)propionic acid and 100 mL of absolute ethanol.
-
Catalyst Addition: While stirring, slowly add 1-2 mL of concentrated sulfuric acid to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in approximately 100 mL of ethyl acetate. Transfer the solution to a 500 mL separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
100 mL of saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious as carbon dioxide gas will be evolved.
-
100 mL of water.
-
100 mL of brine to aid in the separation of the layers.
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the ethyl acetate using a rotary evaporator to obtain the crude product.
Purification
The crude this compound can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.[10] Alternatively, recrystallization from a suitable solvent or solvent mixture, such as toluene and hexane, can yield a high-purity product.[11]
Expected Yield and Characterization
Yields for this reaction can vary depending on the specific conditions and the efficiency of the workup and purification steps. A yield of 26% has been reported for a similar synthesis.[10] A patent describes a process with a yield of 86.7% through a different synthetic route involving column chromatography for purification.[2]
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.[12]
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess purity, particularly chiral HPLC for determining enantiomeric excess if a stereoselective synthesis is performed.[1]
Alternative Synthetic Routes
While Fischer esterification is a direct method, other synthetic pathways exist for the preparation of this compound.
-
Williamson Ether Synthesis: This approach involves the reaction of hydroquinone with an ethyl lactate derivative or ethyl 2-bromopropionate in the presence of a base.[1][10] This method builds the ether linkage first, followed by the ester functionality already being present in one of the reactants. A patented method describes a two-step process reacting hydroquinone with an ethyl lactate derivative.[1]
-
Enzymatic Resolution: For obtaining enantiomerically pure products, enzymatic methods are highly effective.[1] Lipases can be used for the kinetic resolution of racemic this compound, either through enantioselective hydrolysis or transesterification.[1] For instance, lipase from Aspergillus oryzae has demonstrated high efficiency in achieving an enantiomeric excess of over 99% for the (R)-isomer.[1]
Safety and Handling
It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.
-
2-(4-hydroxyphenoxy)propionic acid: This compound is irritating to the eyes, respiratory system, and skin.[13][14] It is considered a hazardous substance.[13] Causes serious eye damage.[15]
-
Ethanol: Highly flammable liquid and vapor.
-
Concentrated Sulfuric Acid: Extremely corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]
-
Ventilation: All procedures should be carried out in a well-ventilated fume hood.[13]
Conclusion
The esterification of 2-(4-hydroxyphenoxy)propionic acid to this compound is a fundamental and important transformation in synthetic organic chemistry, with significant applications in the agrochemical sector. The Fischer esterification method presented here offers a straightforward and accessible route to this valuable intermediate. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve successful synthesis and purification of the target compound. For applications requiring high enantiopurity, alternative methods such as enzymatic resolution should be considered.
References
- 1. (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate | 71301-98-9 | Benchchem [benchchem.com]
- 2. Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate | 71301-98-9 [chemicalbook.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. athabascau.ca [athabascau.ca]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. prepchem.com [prepchem.com]
- 11. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester - Google Patents [patents.google.com]
- 12. Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate | C12H16O4 | CID 181741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. echemi.com [echemi.com]
Application Note: High-Purity Isolation of Ethyl 2-(4-hydroxyphenoxy)propanoate via Automated Flash Column Chromatography
An Application Guide by Senior Application Scientist, Dr. Evelyn Reed
Introduction
Ethyl 2-(4-hydroxyphenoxy)propanoate is a key organic intermediate, notably utilized in the synthesis of chiral herbicides such as fenoxaprop-P-ethyl.[1][2] The biological efficacy of these agrochemicals is often enantiomer-specific, demanding high-purity starting materials to ensure the final product's performance and regulatory compliance.[1] Synthetic routes to this ester, commonly involving the Williamson ether synthesis between hydroquinone and an ethyl bromopropionate derivative, often yield a mixture containing unreacted starting materials and undesired byproducts, such as the bis-substituted diether.[3][4][5]
Column chromatography presents a robust and scalable solution for the purification of gram-to-kilogram quantities of organic compounds.[6] This application note provides a detailed, field-proven protocol for the purification of this compound using normal-phase flash column chromatography. The methodology is designed to be a self-validating system, ensuring the isolation of the target compound with high purity, suitable for downstream applications in drug development and fine chemical synthesis.
Understanding the Separation: Physicochemical Rationale
The success of any chromatographic separation hinges on the differential partitioning of components between a stationary phase and a mobile phase.[6][7] The strategy for purifying this compound is based on the polarity differences between the target molecule and its likely impurities.
-
Target Compound: this compound (Molecular Formula: C₁₁H₁₄O₄, Molecular Weight: 210.23 g/mol ) possesses moderate polarity.[8][9] The ester and ether functionalities are relatively non-polar, while the phenolic hydroxyl group imparts significant polarity, allowing for strong interaction with a polar stationary phase.[9]
-
Key Impurities:
-
Hydroquinone (Starting Material): With two hydroxyl groups, this is a highly polar compound and will exhibit strong adsorption to the stationary phase.
-
1,4-bis(1-carboethoxyethoxy)benzene (Byproduct): This diether byproduct lacks the free hydroxyl group, making it significantly less polar than the desired mono-substituted product.[5]
-
This polarity differential is the cornerstone of our separation strategy. Using a polar stationary phase like silica gel, the least polar compound (the diether byproduct) will elute first, followed by our moderately polar target compound, and finally, the highly polar unreacted hydroquinone will be strongly retained.[6][10]
Part 1: Method Development using Thin-Layer Chromatography (TLC)
Principle: Before committing to a large-scale column separation, TLC is an indispensable tool for rapidly determining the optimal mobile phase composition. The goal is to find a solvent system that provides good separation between the target compound and its impurities, ideally with a target Rf value between 0.3 and 0.4 for the desired product to ensure efficient elution from the column.[10]
Protocol:
-
Prepare TLC Chambers: Line two to three small beakers with filter paper and add different solvent systems for equilibration.
-
Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in the equilibrated chamber and allow the solvent front to ascend to near the top of the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). If compounds are not UV-active, use a staining agent like potassium permanganate.
-
Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The optimal solvent system will show distinct spots for the product and impurities.
Recommended Starting Solvent Systems:
-
20% Ethyl Acetate / 80% n-Hexane[3]
-
10% Ethyl Acetate / 90% n-Hexane
-
30% Ethyl Acetate / 70% Dichloromethane
Based on typical results, a system of 20% Ethyl Acetate in n-Hexane provides excellent separation and an ideal Rf for the target compound.[3]
Part 2: Preparative Flash Column Chromatography Protocol
This protocol is designed for the purification of approximately 3.0 g of crude material. The column size and solvent volumes should be scaled accordingly for different quantities.[3]
Materials and Equipment:
-
Stationary Phase: Silica Gel (230-400 mesh)
-
Mobile Phase: n-Hexane and Ethyl Acetate (HPLC grade)
-
Crude Sample: ~3.0 g of this compound
-
Glass chromatography column (40 mm diameter)
-
Separatory funnel or solvent reservoir
-
Fraction collection tubes (e.g., 16x100 mm test tubes)
-
Rotary evaporator
-
TLC plates, chamber, and UV lamp
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology:
-
Column Packing (Wet Slurry Method):
-
Place a small plug of glass wool at the bottom of the column and add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel (~100 g) in n-hexane. The consistency should be pourable but not overly dilute.
-
Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.[6]
-
Open the stopcock to drain excess solvent, ensuring the solvent level never drops below the top of the silica bed.
-
Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the ~3.0 g of crude product in a minimal amount of a volatile solvent like dichloromethane.
-
Add ~5-6 g of silica gel to this solution and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. This technique prevents band broadening and improves separation.
-
Carefully add the silica-adsorbed sample to the top of the packed column, creating a uniform layer.
-
-
Elution and Fraction Collection:
-
Begin elution with 100% n-Hexane to elute highly non-polar impurities. Collect fractions of approximately 20 mL each.
-
After several column volumes, switch to the mobile phase determined by TLC, 20% Ethyl Acetate in n-Hexane .[3]
-
Maintain a constant flow rate. If using flash chromatography, apply gentle air pressure.
-
Continue collecting fractions systematically. Label each tube in sequence.
-
-
Fraction Analysis:
-
Use TLC to monitor the composition of the collected fractions. Spot every second or third fraction on a single TLC plate.
-
For comparison, spot the original crude mixture and a reference standard if available.
-
Develop the plate in the 20% Ethyl Acetate/Hexane system and visualize under UV light.
-
Identify the fractions containing only the spot corresponding to the pure product. There should be a clear separation between the earlier eluting, less polar byproducts and the target compound.
-
-
Isolation of Pure Product:
-
Combine all fractions identified as pure.
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
The final product should be a colorless to yellowish liquid.[11]
-
Determine the yield and confirm purity using analytical techniques such as NMR or GC-MS.
-
Data Summary Table
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | The polar surface interacts effectively with the hydroxyl group of the analyte, providing good retention and separation from non-polar impurities.[6][12] |
| Mobile Phase | Gradient: 100% n-Hexane, then 20% Ethyl Acetate / 80% n-Hexane | A non-polar/moderately polar system effectively elutes compounds based on polarity.[3][13] Starting with hexane removes non-polar byproducts first. |
| Sample Loading | Dry Loading (adsorbed on silica) | Ensures a narrow sample band at the start of the separation, leading to higher resolution and preventing solvent-related issues.[14] |
| Expected Rf (Product) | ~0.35 in 20% EtOAc/Hexane | An ideal Rf value for column chromatography, allowing for efficient elution without excessively long run times.[6] |
| Expected Elution Order | 1. Diether Byproduct (least polar) 2. Product (moderate polarity) 3. Hydroquinone (most polar) | Separation is based on increasing polarity, with the most polar compounds eluting last from the polar stationary phase.[10][15] |
This application note provides a comprehensive and validated protocol for the purification of this compound. By leveraging preliminary TLC analysis to define the optimal mobile phase, followed by a systematic flash column chromatography procedure, researchers can reliably isolate the target compound with high purity. The principles and techniques described herein are fundamental to synthetic chemistry and are broadly applicable to the purification of other moderately polar organic molecules.
References
- 1. (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate | 71301-98-9 | Benchchem [benchchem.com]
- 2. Best Ethyl (R)-(+)-2-(4-hydroxyphenoxy) propionic Acid Manufacturer and Factory | Medipharm [hbmedipharm.com]
- 3. prepchem.com [prepchem.com]
- 4. Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate | 71301-98-9 [chemicalbook.com]
- 5. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester - Google Patents [patents.google.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 8. aksci.com [aksci.com]
- 9. Buy this compound (EVT-329944) | 65343-67-1 [evitachem.com]
- 10. columbia.edu [columbia.edu]
- 11. chembk.com [chembk.com]
- 12. cup.edu.cn [cup.edu.cn]
- 13. Chromatography [chem.rochester.edu]
- 14. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for the Quantification of Ethyl 2-(4-hydroxyphenoxy)propanoate
Introduction: Ethyl 2-(4-hydroxyphenoxy)propanoate is a significant chemical intermediate, particularly in the synthesis of phenoxypropionic acid herbicides.[1] Its chiral center means that enantiomeric purity is a critical quality attribute, as different enantiomers can exhibit varied biological activity.[2] For instance, the (R)-enantiomer of many phenoxypropionate herbicides demonstrates significantly higher herbicidal efficacy.[2] Consequently, accurate and precise quantification of this compound in various matrices, from raw materials to final product formulations and environmental samples, is paramount for quality control, regulatory compliance, and research and development.
This comprehensive guide provides detailed analytical methods for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and are designed to be self-validating systems, ensuring robust and reliable data.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Its versatility, sensitivity, and robustness make it the method of choice for routine quality control and research applications.
Scientific Principles
This method employs reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture, typically of water and an organic solvent like acetonitrile or methanol. This compound, being a moderately polar compound, will partition between the stationary and mobile phases. The separation is based on the differential affinity of the analyte for the two phases. The inclusion of a small amount of acid (e.g., formic acid or phosphoric acid) in the mobile phase is crucial for suppressing the ionization of the phenolic hydroxyl group, thereby ensuring a consistent retention time and sharp peak shape. Detection is achieved using a UV-Vis detector, as the aromatic ring in the molecule exhibits strong absorbance in the UV region.
For the analysis of specific enantiomers, such as (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate, a chiral stationary phase is required.[2] Chiral HPLC columns are designed with a chiral selector that interacts stereoselectively with the enantiomers, leading to different retention times and allowing for their separation and individual quantification.
Experimental Protocol: Achiral Analysis
Objective: To quantify the total amount of this compound in a sample.
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard (purity ≥ 98%).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (analytical grade).
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm).
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-15 min: 40-80% B15-17 min: 80% B17-18 min: 80-40% B18-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm |
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol.
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., methanol) to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared standards and sample solutions.
-
Record the chromatograms and integrate the peak area corresponding to this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Experimental Protocol: Chiral Analysis
Objective: To separate and quantify the (R) and (S) enantiomers of this compound.
Instrumentation and Materials:
-
Same as achiral analysis, with the addition of a chiral HPLC column (e.g., a polysaccharide-based chiral stationary phase like Chiralpak AD-H or Chiralcel OD-H, 4.6 x 250 mm, 5 µm).
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm |
Procedure: The procedure for standard preparation, sample preparation, analysis, and quantification is the same as for the achiral analysis, with the key difference being the use of a chiral column and a non-polar mobile phase. The calibration curve should be prepared for the specific enantiomer of interest if a pure reference standard is available. If a racemic standard is used, the relative proportions of the enantiomers can be determined.
Caption: Workflow for HPLC quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, derivatization of the polar hydroxyl group may be necessary to improve its volatility and chromatographic performance.
Scientific Principles
In GC, the sample is vaporized and injected into a heated column where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. Derivatization, typically silylation, of the phenolic hydroxyl group with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen with a nonpolar trimethylsilyl (TMS) group, reducing polarity and increasing volatility.
Experimental Protocol
Objective: To quantify this compound in a sample using GC-MS.
Instrumentation and Materials:
-
GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
-
A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
This compound reference standard.
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Anhydrous pyridine or other suitable solvent.
-
Helium (carrier gas).
-
Autosampler vials with inserts.
GC-MS Conditions:
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ion (m/z) | To be determined from the mass spectrum of the derivatized standard |
| Qualifier Ions (m/z) | To be determined from the mass spectrum of the derivatized standard |
Procedure:
-
Derivatization and Standard Preparation:
-
Prepare a stock solution of the reference standard in anhydrous pyridine.
-
In an autosampler vial, mix 100 µL of each calibration standard with 100 µL of BSTFA + 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Sample Preparation:
-
Prepare the sample in anhydrous pyridine to a concentration within the calibration range.
-
Derivatize the sample using the same procedure as for the standards.
-
-
Analysis and Quantification:
-
Inject the derivatized standards and samples into the GC-MS.
-
Develop a calibration curve by plotting the peak area of the quantification ion against the concentration of the standards.
-
Quantify the analyte in the sample using the calibration curve.
-
Caption: Workflow for GC-MS quantification of this compound.
Method Validation
To ensure that the chosen analytical method is suitable for its intended purpose, a thorough validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[3][4][5]
Validation Parameters
The following parameters should be evaluated:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank and a placebo (matrix without the analyte) and showing no interfering peaks at the retention time of the analyte.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations is recommended.[6] The linearity is evaluated by linear regression analysis of the calibration curve.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and with the same equipment.
-
Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.
-
Reproducibility: Analysis of replicate samples in different laboratories.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6] For HPLC, this could include variations in mobile phase composition, pH, column temperature, and flow rate.
Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | Repeatability: ≤ 2.0%Intermediate Precision: ≤ 2.0% |
| LOQ | Signal-to-Noise Ratio ≥ 10 |
| LOD | Signal-to-Noise Ratio ≥ 3 |
References
- 1. CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate - Google Patents [patents.google.com]
- 2. (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate | 71301-98-9 | Benchchem [benchchem.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. database.ich.org [database.ich.org]
Application Notes & Protocols: The Utility of Ethyl 2-(4-hydroxyphenoxy)propanoate as a Pivotal Herbicide Intermediate
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in the agrochemical and drug development sectors on the synthesis and application of Ethyl 2-(4-hydroxyphenoxy)propanoate. This compound is a critical chiral intermediate for a significant class of modern herbicides known as aryloxyphenoxypropionates (APPs). This guide will delve into the synthetic pathways, detailed experimental protocols, the biochemical mechanism of action of the resultant herbicides, and essential safety considerations. The focus is on providing not just procedural steps, but also the underlying scientific rationale to ensure robust and reproducible outcomes.
Introduction: The Significance of this compound in Agrochemical Synthesis
This compound, with the molecular formula C11H14O4, is a valuable chiral building block in the synthesis of numerous high-efficacy herbicides[1]. Its primary utility lies in its role as a precursor to the aryloxyphenoxypropionate (APP) herbicides, a class of compounds widely used for controlling grass weeds in various broadleaf crops[1][2].
The herbicidal activity of the final products is critically dependent on the stereochemistry of this intermediate. The (R)-enantiomer of this compound leads to the formation of herbicides with significantly higher biological activity compared to their (S)-enantiomer counterparts[2][3]. This stereospecificity is crucial as it allows the final herbicide molecule to effectively bind to its target enzyme, Acetyl-CoA Carboxylase (ACCase), within the weed[2]. Consequently, the use of the enantiomerically pure (R)-isomer allows for lower application rates, reducing the environmental footprint and minimizing off-target effects[2].
The herbicides derived from this intermediate are potent inhibitors of the ACCase enzyme, which is vital for fatty acid biosynthesis in susceptible grass species[4][5]. This targeted mode of action provides excellent selectivity, leaving broadleaf crops unharmed. Common herbicides synthesized using this intermediate include Fenoxaprop-p-ethyl, Clodinafop-propargyl, Haloxyfop-R-methyl, and Quizalofop-p-ethyl[1].
Synthesis of this compound
The synthesis of this compound is typically achieved via a Williamson ether synthesis. This involves the reaction of hydroquinone with an appropriate ethyl lactate derivative. Below is a standard laboratory protocol for the synthesis of the racemic mixture. For enantiomerically pure (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate, an optically active starting material such as (R)-ethyl O-bezenesulfonyl lactate would be used[6].
Protocol: Synthesis via Nucleophilic Substitution
This protocol describes the synthesis using hydroquinone and ethyl DL-2-bromopropionate.
Objective: To synthesize this compound.
Materials:
-
Hydroquinone
-
Ethyl DL-2-bromopropionate
-
Potassium Carbonate (anhydrous)
-
Methyl Ethyl Ketone (MEK)
-
Ethyl Acetate
-
5% Hydrochloric Acid (aq)
-
n-Hexane
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
To the flask, add hydroquinone (12.2 g), ethyl DL-2-bromopropionate (10 g), and anhydrous potassium carbonate (50 g)[7].
-
Add 100 ml of methyl ethyl ketone to the flask[7].
-
Heat the suspension to reflux and maintain stirring for 5 hours[7]. The potassium carbonate acts as a base to deprotonate the hydroquinone, forming the phenoxide nucleophile.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the insoluble materials (excess potassium carbonate and potassium bromide salt) by filtration[7].
-
Concentrate the filtrate using a rotary evaporator to remove the methyl ethyl ketone[7].
-
Dissolve the resulting residue in ethyl acetate[7].
-
Wash the ethyl acetate solution with 5% aqueous hydrochloric acid to remove any remaining basic impurities, followed by a water wash[7].
-
Dry the organic layer over anhydrous sodium sulfate and then concentrate it using a rotary evaporator[7].
-
Purify the crude product by silica gel column chromatography, using a mixture of 20% ethyl acetate and 80% n-hexane as the eluent, to yield pure this compound[7].
Synthesis Data Summary
| Parameter | Value | Reference |
| Reactants | Hydroquinone, Ethyl DL-2-bromopropionate, K2CO3 | [7] |
| Solvent | Methyl Ethyl Ketone (MEK) | [7] |
| Reaction Time | 5 hours | [7] |
| Temperature | Reflux | [7] |
| Purification | Silica Gel Chromatography | [7] |
| Expected Yield | ~26% | [7] |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Application in the Synthesis of Fenoxaprop-p-ethyl
Ethyl (R)-2-(4-hydroxyphenoxy)propanoate is a direct precursor for the synthesis of Fenoxaprop-p-ethyl, a widely used herbicide for controlling annual and perennial grass weeds in various crops including wheat, soybeans, and cotton[8][9][10].
Protocol: Synthesis of Fenoxaprop-p-ethyl
Objective: To synthesize Fenoxaprop-p-ethyl from (R)-2-(4-hydroxyphenoxy)propionic acid (hydrolyzed from the ethyl ester) and 2,6-dichlorobenzoxazole.
Note: This protocol starts with the corresponding carboxylic acid, (R)-2-(4-hydroxyphenoxy)propionic acid, which can be obtained by the hydrolysis of Ethyl (R)-2-(4-hydroxyphenoxy)propanoate. The final step is an esterification to yield Fenoxaprop-p-ethyl.
Materials:
-
(R)-2-(4-hydroxyphenoxy)propionic acid
-
2,6-dichlorobenzoxazole
-
A suitable base (e.g., potassium carbonate)
-
A suitable solvent (e.g., DMF)
-
Ethanol
-
Acid catalyst (e.g., sulfuric acid)
Procedure:
-
Step 1: Condensation Reaction. In a reaction vessel, dissolve (R)-2-(4-hydroxyphenoxy)propionic acid and a base in a suitable solvent[9].
-
Add 2,6-dichlorobenzoxazole to the mixture. The reaction involves the nucleophilic attack of the phenoxide on the benzoxazole ring, displacing a chloride ion[9].
-
Heat the reaction mixture to facilitate the condensation, forming (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionic acid[9].
-
Step 2: Esterification. After the condensation is complete and the intermediate acid is isolated, dissolve it in an excess of ethanol[9].
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Heat the mixture to reflux to drive the esterification reaction, forming the final product, Fenoxaprop-p-ethyl[9].
-
Upon completion, the product is isolated and purified using standard techniques such as crystallization or chromatography.
Herbicide Synthesis Pathway
Caption: Synthetic pathway from the intermediate to Fenoxaprop-p-ethyl.
Mechanism of Action: ACCase Inhibition
Herbicides derived from this compound, such as the 'fop' family, function by inhibiting the Acetyl-CoA Carboxylase (ACCase) enzyme[5][11].
-
Target Enzyme: ACCase is a critical enzyme in the biosynthesis of fatty acids[12]. It catalyzes the first committed step, the carboxylation of acetyl-CoA to form malonyl-CoA[12].
-
Inhibition: The APP herbicides bind to the carboxyltransferase (CT) domain of the ACCase enzyme in susceptible grass species[12][13]. This binding blocks the enzyme's function, halting the production of malonyl-CoA.
-
Consequences: The inhibition of fatty acid synthesis has catastrophic effects on the plant. It prevents the formation of new cell membranes, which are essential for cell growth and division. This leads to a cessation of growth, particularly in the meristematic tissues (growing points)[4][5].
-
Symptoms: Visible symptoms in affected plants include chlorosis (yellowing) of new leaves, followed by necrosis and decay of the growing points, a condition often referred to as "deadheart"[5].
-
Selectivity: The selectivity of these herbicides arises from differences in the structure of the ACCase enzyme between grasses and broadleaf plants. Dicotyledonous (broadleaf) plants possess a form of ACCase that is insensitive to this class of herbicides, rendering them naturally resistant[4][14].
ACCase Inhibition Pathway Diagram
Caption: Mechanism of action of APP herbicides via ACCase inhibition.
Safety and Handling
Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate requires careful handling in a laboratory or industrial setting. Users must consult the full Safety Data Sheet (SDS) before use[15][16][17].
Key Safety Precautions
| Precaution Category | Recommendation | Reference |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, safety glasses with side-shields, and lab coat. If ventilation is inadequate, use a respirator. | [16][18][19] |
| Handling | Use only in a well-ventilated area, such as a fume hood. Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. | [16][18][19] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances. | [16][18] |
| First Aid (Inhalation) | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [15][16][18] |
| First Aid (Skin Contact) | Immediately wash skin with plenty of soap and water. Remove contaminated clothing. | [16][18] |
| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. | [16][18] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [18] |
Conclusion
This compound is an indispensable intermediate in the agrochemical industry, particularly for the synthesis of the highly effective and selective aryloxyphenoxypropionate class of herbicides[1][2]. Understanding the stereoselective synthesis of its (R)-enantiomer and the subsequent conversion into active herbicidal ingredients is crucial for developing modern, environmentally conscious crop protection solutions[1][2]. The protocols and mechanisms detailed in this guide provide a solid foundation for researchers and developers working with this important compound. Adherence to the outlined synthetic procedures and safety protocols is paramount for achieving successful and safe experimental outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate | 71301-98-9 | Benchchem [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 6. Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate | 71301-98-9 [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. DHET-Shanghai Jiuta Chemical Co., Ltd. [jt-titaniumdioxide.com]
- 9. CN100546984C - Preparation method of herbicide fenoxaprop-ethyl - Google Patents [patents.google.com]
- 10. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance [frontiersin.org]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. ethyl 2-(4-hydroxyphenoxy)propionate - Safety Data Sheet [chemicalbook.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. echemi.com [echemi.com]
- 18. aksci.com [aksci.com]
- 19. lookchem.com [lookchem.com]
The Synthetic Versatility of Ethyl 2-(4-hydroxyphenoxy)propanoate: A Guide for Organic Chemists
Introduction: Unveiling a Key Building Block in Modern Agrochemicals
Ethyl 2-(4-hydroxyphenoxy)propanoate is a chiral organic compound that has garnered significant attention in the field of organic synthesis, primarily for its role as a pivotal intermediate in the production of high-efficacy agrochemicals.[1] Its structure, featuring a hydroxylated phenoxy ring and a propionate ester moiety, offers a versatile scaffold for a range of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, with a particular focus on its utility in the synthesis of aryloxyphenoxypropionate (APP) herbicides. We will delve into detailed synthetic protocols, the rationale behind experimental choices, and present data in a clear, accessible format to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
The (R)-enantiomer of this compound is of particular industrial importance.[2][3][4] This is due to the stereospecificity of the biological targets of many APP herbicides, where the (R)-isomer exhibits significantly higher herbicidal activity.[2] Consequently, the development of enantioselective syntheses of this intermediate is a key focus in the agrochemical industry.
Core Application: A Gateway to Advanced Herbicides
The primary and most well-documented application of this compound is as a key building block in the synthesis of aryloxyphenoxypropionate (APP) herbicides.[1][5] These herbicides are renowned for their effectiveness in controlling a wide spectrum of grass weeds in various broadleaf crops.[1] The hydroxyl group on the phenoxy ring serves as a convenient handle for further functionalization, typically through etherification, to introduce the desired heterocyclic moiety that defines the final herbicide product.
A prominent example is the synthesis of Quizalofop-P-ethyl , a selective post-emergence herbicide.[6] The synthesis of Quizalofop-P-ethyl from Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate is a cornerstone of its industrial production.[7] Other notable herbicides synthesized using this intermediate include Haloxyfop-R-methyl, Clodinafop-propargyl, and Fenoxaprop-p-ethyl.[1] The use of this intermediate allows for the production of herbicides with favorable characteristics such as high efficacy, selectivity, and a reduced environmental footprint due to their low toxicity and residue profiles.[1]
Synthetic Protocols and Methodologies
The following sections provide detailed protocols for the synthesis of Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate and its subsequent conversion to Quizalofop-P-ethyl. These protocols are a synthesis of information from various authoritative sources and are designed to be self-validating through clear, step-by-step instructions and explanations.
Protocol 1: Synthesis of Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate
This protocol describes a common method for the synthesis of the target intermediate starting from hydroquinone and an ethyl lactate derivative. The use of a phase transfer catalyst is often employed to facilitate the reaction between the aqueous and organic phases, leading to higher yields and milder reaction conditions.
Reaction Scheme:
Caption: Synthesis of Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |
| Hydroquinone | 110.11 | 123-31-9 | |
| (S)-(-)-p-Toluenesulfonyl ethyl lactate | 286.33 | 57057-80-4 | Chiral starting material |
| Potassium Carbonate (K₂CO₃) | 138.21 | 584-08-7 | Anhydrous, finely powdered |
| Phase Transfer Catalyst (e.g., PEG-1500) | Varies | 25322-68-3 | |
| Toluene | 92.14 | 108-88-3 | Anhydrous |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | For extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | For drying |
Experimental Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add hydroquinone, potassium carbonate, and the phase transfer catalyst.
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere, which is crucial to prevent oxidation of hydroquinone.
-
Heating: Heat the reaction mixture to a specified temperature (e.g., 80-120°C) with constant stirring.[8]
-
Addition of Lactate Derivative: Slowly add a solution of (S)-(-)-p-toluenesulfonyl ethyl lactate in toluene to the reaction mixture over a period of 30-60 minutes. The slow addition helps to control the reaction exotherm and minimize the formation of dialkylated byproducts.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Wash the filtrate with water to remove any remaining salts and the phase transfer catalyst.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate.
-
Causality Behind Experimental Choices:
-
Base (Potassium Carbonate): A mild inorganic base is used to deprotonate the hydroquinone, forming the phenoxide nucleophile. Using a weaker base like K₂CO₃ helps to selectively deprotonate one hydroxyl group, reducing the formation of the disubstituted byproduct.
-
Phase Transfer Catalyst (PTC): The PTC (e.g., a quaternary ammonium salt or a polyethylene glycol) facilitates the transfer of the phenoxide ion from the solid or aqueous phase to the organic phase where the lactate derivative is dissolved, thereby accelerating the reaction rate.
-
Inert Atmosphere: Hydroquinone and its corresponding phenoxide are susceptible to oxidation, especially at elevated temperatures. Conducting the reaction under nitrogen minimizes this side reaction, leading to a cleaner product and higher yield.
-
Chiral Starting Material: The use of an enantiomerically pure lactate derivative, such as (S)-(-)-p-toluenesulfonyl ethyl lactate, ensures the stereochemistry is transferred to the product, resulting in the desired (R)-enantiomer of the final product.
Protocol 2: Synthesis of Quizalofop-P-ethyl
This protocol outlines the etherification of Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate with 2,6-dichloroquinoxaline to yield Quizalofop-P-ethyl.
Reaction Scheme:
Caption: Synthesis of Quizalofop-P-ethyl.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |
| Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate | 210.23 | 71301-98-9 | Synthesized from Protocol 1 |
| 2,6-Dichloroquinoxaline | 199.03 | 18671-97-1 | |
| Sodium Hydroxide (NaOH) | 40.00 | 1310-73-2 | |
| Toluene | 92.14 | 108-88-3 | Anhydrous |
Experimental Procedure:
-
Reaction Setup: In a flask equipped with a stirrer, condenser, and thermometer, dissolve 2,6-dichloroquinoxaline and sodium hydroxide in toluene.
-
Heating: Heat the mixture to reflux with stirring.
-
Addition of Intermediate: Slowly add a solution of Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate in toluene to the refluxing mixture.[9]
-
Reaction Completion: Continue to heat at reflux until the reaction is complete, as monitored by TLC.
-
Work-up:
-
Cool the reaction mixture.
-
Wash the mixture with water to remove sodium hydroxide and any other water-soluble impurities.
-
Separate the organic layer.
-
-
Purification:
-
The crude product can be purified by precipitation and recrystallization from a suitable solvent to yield high-purity Quizalofop-P-ethyl.[9]
-
Quantitative Data Summary:
| Synthesis Stage | Starting Materials | Product | Typical Yield | Purity | Reference |
| Protocol 1 | Hydroquinone, (S)-(-)-p-Toluenesulfonyl ethyl lactate | Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate | ~85-95% | >98% | [8] |
| Protocol 2 | Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate, 2,6-Dichloroquinoxaline | Quizalofop-P-ethyl | ~95% | >97%, ee >99% | [9] |
Conclusion and Future Outlook
This compound, particularly its (R)-enantiomer, stands as a testament to the importance of chiral intermediates in the synthesis of complex, biologically active molecules. Its primary application in the agrochemical sector, specifically in the production of aryloxyphenoxypropionate herbicides, highlights its industrial significance. The protocols and insights provided in this guide aim to equip researchers with the foundational knowledge to effectively utilize this versatile building block in their synthetic campaigns. As the demand for more selective and environmentally benign agrochemicals continues to grow, the development of even more efficient and sustainable synthetic routes to and from this compound will undoubtedly remain an active area of research.
References
- 1. nbinno.com [nbinno.com]
- 2. (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate | 71301-98-9 | Benchchem [benchchem.com]
- 3. aksci.com [aksci.com]
- 4. Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate | 71301-98-9 [chemicalbook.com]
- 5. Buy this compound (EVT-329944) | 65343-67-1 [evitachem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN101531640B - Preparation method of Quizalofop-p-ethyl with high optical content - Google Patents [patents.google.com]
- 8. CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate - Google Patents [patents.google.com]
- 9. CN101333194A - Method for preparing quizalofop-p-ethyl - Google Patents [patents.google.com]
Application Notes and Protocols for Ethyl 2-(4-hydroxyphenoxy)propanoate
Prepared by: Gemini, Senior Application Scientist
Introduction: A Guide for the Researcher
This document provides a detailed guide for the safe handling, storage, and quality assessment of Ethyl 2-(4-hydroxyphenoxy)propanoate. As a chiral intermediate, particularly the (R)-enantiomer, this compound is a critical building block in the synthesis of aryloxyphenoxypropionate herbicides and potentially other biologically active molecules.[1] Its proper management in the laboratory is paramount to ensure experimental reproducibility, maintain sample integrity, and, most importantly, guarantee personnel safety.
Unlike a standard Safety Data Sheet (SDS), this guide is designed to provide not just the "what" but the "why" behind the recommended procedures. It is structured to empower researchers, scientists, and drug development professionals with the scientific context needed to make informed decisions when working with this and similar chemical entities. We will delve into the chemical nature of this compound, explore its stability profile, and provide actionable protocols for its use and verification.
I. Chemical and Physical Identity
Understanding the fundamental properties of a compound is the first step toward its safe and effective use. This compound is an organic molecule containing three key functional groups: a phenolic hydroxyl group, an ether linkage, and an ethyl ester. Each of these contributes to its reactivity, stability, and handling requirements.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₁H₁₄O₄ | [2] |
| Molecular Weight | 210.23 g/mol | [2] |
| Appearance | Colorless to yellowish liquid or crystalline solid | [1][3] |
| Boiling Point | 327.4 °C at 760 mmHg | [4] |
| Solubility | Soluble in organic solvents like ethanol, DMF; insoluble in water. | [3] |
| Incompatible Materials | Strong oxidizing agents. | [2] |
II. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[2] The primary routes of exposure are inhalation, skin contact, and eye contact.[2] Therefore, a stringent PPE protocol is non-negotiable.
Core PPE Requirements:
-
Eye and Face Protection: Always wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. The phenolic nature of the compound necessitates robust protection against splashes.
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile or neoprene) that have been inspected for integrity before use. Dispose of contaminated gloves after use in accordance with laboratory regulations.
-
Body Protection: A standard laboratory coat is required. For operations with a higher risk of splashing or aerosol generation, consider a chemical-resistant apron.
-
Respiratory Protection: All handling of the neat compound or its concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[2]
III. Storage and Stability: Preserving Compound Integrity
The long-term stability of this compound is crucial for the validity of experimental results. Degradation can lead to the formation of impurities that may have unintended biological or chemical effects. The primary degradation pathways to consider are hydrolysis and oxidation.
Recommended Storage Conditions:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the phenolic hydroxyl group.
-
Container: Keep the container tightly closed to prevent moisture absorption and potential hydrolysis. Use containers made of inert materials such as amber glass.
-
Light: Protect from light to prevent potential photodegradation, a known degradation pathway for some ester compounds.[5]
Understanding Chemical Instability:
-
Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, especially under acidic or basic conditions.
-
Acid-Catalyzed Hydrolysis: In acidic aqueous solutions, the ether linkage can also be cleaved. Studies on the related compound fenoxaprop-p-ethyl have shown that under acidic conditions (pH 4-5), the ether linkage is cleaved, which would yield hydroquinone and ethyl lactate from our compound of interest.[6]
-
Base-Catalyzed Hydrolysis (Saponification): In basic conditions (pH > 8), the ester bond is rapidly hydrolyzed to form the corresponding carboxylate salt (2-(4-hydroxyphenoxy)propanoate) and ethanol.[6]
-
Autocatalytic Hydrolysis: Even in neutral aqueous solutions, slow hydrolysis can occur, generating the carboxylic acid, which can then catalyze further hydrolysis.[7]
-
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and metal ions.[8][9] This can lead to the formation of colored quinone-type impurities, which may interfere with analytical measurements and biological assays.[10]
IV. Experimental Protocols
Protocol 1: Preparation of Stock Solutions
The poor aqueous solubility of this compound necessitates the use of organic solvents for the preparation of stock solutions.
-
Solvent Selection: Choose a high-purity, anhydrous solvent in which the compound is freely soluble, such as ethanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). The choice of solvent should be compatible with downstream applications.
-
Weighing: Tare a clean, dry vial on an analytical balance. Carefully add the desired amount of this compound to the vial inside a chemical fume hood. Record the exact mass.
-
Dissolution: Add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration.
-
Mixing: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Purity and Stability Assessment by HPLC
Regularly assessing the purity of both the neat compound and its stock solutions is critical. High-Performance Liquid Chromatography (HPLC) is the recommended method. For chiral compounds like the (R)-enantiomer, chiral HPLC is necessary to determine enantiomeric excess (e.e.).[11]
Objective: To develop a reverse-phase HPLC method for assessing the purity of this compound and a chiral HPLC method for determining its enantiomeric excess.
A. Reverse-Phase HPLC for Purity Assessment:
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid, is recommended. The formic acid helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape.
-
Example Gradient: Start at 60% A / 40% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenoxy group absorbs, typically around 220 nm and 275 nm.
-
Sample Preparation: Dilute the stock solution in the initial mobile phase to a concentration of approximately 0.1-1.0 mg/mL.
-
Analysis: Inject 5-10 µL of the sample. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.
B. Chiral HPLC for Enantiomeric Purity:
The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based columns are widely used for this class of compounds.[12]
-
Column Selection: A column with a chiral selector such as amylose or cellulose derivatives (e.g., Chiralpak AD-H, Chiralcel OJ).[13]
-
Mobile Phase: Normal-phase chromatography is often more successful for chiral separations of these compounds. A mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol is typical.
-
Example Isocratic Mobile Phase: 90:10 (v/v) Hexane:Isopropanol. The ratio may need to be optimized to achieve baseline separation.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection as described above.
-
Analysis: The two enantiomers should appear as distinct peaks. The enantiomeric excess can be calculated from the peak areas of the (R)- and (S)-isomers.
V. Spill and Waste Management
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated (fume hood).
-
Contain: For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand). For solid spills, carefully sweep up to avoid generating dust.
-
Collect: Place the contaminated material into a suitable, sealed container for disposal.
-
Decontaminate: Clean the spill area with soap and water.
Waste Disposal:
Dispose of waste material, including empty containers, at an approved chemical waste disposal facility.[2] Do not allow the material to enter drains or sewer systems. All disposal practices must be in accordance with local, state, and federal regulations.
VI. First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2]
References
- 1. nbinno.com [nbinno.com]
- 2. aksci.com [aksci.com]
- 3. Chiral separation of aryloxyphenoxy-propionate herbicides in a permethyl-β-cyclodextrin based column. Influence of temperature and mobile phase composition on enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ethyl 2-(4-hydroxyphenoxy)propionate - Safety Data Sheet [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Buy this compound (EVT-329944) | 65343-67-1 [evitachem.com]
- 11. (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate | 71301-98-9 | Benchchem [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Chiral separation of ten arylphenoxypropionate herbicides on four chiral columns by supercritical fluid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols for the Safe Handling of Ethyl 2-(4-hydroxyphenoxy)propanoate
Abstract
This document provides a comprehensive guide to the safe handling, storage, and disposal of Ethyl 2-(4-hydroxyphenoxy)propanoate (CAS No: 71301-98-9 for the (R)-enantiomer). Primarily utilized in research and development, particularly in the synthesis of phenoxypropionate-class herbicides, this compound presents moderate hazards that necessitate strict adherence to safety protocols.[1] These guidelines are intended for researchers, chemists, and drug development professionals to establish a self-validating system of safety, ensuring personnel protection and experimental integrity. The protocols herein are grounded in established chemical safety principles and data from authoritative sources.
Core Hazard Analysis and Risk Mitigation
This compound is a liquid that is classified as an irritant to the skin, eyes, and respiratory system.[2] While extensive toxicological data is not available, the precautionary principle dictates that it should be handled with care to minimize any potential for acute or chronic health effects. The primary routes of exposure are inhalation of vapors, direct skin or eye contact, and accidental ingestion.[2]
The causality behind these hazards lies in the chemical's reactivity with biological tissues. As a phenolic ester, it can interact with proteins and lipids in the skin and mucous membranes, leading to inflammation and irritation.[2] Therefore, the cornerstone of a safe handling policy is the prevention of direct contact and inhalation through a multi-layered safety approach.
Table 1: GHS Hazard Identification for this compound
| GHS Pictogram | Signal Word | Hazard Statements | Key Precautionary Statements |
|
| Warning | H315: Causes skin irritation.[2]H319: Causes serious eye irritation.[2]H335: May cause respiratory irritation.[2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
Hierarchy of Controls: From Environment to Individual
A robust safety protocol relies on the hierarchy of controls, prioritizing systemic solutions over individual actions. This is a self-validating approach, as it reduces the potential for human error.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a certified chemical fume hood. All operations that may generate aerosols or vapors—including opening the primary container, weighing, transferring, and preparing solutions—must be conducted within a fume hood.
-
Rationale: A fume hood provides local exhaust ventilation, capturing vapors at the source and preventing their entry into the laboratory's general atmosphere. This directly mitigates the respiratory irritation hazard (H335) by ensuring airborne concentrations are kept below any potential exposure limits.[3]
Administrative Controls: Standardizing Safe Practices
-
Designated Areas: All work with this compound should be restricted to a designated and clearly marked area within the laboratory.
-
Standard Operating Procedures (SOPs): A detailed, site-specific SOP for working with this chemical must be written and approved. All personnel must be trained on this SOP before commencing work.
-
"Buddy System": Avoid working alone with hazardous chemicals. Ensure another person is aware of the work being performed.
Protocol for Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical hazard. Its selection and use must be deliberate and understood.
-
Causality of PPE Selection: The choice of PPE is directly dictated by the identified hazards. Eye protection is mandated by the H319 classification, while skin protection is required due to the H315 classification.[2]
Table 2: Recommended Personal Protective Equipment (PPE)
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not typically required |
| Weighing & Aliquoting | Tightly-fitting safety goggles or face shield | Chemical-resistant nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | Not required if performed in a certified fume hood |
| Solution Preparation | Tightly-fitting safety goggles or face shield | Chemical-resistant nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | Not required if performed in a certified fume hood |
| Spill Cleanup | Face shield and safety goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant, disposable coveralls | Air-purifying respirator with organic vapor cartridge may be required based on spill size and location.[4] |
Glove Protocol: Handle gloves with care. Gloves must be inspected for tears or punctures before use.[5] To prevent cross-contamination, remove gloves using the proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove) and dispose of them in the designated hazardous waste container. Wash hands thoroughly after removing gloves.[2]
Step-by-Step Experimental Workflow: Safe Handling Protocol
This protocol outlines the safe handling of this compound from container to reaction vessel.
-
Preparation: a. Don all required PPE as specified in Table 2. b. Ensure the chemical fume hood is operational and the sash is at the appropriate working height. c. Assemble all necessary glassware, reagents, and spill cleanup materials inside the fume hood before introducing the chemical.
-
Weighing and Transfer: a. Place a tared weigh boat or beaker on an analytical balance inside the fume hood. b. Carefully open the primary container of this compound. Avoid splashing. c. Using a clean glass pipette or syringe, slowly transfer the desired amount of the liquid to the tared container. d. Securely close the primary container immediately after use.[2][4]
-
Solution Preparation: a. Place the container with the weighed chemical into a larger secondary container (e.g., a beaker or crystallizing dish) to contain any potential spills. b. Slowly add the desired solvent to the chemical while stirring with a magnetic stir bar or glass rod. c. Once dissolved, carefully transfer the solution to the reaction vessel.
-
Post-Handling Cleanup: a. Decontaminate any non-disposable equipment (pipettes, stir rods) that came into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning should be done within the fume hood. b. Dispose of all contaminated disposable items (gloves, weigh boats, pipette tips) in a clearly labeled hazardous waste container. c. Wipe down the work surface of the fume hood with an appropriate solvent. d. Remove PPE in the correct order (apron, outer gloves, goggles, lab coat, inner gloves) and wash hands thoroughly.
Emergency Procedures: A Validated Response Plan
In the event of an emergency, a clear and practiced response is critical.
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]
Spill Response Protocol
The following workflow outlines the logical steps for responding to a chemical spill. The primary decision point is assessing the spill's severity to ensure a safe and appropriate response.
Caption: Workflow for Chemical Spill Response.
Waste Disposal Protocol
All waste generated from the use of this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, paper towels, and pipette tips must be placed in a designated, sealed, and clearly labeled solid hazardous waste container.
-
Liquid Waste: Unused or waste solutions containing the compound must be collected in a compatible, sealed, and clearly labeled liquid hazardous waste container. Do not mix with incompatible waste streams.
-
Regulatory Compliance: Disposal must adhere to all federal, state, and local regulations. Chemical waste generators are required to classify waste accurately, as outlined in US EPA guidelines (40 CFR 261.3).[2][3]
References
- 1. (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate | 71301-98-9 | Benchchem [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate Safety Data Sheets(SDS) lookchem [lookchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(4-hydroxyphenoxy)propanoate
Welcome to the technical support center for the synthesis of Ethyl 2-(4-hydroxyphenoxy)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing this important synthesis. The content is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues, providing causal explanations and actionable solutions to improve your synthetic outcomes.
Issue 1: Consistently Low Yield of the Desired Product
Question: My synthesis of this compound is resulting in a consistently low yield, often below 30%. What are the likely causes and how can I improve this?
Answer:
Low yields in the synthesis of this compound, typically performed via a Williamson ether synthesis, can stem from several factors related to the reaction mechanism and conditions.[1] The reaction involves the SN2 attack of a phenoxide ion on an ethyl propanoate derivative with a suitable leaving group.[2] Understanding the nuances of this mechanism is key to troubleshooting.
Potential Causes and Solutions:
-
Incomplete Deprotonation of Hydroquinone: The reaction requires the formation of the phenoxide nucleophile from hydroquinone. Incomplete deprotonation leads to unreacted starting material.
-
Causality: The pKa of the phenolic protons of hydroquinone is around 10. The base used must be strong enough to quantitatively deprotonate it.
-
Solution: Ensure the use of a sufficiently strong base. While sodium hydroxide can be used, stronger bases like potassium carbonate are often employed.[3] For laboratory-scale synthesis, sodium hydride (NaH) is a very effective, albeit more reactive, choice that drives the deprotonation to completion by releasing hydrogen gas.[2][4] The reaction should be stirred for an adequate amount of time after base addition and before the addition of the electrophile to ensure complete phenoxide formation.
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical for SN2 reactions.[1]
-
Causality: The Williamson ether synthesis is typically conducted at elevated temperatures (50-100 °C) to ensure a reasonable reaction rate.[1] However, excessively high temperatures can promote side reactions. The reaction time is also crucial; insufficient time will lead to incomplete conversion.[1]
-
Solution: A typical Williamson reaction is conducted at 50 to 100 °C and is complete in 1 to 8 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. A systematic optimization of the temperature may be necessary for your specific setup.
-
-
Poor Leaving Group on the Electrophile: The rate of an SN2 reaction is highly dependent on the quality of the leaving group.
-
Causality: Good leaving groups are weak bases. Halides like bromide and iodide are excellent leaving groups. Tosylates and mesylates are also highly effective.[2]
-
Solution: While ethyl 2-chloropropanoate can be used, ethyl 2-bromopropionate will generally give a higher yield due to the better leaving group ability of bromide.[3] Using a derivative with a tosylate leaving group, such as (R)-ethyl O-benzenesulfonyl lactate, is also a very effective strategy.[5]
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in solvating the ions and influencing the nucleophilicity of the phenoxide.
-
Causality: Polar aprotic solvents are ideal for SN2 reactions because they can dissolve the ionic reactants but do not solvate the nucleophile as strongly as protic solvents, leaving it more "naked" and reactive.[6][7] Protic solvents, like alcohols, can hydrogen bond with the phenoxide, creating a solvent cage that hinders its ability to attack the electrophile.[8]
-
Solution: Employ polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[1][9] Acetone or methyl ethyl ketone have also been used successfully.[3]
-
Issue 2: Significant Formation of a Di-substituted Byproduct
Question: I am observing a significant amount of a byproduct with a higher molecular weight, which I suspect is the 1,4-bis-ether. How can I improve the selectivity for the mono-substituted product?
Answer:
The formation of the di-substituted byproduct, 1,4-bis(1-ethoxycarbonyl)ethoxy)benzene, is a common challenge when using hydroquinone, as both hydroxyl groups are nucleophilic.
Potential Causes and Solutions:
-
Molar Ratio of Reactants: Using a 1:1 molar ratio of hydroquinone to the ethyl propanoate derivative will statistically lead to a mixture of mono-substituted product, di-substituted product, and unreacted hydroquinone.
-
Causality: The second hydroxyl group of the mono-substituted product can also be deprotonated and react with another molecule of the electrophile.
-
Solution: Employ a molar excess of hydroquinone. A 1.5 to 2-fold excess of hydroquinone relative to the ethyl propanoate derivative will statistically favor the formation of the mono-substituted product. The unreacted hydroquinone can often be recovered and reused. One patented method suggests using a molar ratio of alkali to hydroquinone of 2:1 to 1:3.[10]
-
-
Method of Reagent Addition: Adding the electrophile all at once to the reaction mixture can lead to localized high concentrations, promoting di-substitution.
-
Causality: If the electrophile is present in high concentration, it is more likely to react with the mono-substituted product before all the initial hydroquinone has reacted.
-
Solution: Add the ethyl propanoate derivative dropwise or in portions over an extended period.[5][10] This maintains a low concentration of the electrophile, favoring its reaction with the more abundant hydroquinone.
-
Issue 3: Difficulty in Purifying the Final Product
Question: I am struggling to obtain a pure sample of this compound. What are the best purification strategies?
Answer:
Effective purification is crucial for obtaining the desired product in high purity. The choice of purification method will depend on the nature of the impurities.
Common Impurities and Purification Strategies:
-
Unreacted Hydroquinone: This is a common impurity, especially when an excess is used to promote mono-substitution.
-
Solution: Unreacted hydroquinone can be removed by washing the organic extract with a dilute aqueous base solution (e.g., 5% NaOH). The phenoxide of the desired product is less soluble in the aqueous phase than the hydroquinone dianion. Subsequent washing with water and brine, followed by drying and solvent evaporation, will yield the crude product.
-
-
Di-substituted Byproduct: This byproduct is often less polar than the desired mono-substituted product.
-
Solution: Silica gel column chromatography is a very effective method for separating the mono- and di-substituted products.[3] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will allow for the separation of the two compounds. Recrystallization can also be an effective purification method.[11]
-
-
Starting Electrophile and Other Side Products:
-
Solution: A standard workup procedure involving washing the organic layer with dilute acid (to neutralize any remaining base), followed by water and brine, will remove many of these impurities.[3] Distillation of the crude product under reduced pressure can also be effective if the product is thermally stable.[12]
-
II. Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most common and direct method is the Williamson ether synthesis, which involves the reaction of hydroquinone with an ethyl propanoate derivative bearing a good leaving group (e.g., ethyl 2-bromopropionate or ethyl (R)-O-benzenesulfonyl lactate) in the presence of a base.[1][3][5] Another approach is the esterification of 2-(4-hydroxyphenoxy)propanoic acid with ethanol in the presence of an acid catalyst.[13]
Q2: How can I introduce chirality to obtain a specific enantiomer, such as (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate?
A2: There are several strategies to achieve enantioselectivity:
-
Chiral Starting Material: The most straightforward approach is to use an enantiomerically pure starting material, such as (R)-ethyl 2-bromopropionate or (R)-ethyl lactate, which can be converted to a derivative with a good leaving group.[5]
-
Enzymatic Resolution: Lipases can be used for the kinetic resolution of a racemic mixture of this compound.[13] The enzyme will selectively hydrolyze or acylate one enantiomer, allowing for the separation of the desired enantiomer.[13]
Q3: What is the role of a phase transfer catalyst in this synthesis?
A3: A phase transfer catalyst (PTC), such as tetrabutylammonium bromide or 18-crown-6, can be used to facilitate the reaction, especially in a two-phase system (e.g., an organic solvent and an aqueous base).[1][14] The PTC helps to transport the phenoxide anion from the aqueous phase to the organic phase where the electrophile is located, thereby increasing the reaction rate.[15][16] This can allow for milder reaction conditions and may not require anhydrous solvents.[15]
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A4:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the final product.[17]
-
Mass Spectrometry (MS): Provides the molecular weight of the product and can be used to identify byproducts.[18]
-
Infrared (IR) Spectroscopy: Can be used to identify the key functional groups (e.g., ester carbonyl, hydroxyl group, ether linkage).
-
High-Performance Liquid Chromatography (HPLC): Particularly chiral HPLC, is used to determine the enantiomeric purity of the final product.[13]
-
III. Experimental Protocols and Data
Optimizing Reaction Conditions: A Comparative Overview
The following table summarizes typical reaction conditions and their impact on yield.
| Parameter | Condition A | Condition B | Condition C | Rationale and Expected Outcome |
| Base | K₂CO₃ | NaH | NaOH | NaH is a stronger, non-nucleophilic base that ensures complete deprotonation, potentially leading to higher yields.[2][4] |
| Solvent | Acetone | DMF | Ethanol | DMF, a polar aprotic solvent, is expected to give the highest yield by enhancing the nucleophilicity of the phenoxide.[6][7] Ethanol, a protic solvent, may lead to lower yields.[8] |
| Electrophile | Ethyl 2-chloropropionate | Ethyl 2-bromopropionate | Ethyl 2-tosylpropionate | Tosylate is an excellent leaving group, followed by bromide, then chloride. The better the leaving group, the faster the reaction and potentially higher the yield.[2] |
| Temperature | 50 °C | 80 °C | 100 °C | Higher temperatures increase the reaction rate, but may also promote side reactions. An optimal temperature, often around 80 °C, will maximize yield.[1] |
| Catalyst | None | Tetrabutylammonium bromide (PTC) | None | A PTC can accelerate the reaction, especially in biphasic systems, potentially improving yield under milder conditions.[14][15] |
Detailed Step-by-Step Protocol for Synthesis
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Synthesis of this compound via Williamson Ether Synthesis
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add hydroquinone (1.5 equivalents) and a suitable polar aprotic solvent (e.g., DMF, approximately 10 mL per gram of hydroquinone).
-
Deprotonation: Add potassium carbonate (2.0 equivalents) to the stirring solution. Heat the mixture to 80 °C and stir for 1 hour to ensure the formation of the potassium salt of hydroquinone.
-
Addition of Electrophile: Dissolve ethyl 2-bromopropionate (1.0 equivalent) in a small amount of the reaction solvent and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction: Maintain the reaction at 80 °C and monitor its progress by TLC. The reaction is typically complete within 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash with 1 M HCl (to remove unreacted phenoxide), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
IV. Visualizing the Process
Reaction Mechanism
Caption: Williamson ether synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield issues.
V. References
-
Benchchem. (n.d.). (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate | 71301-98-9. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023, October 29). Williamson ether synthesis. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2023, December 20). Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate | 71301-98-9. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Synthesis of ethyl 2-(4-hydroxyphenoxy)propionate. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN112321428A - Synthesis method of R-(+)-2-(4-hydroxyphenoxy) ethyl propionate. Retrieved from --INVALID-LINK--
-
Hill, J. W., & Corredor, J. (1980). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 57(11), 824.
-
Hill, J. W., & Corredor, J. (1980). An Ether Synthesis Using Phase Transfer Catalysis. ACS Publications. Retrieved from --INVALID-LINK--
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from --INVALID-LINK--
-
Quora. (2018, May 13). What is the effect of solvent on SN2? Retrieved from --INVALID-LINK--
-
YouTube. (2020, October 20). Williamson Ether Synthesis. Retrieved from --INVALID-LINK--
-
EvitaChem. (n.d.). Buy this compound (EVT-329944) | 65343-67-1. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Retrieved from --INVALID-LINK--
-
University of Wisconsin-River Falls. (n.d.). The Williamson Ether Synthesis. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Retrieved from --INVALID-LINK--
-
University of Calgary. (n.d.). Ch24: ArOH to ArOR. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from --INVALID-LINK--
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Analysis of solvent effect on SN2 reactions by different theoretical models. Retrieved from --INVALID-LINK--
-
ChemBK. (2024, April 9). ethyl (2R)-2-(4-hydroxyphenoxy)propanoate. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). CAS 71301-98-9: ethyl (2R)-2-(4-hydroxyphenoxy)propanoate. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN102731306A - Preparation method of ethyl 2-(4-hydroxyl phenoxy) propionate. Retrieved from --INVALID-LINK--
-
LinkedIn. (n.d.). The Role of Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate in Agrochemical Synthesis. Retrieved from --INVALID-LINK--
-
AK Scientific, Inc. (n.d.). Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate. Retrieved from --INVALID-LINK--
-
KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II. Retrieved from --INVALID-LINK--
-
Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester. Retrieved from --INVALID-LINK--
-
PMC. (n.d.). 2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation. Retrieved from --INVALID-LINK--
-
European Patent Office. (n.d.). Process for preparing optically active 2-\4-hydroxyphenoxy\propionic acid compounds - EP 0192849 B1. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). A Comparative Guide to LC-MS and NMR for the Characterization of 2-(4-Hydroxyphenoxy)propanamide Impurities. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Synthesis of Optically Active 2-(4-hydroxyphenoxy)propionic Acid. Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Ethyl (2R)-2-(4-hydroxyphenoxy)propanoate: Your Key Agrochemical Intermediate. Retrieved from --INVALID-LINK--
-
The Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Retrieved from --INVALID-LINK--
-
1stsci.com. (n.d.). Ethyl (2R)-2-(4-hydroxyphenoxy)propanoate. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate | C12H16O4 | CID 181741. Retrieved from --INVALID-LINK--
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. prepchem.com [prepchem.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate | 71301-98-9 [chemicalbook.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate - Google Patents [patents.google.com]
- 11. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester - Google Patents [patents.google.com]
- 12. CN102731306A - Preparation method of ethyl 2-(4-hydroxyl phenoxy) propionate - Google Patents [patents.google.com]
- 13. (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate | 71301-98-9 | Benchchem [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. m.youtube.com [m.youtube.com]
- 17. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
Common side reactions in the synthesis of Ethyl 2-(4-hydroxyphenoxy)propanoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Ethyl 2-(4-hydroxyphenoxy)propanoate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. As a key precursor in the production of high-efficiency aryloxyphenoxypropionic acid herbicides, achieving a high-yield, high-purity synthesis is critical.[1][2] This guide provides in-depth, question-and-answer-based troubleshooting, detailed protocols, and mechanistic insights to help you optimize your experimental outcomes.
Part 1: Troubleshooting Guide for the Williamson Ether Synthesis Route
The Williamson ether synthesis is a prevalent method for preparing this compound, typically by reacting hydroquinone with an ethyl α-halo-propionate (e.g., ethyl 2-bromopropionate) under basic conditions.[3][4] While straightforward in principle, this SN2 reaction is often plagued by competing pathways that can significantly impact yield and purity.
Q1: My yield is critically low, and I've isolated a major byproduct with a molecular weight of 310.33 g/mol . What is this compound, and how can I prevent its formation?
Answer: This common issue points to the formation of the dialkylated byproduct, 1,4-bis(2-ethoxycarbonyl-ethoxy)benzene . Hydroquinone possesses two acidic phenolic hydroxyl groups. Under basic conditions, both can be deprotonated and act as nucleophiles, leading to a second substitution on the opposite side of the ring. This is arguably the most significant side reaction in this synthesis.
Causality: The mono-substituted product, this compound, still has a free phenolic hydroxyl group. If reaction conditions are not carefully controlled, this group can be deprotonated and react with another molecule of the ethyl halo-propionate, leading to the undesired dialkylated ether.
Troubleshooting & Prevention:
| Parameter | Condition Favoring Dialkylation | Recommended Action for Mono-alkylation | Rationale |
| Stoichiometry | Near 1:2 ratio of Hydroquinone to Alkylating Agent | Use a molar excess of Hydroquinone (e.g., 2-4 equivalents) | Le Châtelier's principle. An excess of hydroquinone statistically favors the reaction of the alkylating agent with an unreacted hydroquinone molecule over the already mono-substituted product. |
| Base Addition | Single, upfront addition of a strong base | Slow, dropwise addition of base or use of a milder base (e.g., K₂CO₃) | This keeps the concentration of the highly reactive diphenoxide low, reducing the rate of the second alkylation. |
| Reaction Time | Prolonged reaction times after consumption of the initial alkylating agent | Monitor the reaction by TLC and quench promptly after the starting material is consumed | Over-running the reaction allows more time for the slower, second alkylation to occur. |
| Protecting Groups | No protection | Use a mono-protected hydroquinone derivative (e.g., 4-benzyloxyphenol) | This is the most robust method. By physically blocking one hydroxyl group, dialkylation is impossible. The protecting group is removed in a subsequent step.[5] |
Workflow: Diagnosing and Preventing Dialkylation
References
- 1. (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate | 71301-98-9 | Benchchem [benchchem.com]
- 2. Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate | 71301-98-9 [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]
Optimizing reaction conditions for Ethyl 2-(4-hydroxyphenoxy)propanoate synthesis
Answering the user's request.## Technical Support Center: Synthesis of Ethyl 2-(4-hydroxyphenoxy)propanoate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered during this synthesis. As a key intermediate in the production of aryloxyphenoxypropionic acid herbicides, achieving a high-yield, high-purity synthesis of this compound is critical.[1][2][3]
This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
I. Synthesis Overview: The Williamson Ether Synthesis Approach
The most prevalent and versatile method for preparing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide or other suitable leaving group from an ethyl propanoate derivative by a hydroquinone-derived phenoxide.[4][5]
The general scheme involves two primary steps:
-
Deprotonation: A base is used to deprotonate one of the hydroxyl groups of hydroquinone, forming a nucleophilic phenoxide anion.
-
Nucleophilic Attack: The phenoxide attacks the electrophilic carbon of an ethyl propanoate derivative, displacing a leaving group in a classic SN2 mechanism.[4]
A critical challenge in this synthesis is achieving selective mono-alkylation of the symmetrical hydroquinone to prevent the formation of the 1,4-bis(2-ethoxy-2-oxopropyl)oxy)benzene byproduct.[1]
Caption: General workflow for this compound synthesis.
II. Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common challenges encountered during the synthesis.
FAQ 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a frequent issue stemming from several potential factors. Let's break them down.
-
A) Incomplete Deprotonation of Hydroquinone:
-
Explanation: The formation of the phenoxide nucleophile is the first and most critical step. If deprotonation is incomplete, the concentration of the active nucleophile will be low, slowing down the reaction. While phenols are significantly more acidic than aliphatic alcohols, a base of appropriate strength and stoichiometry is still required.[6]
-
Solution:
-
Base Selection: Use an appropriate base. Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly used and effective.[7] For a more forceful and irreversible deprotonation, sodium hydride (NaH) can be used in an anhydrous aprotic solvent like THF, which generates the alkoxide and hydrogen gas.[8][9]
-
Stoichiometry: Ensure at least one molar equivalent of base to hydroquinone for mono-alkylation. However, controlling mono- vs. di-alkylation is best managed by the stoichiometry of the alkylating agent (see FAQ 2).
-
Anhydrous Conditions: Water can inhibit the activity of the base and the nucleophile. Ensure all reagents and solvents are thoroughly dried, especially when using highly reactive bases like NaH.
-
-
-
B) Suboptimal Solvent Choice:
-
Explanation: The solvent plays a crucial role in an SN2 reaction. Protic solvents (like ethanol or water) can form hydrogen bonds with the phenoxide nucleophile, creating a solvent "cage" that sterically hinders its ability to attack the electrophile, thereby slowing the reaction rate.[4]
-
Solution: Employ a polar aprotic solvent. These solvents can dissolve the ionic phenoxide salt but do not engage in hydrogen bonding, leaving the nucleophile "naked" and highly reactive.[10]
-
-
C) Competing Elimination (E2) Reaction:
-
Explanation: The Williamson ether synthesis is in direct competition with the E2 elimination reaction. The phenoxide is not only a good nucleophile but also a reasonably strong base. It can abstract a proton from the carbon adjacent to the leaving group on the ethyl propanoate derivative, leading to an alkene byproduct. This is more pronounced with secondary alkyl halides (which ethyl 2-bromopropanoate is) and at higher temperatures.[4][5]
-
Solution:
-
Temperature Control: Maintain a moderate reaction temperature. Typical ranges are between 50-100 °C.[4] While some patented procedures use temperatures up to 120 °C, this increases the risk of elimination and other side reactions.[2][11] Monitor the reaction progress (e.g., by TLC or GC) to avoid unnecessarily long heating times.
-
Leaving Group: Using a better leaving group, such as a tosylate (OTs) or a benzenesulfonate, can sometimes promote the SN2 pathway over E2 by allowing the reaction to proceed under milder conditions.[1]
-
-
-
D) Use of a Phase-Transfer Catalyst (PTC):
-
Explanation: When using an inorganic base like K₂CO₃, which has low solubility in organic solvents, the reaction occurs at the interface between the solid base and the liquid phase. This can be slow. A phase-transfer catalyst (PTC) can dramatically accelerate the reaction. The PTC, typically a quaternary ammonium salt, transports the phenoxide anion from the solid or aqueous phase into the organic phase where it can react with the alkylating agent.[11][12]
-
Solution: Add a catalytic amount of a PTC.
-
| Parameter | Recommendation | Rationale |
| Base | Anhydrous K₂CO₃ or Na₂CO₃ | Effective for deprotonating phenol; easy to handle.[7] |
| Solvent | DMF, Acetonitrile, DMSO | Polar aprotic solvents enhance nucleophilicity.[4][5] |
| Temperature | 80 - 100 °C | Balances reaction rate against the risk of E2 elimination.[4] |
| Catalyst | PEG or TBAB (optional) | Accelerates reaction in heterogeneous systems.[11][12] |
| Atmosphere | Inert (N₂ or Ar) | Protects the electron-rich phenoxide from oxidative side reactions.[2][11] |
| Table 1: Recommended Reaction Conditions for Optimization. |
FAQ 2: My final product is contaminated with a major byproduct. How do I identify and prevent it?
The most common byproduct is the dialkylated hydroquinone, 1,4-bis((1-ethoxy-1-oxopropan-2-yl)oxy)benzene.[1]
-
A) Cause: Lack of Stoichiometric Control:
-
Explanation: Hydroquinone has two acidic protons. After the first hydroxyl group reacts to form the desired mono-ether, the second hydroxyl group can also be deprotonated and react with another molecule of the alkylating agent. This is especially likely if the alkylating agent is present in excess or if the reaction is run for too long at high temperatures.
-
Solution:
-
Control Reactant Ratios: Use a molar excess of hydroquinone relative to the ethyl propanoate derivative (e.g., 1.5 to 2 equivalents of hydroquinone). This ensures the alkylating agent is the limiting reagent and is more likely to encounter an unreacted hydroquinone molecule than the mono-ether product.[1]
-
Slow Addition: Instead of adding all reagents at once, add the alkylating agent dropwise over a period of time to the heated solution of hydroquinone and base.[2] This keeps the instantaneous concentration of the alkylating agent low, favoring the initial reaction with the more abundant hydroquinone.[11]
-
-
-
B) Purification Strategy:
-
Explanation: If the dialkylated byproduct does form, it must be removed. Its polarity is significantly different from the desired mono-alkylated product (which has a free hydroxyl group).
-
Solution:
-
Column Chromatography: Silica gel column chromatography is a very effective method for separation. The desired product, being more polar due to the free -OH group, will elute more slowly than the less polar diether byproduct. A gradient of ethyl acetate in hexane is a common eluent system.[7]
-
Recrystallization: It may be possible to selectively recrystallize the desired product. A solvent system of toluene and hexane has been reported for purifying the product and removing the bis-substituted byproduct.[14]
-
-
Caption: Competing reaction pathways in the synthesis.
FAQ 3: I am trying to synthesize the chiral (R)-enantiomer, but my product has low enantiomeric excess (e.e.). Why is this happening?
Achieving high stereochemical purity is essential, as the biological activity of these compounds is often enantiomer-specific.[1]
-
A) Incorrect Starting Material Stereochemistry:
-
Explanation: The Williamson ether synthesis is a classic SN2 reaction, which proceeds with an inversion of stereochemistry at the electrophilic carbon.[4]
-
Solution: To obtain the (R) -Ethyl 2-(4-hydroxyphenoxy)propanoate product, you must start with an ethyl lactate derivative that has the opposite (S) configuration at the chiral center. For example, use ethyl (S)-2-chloropropionate or ethyl (S)-O-(p-toluenesulfonyl)lactate.[1]
-
-
B) Racemization during Reaction:
-
Explanation: While SN2 reactions are stereospecific, harsh conditions can sometimes lead to side reactions that cause racemization. If the leaving group is poor, some SN1 character might be introduced, which would lead to a loss of stereochemical integrity.
-
Solution: Use a good leaving group (e.g., tosylate, mesylate, or bromide) and avoid excessively high temperatures or prolonged reaction times. Ensure the reaction proceeds via a clean SN2 pathway.
-
-
C) Alternative Strategy: Enzymatic Resolution:
-
Explanation: If obtaining a chirally pure starting material is difficult or expensive, an alternative is to synthesize the racemic product and then separate the enantiomers. Enzymatic resolution is a powerful technique for this.[1]
-
Solution: Use a lipase enzyme (e.g., from Aspergillus oryzae or Candida antarctica) to selectively catalyze a reaction on one of the enantiomers of the racemic ester.[1][3] For example, the lipase might selectively hydrolyze the (S)-ester to the corresponding carboxylic acid, leaving the desired (R)-ester unreacted and allowing for separation. This can achieve very high enantiomeric excess (>99% e.e.).[1][3]
-
III. Reference Experimental Protocol
This protocol is a synthesized example based on common procedures reported in the literature.[2][7][11] Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Materials:
-
Hydroquinone (1.5 eq)
-
Ethyl (S)-2-chloropropionate (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.05 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add hydroquinone (1.5 eq), anhydrous K₂CO₃ (2.0 eq), and TBAB (0.05 eq).
-
Solvent Addition: Add anhydrous DMF to the flask.
-
Heating: Begin stirring and heat the mixture to 80-90 °C under a nitrogen atmosphere.
-
Alkylating Agent Addition: Once the reaction temperature is stable, add Ethyl (S)-2-chloropropionate (1.0 eq) dropwise via a syringe or dropping funnel over 30-60 minutes.
-
Reaction: Maintain the temperature and continue stirring for 4-8 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KCl) and wash the solid with a small amount of ethyl acetate.
-
Combine the filtrate and washings. Dilute with ethyl acetate and wash sequentially with water (2x), 5% HCl solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield the pure Ethyl (R)-2-(4-hydroxyphenoxy)propanoate.
IV. References
-
Benchchem. (n.d.). (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate | 71301-98-9. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2023). Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate | 71301-98-9. Retrieved from --INVALID-LINK--
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Synthesis of ethyl 2-(4-hydroxyphenoxy)propionate. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from --INVALID-LINK--
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from --INVALID-LINK--
-
Journal of the American Chemical Society. (1962). Dimethyl sulfoxide as a solvent in the Williamson ether synthesis.
-
EvitaChem. (n.d.). Buy this compound (EVT-329944) | 65343-67-1. Retrieved from --INVALID-LINK--
-
University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis.
-
University of Calgary. (n.d.). Ch24: ArOH to ArOR. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester. Retrieved from --INVALID-LINK--
-
Taylor & Francis Online. (n.d.). Phase transfer catalysts – Knowledge and References.
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
References
- 1. (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate | 71301-98-9 | Benchchem [benchchem.com]
- 2. Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate | 71301-98-9 [chemicalbook.com]
- 3. Buy this compound (EVT-329944) | 65343-67-1 [evitachem.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. prepchem.com [prepchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate - Google Patents [patents.google.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. crdeepjournal.org [crdeepjournal.org]
- 14. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester - Google Patents [patents.google.com]
Technical Support Center: Purification of Ethyl 2-(4-hydroxyphenoxy)propanoate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of crude Ethyl 2-(4-hydroxyphenoxy)propanoate. As a crucial intermediate in the synthesis of high-efficiency phenoxypropionic acid herbicides, achieving high purity is paramount for subsequent reactions and biological testing.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Part 1: FAQ - Understanding and Identifying Common Impurities
This section addresses the most frequent questions regarding the contaminants found in crude this compound syntheses.
Q1: My synthesis of this compound is complete. What are the most likely impurities in my crude product?
A1: The impurity profile is intrinsically linked to your synthetic route. The most common method is a variation of the Williamson ether synthesis, reacting hydroquinone with an ethyl lactate derivative (e.g., ethyl 2-bromopropionate or a sulfonate ester) using a base like potassium or sodium carbonate.[2][3]
Based on this, you should anticipate the following impurities:
-
Unreacted Starting Materials:
-
Hydroquinone: Due to its high polarity and potential for incomplete reaction, residual hydroquinone is a very common impurity.[2]
-
Ethyl 2-bromopropionate (or other alkylating agent): A less polar impurity that may persist if not used in stoichiometric limitation or if the reaction does not go to completion.
-
-
Reaction Byproducts:
-
1,4-bis(1-carboethoxyethoxy)benzene (Disubstituted Product): This is the most significant and often most challenging byproduct to remove. It forms when a second molecule of the ethyl lactate derivative reacts with the remaining hydroxyl group on the desired product.[4] Its structure is very similar to the target compound, making separation difficult.
-
C-Alkylation Products: While O-alkylation is favored, phenoxide ions are ambident nucleophiles, meaning alkylation can sometimes occur on the aromatic ring, leading to isomeric impurities.[5][6]
-
-
Reagents and Solvents:
Q2: How can I get a quick and reliable assessment of my crude product's purity before committing to a large-scale purification?
A2: Thin-Layer Chromatography (TLC) is the most effective technique for a rapid qualitative assessment.[8] It allows you to visualize the number of components in your mixture and gauge the relative polarity of impurities.
-
Recommended TLC System:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Eluent): A mixture of n-hexane and ethyl acetate is an excellent starting point. A 4:1 or 3:1 ratio (Hexane:Ethyl Acetate) typically provides good separation.
-
-
Interpretation:
-
Hydroquinone: Will appear as a very polar spot, often staying at or near the baseline (Rf ≈ 0-0.1).
-
This compound (Product): Will have an intermediate polarity (typical Rf ≈ 0.4-0.6).
-
Disubstituted Byproduct: Will be less polar than your product and thus have a higher Rf value (typical Rf ≈ 0.7-0.8).
-
Ethyl 2-bromopropionate: Will be one of the least polar components, running very close to the solvent front (Rf > 0.8).
-
Q3: TLC shows multiple spots. What definitive analytical methods should I use to confirm the identity of these impurities?
A3: For unambiguous identification and quantification, a combination of chromatographic and spectroscopic methods is essential.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for purity analysis. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient can effectively separate all components. For chiral syntheses, Chiral HPLC is mandatory to determine the enantiomeric excess (ee%).[1][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile components like unreacted alkylating agents and residual solvents. The mass spectrum provides the molecular weight of each component, aiding in positive identification.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product and can be used to identify and quantify major impurities if their characteristic peaks are well-resolved from the product signals.[1] For example, the disubstituted byproduct will lack the phenolic -OH proton signal and show symmetric aromatic signals.
Part 2: Troubleshooting Guide for Common Purification Issues
This table outlines common problems encountered during the purification of this compound, their probable causes rooted in chemical principles, and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oily product that fails to crystallize. | Presence of Impurities: Even small amounts of impurities, particularly unreacted starting materials or the disubstituted byproduct, can disrupt the crystal lattice formation. | 1. Re-purify using Flash Column Chromatography: This is the most effective way to remove impurities with different polarities.[3][8] 2. Trituration: Stir the oil vigorously with a poor solvent (like cold n-hexane) in which the product is insoluble but the impurities are soluble. This can often induce crystallization. |
| Multiple spots on TLC are very close together, making separation difficult. | Similar Polarity: The product and the disubstituted byproduct (1,4-bis(1-carboethoxyethoxy)benzene) have very similar polarities, leading to poor separation. | 1. Optimize TLC Eluent: Test various solvent systems with different polarities (e.g., Dichloromethane/Methanol, Toluene/Ethyl Acetate) to maximize the ΔRf. 2. Use a Longer Chromatography Column: A longer column provides more theoretical plates, enhancing separation efficiency. 3. Use a Shallow Elution Gradient: In flash chromatography, a slow, shallow increase in the polar solvent percentage can improve the resolution of closely eluting compounds. |
| Low yield after flash column chromatography. | 1. Product Adsorbed on Silica: The phenolic hydroxyl group can strongly interact with the acidic silica gel, leading to irreversible adsorption or "streaking." 2. Incorrect Fraction Collection: The product may have eluted in more fractions than anticipated. | 1. Deactivate Silica Gel: Pre-treat the silica gel with a small amount of a polar solvent or a base like triethylamine (0.5-1% in the eluent) to cap the acidic silanol groups. 2. Monitor Fractions Diligently: Collect smaller fractions and analyze every second or third fraction by TLC to ensure no product is discarded. |
| Product co-elutes with an unknown impurity. | Accidental Ester Hydrolysis: If the crude product was exposed to acidic or basic conditions for a prolonged period during workup, some of the ester may hydrolyze back to the carboxylic acid. The acid is much more polar and can streak across the column. | 1. Ensure Neutral Workup: Wash the crude organic layer with a saturated NaHCO₃ solution followed by brine to ensure all acidic/basic residues are removed before concentration. 2. Re-esterify (if necessary): If significant hydrolysis has occurred, the mixture can be re-subjected to esterification conditions (e.g., ethanol with a catalytic amount of H₂SO₄) and then purified. |
Part 3: Detailed Purification Protocols
The following are field-proven, step-by-step protocols for the two most effective purification methods.
Protocol 1: Purification by Flash Column Chromatography
This method separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). It is the most versatile method for removing a range of impurities.
Experimental Workflow for Flash Column Chromatography
Caption: Workflow for purification via flash column chromatography.
Methodology:
-
Eluent Selection: Using TLC, determine an eluent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf value of approximately 0.3-0.4. This ensures the product does not elute too quickly or stick to the column.
-
Column Packing:
-
Select a column with a diameter appropriate for your sample size (a 10-20 g crude sample typically requires a 40-50 mm diameter column).
-
Prepare a slurry of silica gel in the least polar eluent (e.g., 10% Ethyl Acetate in Hexane).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica surface.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. This is the "dry-loading" method, which generally results in superior separation.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system. If impurities are much less polar than the product, you can start with a less polar mixture (e.g., 5% EtOAc in Hexane) to wash them off first, then increase the polarity (e.g., to 20-25% EtOAc in Hexane) to elute your product. This is known as gradient elution.[11]
-
Collect fractions of a consistent volume in test tubes or flasks.
-
-
Analysis and Final Steps:
-
Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which ones contain the pure product.
-
Combine the fractions containing only the pure product.
-
Remove the solvent via rotary evaporation to yield purified this compound.
-
Protocol 2: Purification by Recrystallization
This technique is ideal when you have one major compound contaminated with small amounts of impurities. It relies on the principle that the solubility of a compound in a solvent increases with temperature.
Methodology:
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent. A good solvent should:
-
Dissolve the crude product completely at an elevated temperature (near the solvent's boiling point).
-
Afford low solubility for the product at low temperatures (e.g., 0-5 °C).
-
Either not dissolve the impurities at all or dissolve them so well that they remain in the solution (the "mother liquor") upon cooling.
-
A toluene/hexane solvent mixture is often effective for this compound.[4]
-
-
Dissolution:
-
Place the crude solid or oil in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent (e.g., toluene) and heat the mixture gently (e.g., in a 50-60 °C water bath).
-
Continue adding small portions of the hot solvent until the compound just dissolves completely. Avoid adding a large excess of solvent, as this will reduce your recovery yield.
-
-
Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated carbon to adsorb colored impurities. Heat for a few minutes, then remove the carbon by hot filtration.
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
If using a mixed solvent system, you can now slowly add the "poor" solvent (e.g., hexane) until the solution becomes slightly cloudy, then allow it to cool.[4]
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to remove all residual solvent. The final product should be light yellow or transparent crystals.[2]
-
References
- 1. (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate | 71301-98-9 | Benchchem [benchchem.com]
- 2. Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate | 71301-98-9 [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester - Google Patents [patents.google.com]
- 5. byjus.com [byjus.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]
- 9. Ethyl-2-(p-Hydroxyphenoxy) Propionate - Regis Technologies [registech.com]
- 10. Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate | C12H16O4 | CID 181741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. orgsyn.org [orgsyn.org]
Technical Support Center: Troubleshooting Low Yield in Ethyl 2-(4-hydroxyphenoxy)propanoate Esterification
Welcome to the technical support center for the synthesis of Ethyl 2-(4-hydroxyphenoxy)propanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure your experiments are successful.
Troubleshooting Guides (Q&A)
This section addresses specific problems you might encounter during the esterification of 2-(4-hydroxyphenoxy)propanoic acid with ethanol.
Issue 1: Very low or no conversion of the starting carboxylic acid to the ester.
Question: I've set up a standard Fischer esterification with 2-(4-hydroxyphenoxy)propanoic acid, ethanol, and a catalytic amount of sulfuric acid, but my TLC/LC-MS analysis shows mostly unreacted starting material even after prolonged heating. What could be the cause?
Answer: This is a common issue that can stem from several factors related to the equilibrium nature of the Fischer esterification.[1][2][3]
-
Inadequate Water Removal: The Fischer esterification is a reversible reaction that produces water as a byproduct.[1][3] If water is not effectively removed, the equilibrium will not shift towards the product side, leading to low conversion.[2][3]
-
Catalyst Issues: The acid catalyst may be inactive or used in an insufficient amount.
-
Solution: Ensure your acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid) is fresh and has not been compromised by moisture. Increase the catalyst loading if necessary, but be mindful that excessive acid can lead to side reactions.
-
-
Insufficient Reaction Temperature or Time: The reaction may be too slow at the temperature you are using.
-
Solution: Ensure the reaction is heated to reflux temperature. Monitor the reaction progress over a longer period (e.g., 24-48 hours) to determine if the reaction is simply slow.
-
Below is a decision-making workflow for troubleshooting low conversion in Fischer esterification.
Caption: Troubleshooting workflow for low conversion.
Issue 2: Formation of a significant amount of a non-polar byproduct, suspected to be an ether.
Question: My reaction is consuming the starting material, but I'm getting a significant amount of a byproduct that I suspect is the ethyl ether of the phenolic hydroxyl group. How can I avoid this?
Answer: Etherification of the phenolic hydroxyl group is a potential side reaction, especially under harsh acidic conditions, akin to a Williamson ether synthesis where the alcohol acts as the alkylating agent.[5][6]
-
Reaction Conditions: High temperatures and prolonged reaction times with a strong acid catalyst can promote this side reaction.
-
Solution: A patented method suggests that for phenolic carboxylic acids, careful control of reaction conditions, such as continuously metering in a water-containing alcohol while distilling off a ternary solvent/alcohol/water mixture, can selectively esterify the carboxylic acid without etherifying the phenolic hydroxyl group.[7]
-
-
Alternative Methods: If selectivity remains an issue, consider milder esterification methods that do not require strong acids and high temperatures.
-
Solution: The Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is performed under neutral conditions and is highly effective for substrates with sensitive functional groups.[8][9][10] This method avoids the conditions that lead to ether formation.
-
Issue 3: Low yield when starting from hydroquinone due to the formation of a di-substituted byproduct.
Question: I am synthesizing my 2-(4-hydroxyphenoxy)propanoic acid starting material from hydroquinone and an ethyl lactate derivative. However, I am getting a lot of the di-substituted product, 1,4-bis(2-propoxy)benzene. How can I improve the yield of the mono-substituted product?
Answer: This is a classic selectivity problem when using a symmetric starting material like hydroquinone. Both hydroxyl groups are reactive, leading to a mixture of mono- and di-substituted products.[11]
-
Molar Ratio of Reactants: The stoichiometry of your reactants is the most critical factor.
-
Solution: Use a significant molar excess of hydroquinone relative to your ethyl lactate derivative (e.g., 3-5 equivalents of hydroquinone to 1 equivalent of the lactate derivative).[11] This statistically favors mono-substitution. The unreacted hydroquinone can often be recovered and reused.
-
-
Reaction Control: The way the reactants are combined can influence the outcome.
The reaction pathway and the competing di-substitution are illustrated below.
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. JPS6094941A - Esterification of phenol group-containing carboxylic acid - Google Patents [patents.google.com]
- 8. grokipedia.com [grokipedia.com]
- 9. fiveable.me [fiveable.me]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate - Google Patents [patents.google.com]
- 13. Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate | 71301-98-9 [chemicalbook.com]
Technical Support Center: Preventing Degradation of Ethyl 2-(4-hydroxyphenoxy)propanoate
Last Updated: January 5, 2026
Introduction
Ethyl 2-(4-hydroxyphenoxy)propanoate is a key organic intermediate, notably in the synthesis of aryloxyphenoxypropionate (APP) herbicides.[1] Its chemical structure, featuring both a phenolic hydroxyl group and an ethyl ester, makes it susceptible to specific degradation pathways that can compromise its purity, potency, and performance in downstream applications. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and preventing the degradation of this compound during storage.
Quick Reference: Recommended Storage Conditions
For experienced users requiring immediate guidance, the optimal storage conditions are summarized below. Adherence to these conditions will significantly mitigate the risk of degradation.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rates of both hydrolysis and oxidation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the electron-rich phenol ring. |
| Container | Amber Glass, Tightly Sealed | Protects from light-induced degradation and prevents moisture ingress.[2] |
| Moisture | Store in a dry, well-ventilated place.[3][4] | Minimizes the risk of acid- or base-catalyzed ester hydrolysis. |
| Purity | Use high-purity material | Impurities, especially trace metals or acidic/basic residues, can catalyze degradation.[5] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of this compound.
Q1: What are the first visual signs of degradation?
A1: The primary visual indicator of degradation is a color change. A pure compound, typically a colorless to light yellow liquid or solid, may develop a yellow, pink, or brown hue.[6] This discoloration is often due to the oxidation of the phenolic hydroxyl group into quinone-like species, which are highly colored.[7]
Q2: My lab doesn't have an inert gas line. How critical is storing under nitrogen or argon?
A2: While not absolutely mandatory for short-term storage (i.e., days to a few weeks), storing under an inert atmosphere is highly recommended for long-term stability. The phenolic group is susceptible to oxidation by atmospheric oxygen.[7] For long-term storage without inert gas, ensure the container is sealed as tightly as possible and consider using a container appropriately sized to the amount of material to minimize the headspace volume.
Q3: Can I store the compound at room temperature?
A3: Room temperature storage is not recommended for extended periods. While the compound is generally stable under recommended conditions, elevated temperatures accelerate both hydrolysis and oxidation rates.[3][8] For best results and to ensure material integrity over months, refrigeration (2-8°C) is the standard practice.[9][10]
Q4: Is the compound sensitive to light?
A4: Yes, phenolic compounds can be sensitive to light, which can initiate photo-oxidative degradation pathways.[2] It is crucial to store the material in amber or opaque containers to protect it from light exposure.
Q5: I dissolved the compound in a solvent for my experiment. How should I store the solution?
A5: The stability in solution depends heavily on the solvent. Protic solvents (like methanol or water) can facilitate ester hydrolysis, especially if acidic or basic contaminants are present. Aprotic solvents (like acetonitrile or THF) are generally better choices. Solutions should also be stored refrigerated, protected from light, and blanketed with inert gas if stored for more than a few days. Always prepare fresh solutions when possible for critical applications.
In-Depth Troubleshooting Guide
This section provides detailed guidance for specific degradation-related issues.
Issue 1: My compound has turned yellow/brown. What happened and can I still use it?
Root Cause Analysis: A yellow or brown discoloration is the classic sign of phenol oxidation. The phenolic hydroxyl group (-OH) on the benzene ring is easily oxidized, especially in the presence of oxygen, light, and trace metal impurities. This process forms highly colored quinone and poly-phenolic byproducts.
Recommended Action:
-
Assess Purity: Do not use the discolored material for sensitive applications without re-analysis. Use an analytical technique like HPLC with a UV detector or LC-MS to quantify the purity.[11][12][13] Compare the chromatogram to a reference standard or a previously analyzed pure batch.
-
Determine Usability: If the purity is still within the acceptable range for your application (e.g., >98%), you may be able to proceed, but with caution. The colored impurities could potentially interfere with downstream reactions or assays. For high-stakes experiments, using a fresh, pure lot is strongly advised.
-
Future Prevention: Immediately review your storage protocol. Transfer any remaining pure material to a clean, dry, amber glass container. Purge the headspace with nitrogen or argon before sealing tightly with a high-quality cap (e.g., PTFE-lined). Store at 2-8°C.
Issue 2: I'm seeing a new peak in my HPLC analysis that corresponds to 2-(4-hydroxyphenoxy)propanoic acid.
Root Cause Analysis: The appearance of 2-(4-hydroxyphenoxy)propanoic acid is a clear indication of ester hydrolysis. The ethyl ester group has reacted with water to form the corresponding carboxylic acid and ethanol. This reaction is catalyzed by the presence of acids or bases.[14][15][16] The source of water could be atmospheric moisture that has entered an improperly sealed container or residual moisture in the compound itself.
Recommended Action:
-
Quantify Degradation: Determine the percentage of the acid degradant in your sample using your validated HPLC method.
-
Purification (If Necessary): If the level of the acid impurity is unacceptable, the material may need to be re-purified, for example, through column chromatography. However, this is often impractical. Discarding the degraded lot and obtaining a fresh one is typically more cost-effective.
-
Future Prevention:
-
Moisture Control: Ensure the compound is stored in a desiccated environment. Store containers in a dry, well-ventilated area.[3][4] If you frequently open the main container, consider aliquoting the material into smaller, single-use vials.
-
pH Neutrality: Ensure all glassware is scrupulously clean and free of acidic or basic residues before use.
-
Issue 3: The potency of my herbicide formulation has decreased over time.
Root Cause Analysis: A decrease in potency is a direct consequence of the degradation of the active ingredient, this compound. Both oxidation and hydrolysis pathways lead to the formation of new chemical entities that lack the desired biological activity of the parent molecule.[1][17]
Recommended Action:
-
Confirm Degradation: Use an analytical method (HPLC is standard) to confirm that the concentration of the parent compound has decreased and to identify the degradation products.[18] This will help you diagnose whether oxidation, hydrolysis, or both are the culprits.
-
Review Storage of Both Raw Material and Formulation:
-
Raw Material: Re-evaluate the storage conditions of the neat compound based on the recommendations in this guide.
-
Formulation: The excipients and solvents in your final formulation can also contribute to degradation. Peroxides in excipients are known initiators of oxidation.[5] The pH of the formulation is also critical; extremes in pH can rapidly accelerate ester hydrolysis.
-
-
Formulation Optimization: Consider adding stabilizers to your formulation. For preventing oxidation, antioxidants like BHA (butylated hydroxyanisole) or BHT (butylated hydroxytoluene) can be effective radical scavengers.[5][19] For preventing hydrolysis, ensure the formulation is buffered to a neutral pH and has minimal water content.
Key Degradation Mechanisms & Pathways
Understanding the chemical pathways of degradation is essential for effective prevention. The two primary mechanisms are Oxidation and Hydrolysis .
Oxidative Degradation
The electron-rich phenol ring is susceptible to attack by molecular oxygen, a process often initiated by light or trace metals. This multi-step radical reaction forms phenoxy radicals, which can then react further to form quinones and other colored polymeric species.
Ester Hydrolysis
This reaction involves the cleavage of the ester bond by water. It is significantly accelerated by the presence of acid (H+) or base (OH-), which act as catalysts.[14][16] The products are the parent carboxylic acid and ethanol.
Caption: Primary degradation pathways for this compound.
Experimental Protocols
Protocol 1: Recommended Long-Term Storage Procedure
This protocol describes the best practice for preparing and storing the compound to ensure maximum stability.
-
Material Inspection: Upon receipt, visually inspect the compound. It should be a colorless to pale yellow liquid or solid. Note the initial appearance in your lab notebook.
-
Container Selection: Use a clean, dry amber glass vial or bottle with a PTFE-lined screw cap.
-
Aliquoting (Optional but Recommended): If you will be using the material multiple times over a long period, aliquot it into several smaller, single-use vials. This minimizes repeated exposure of the bulk material to the atmosphere.
-
Inert Gas Purge: Place the vial(s) in a glove box or use a direct line to gently flush the headspace with dry nitrogen or argon for 30-60 seconds.
-
Sealing: Immediately and tightly seal the container. For extra protection, wrap the cap and neck junction with Parafilm®.
-
Labeling: Clearly label the container with the compound name, date received, and storage conditions ("Store at 2-8°C under inert gas").
-
Storage: Place the sealed container in a refrigerator at 2-8°C, away from any sources of vibration.
Protocol 2: Workflow for Investigating Suspected Degradation
This workflow guides a user through the logical steps to take when degradation is suspected.
Caption: Logical workflow for troubleshooting compound degradation.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate Safety Data Sheets(SDS) lookchem [lookchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Phenolic resins | Chemko Slovakia [chemko.sk]
- 10. Plenco - Material Storage for Bulk Molding Compounds and Phenolic Resin [plenco.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. qascf.com [qascf.com]
- 13. Degradation of Fenoxaprop-p-Ethyl and Its Metabolite in Soil and Wheat Crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 17. (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate | 71301-98-9 | Benchchem [benchchem.com]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Chiral Separation of Ethyl 2-(4-hydroxyphenoxy)propanoate
Welcome to the dedicated support center for troubleshooting the chiral separation of Ethyl 2-(4-hydroxyphenoxy)propanoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize the separation of its enantiomers. This compound is a key intermediate in the synthesis of high-efficiency phenoxypropionic acid herbicides, where the chirality is a critical determinant of its biological function.[1][2] The (R)-enantiomer typically exhibits higher herbicidal activity, making efficient chiral separation essential for producing enantiomerically pure products.[1]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common hurdles in your analytical and preparative work.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Q1: Why is the chiral separation of this compound challenging?
-
Q2: Which chromatographic technique is most suitable for this separation?
-
Q3: What are the best chiral stationary phases (CSPs) for this compound?
-
Q4: How do mobile phase additives affect the separation?
-
Q5: What is the impact of temperature on the resolution?
-
-
Troubleshooting Guides
-
Problem 1: Poor or No Resolution of Enantiomers
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
-
Problem 3: Long Retention Times and Analysis Duration
-
Problem 4: Irreproducible Results
-
-
Experimental Protocols
-
Protocol 1: HPLC Method Screening for Analytical Separation
-
Protocol 2: SFC Method for Fast Chiral Separation
-
-
References
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of this compound challenging?
A1: The chiral separation of this molecule can be challenging due to its structural properties. While it possesses a chiral center, the functional groups available for interaction with a chiral stationary phase (CSP) are limited. Successful separation relies on exploiting subtle differences in the spatial arrangement of the enantiomers to achieve differential interactions with the CSP.[3] The key to a good separation is finding a CSP that can form transient diastereomeric complexes with the enantiomers, leading to different retention times.[3]
Q2: Which chromatographic technique is most suitable for this separation?
A2: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are highly effective for the chiral separation of this compound and related aryloxyphenoxy-propionate compounds.[4]
-
HPLC: This is a robust and widely used technique. Polysaccharide-based CSPs in normal-phase or reversed-phase mode are commonly employed.[5][6] Normal-phase HPLC often provides better selectivity for this class of compounds.
-
SFC: This technique is gaining popularity as a powerful alternative, offering faster separations and reduced consumption of toxic organic solvents compared to normal-phase HPLC.[4][7][8] SFC is particularly well-suited for high-throughput screening and preparative separations.[7][9]
Q3: What are the best chiral stationary phases (CSPs) for this compound?
A3: Polysaccharide-based CSPs are the most successful for separating aryloxyphenoxy-propionate compounds.[4] These are derivatives of cellulose and amylose coated or immobilized on a silica support.[6]
| CSP Type | Common Trade Names | Typical Mobile Phases | Strengths |
| Amylose-based | Chiralpak AD, Chiralpak IA | Heptane/Ethanol, Heptane/Isopropanol (Normal Phase); Acetonitrile/Water (Reversed Phase) | Broad applicability, often provides good resolution for this class of compounds.[5] |
| Cellulose-based | Chiralcel OD, Chiralcel OJ, Chiralpak IB | Heptane/Ethanol, Heptane/Isopropanol (Normal Phase); Acetonitrile/Water (Reversed Phase) | Complementary selectivity to amylose-based phases.[4] |
| Cyclodextrin-based | Permethyl-β-cyclodextrin | Methanol/Water, Ethanol/Water (Reversed Phase) | Can be effective, especially in reversed-phase mode.[10][11] |
Immobilized polysaccharide CSPs (e.g., Chiralpak IA, IB, IC) offer the advantage of being compatible with a wider range of solvents, which can be beneficial during method development.[12]
Q4: How do mobile phase additives affect the separation?
A4: Mobile phase additives can significantly improve peak shape and resolution, especially for compounds with acidic or basic functional groups. For this compound, which has a phenolic hydroxyl group (weakly acidic), adding a small amount of an acidic modifier to the mobile phase is often beneficial.
-
Acidic Additives (e.g., Formic Acid, Acetic Acid, Trifluoroacetic Acid - TFA): Adding 0.1% of an acid to the mobile phase can suppress the ionization of the phenolic group, leading to sharper peaks and potentially better resolution.[13] This is particularly important in reversed-phase and SFC separations.
-
Basic Additives (e.g., Diethylamine - DEA): While less common for this specific compound, basic additives are used for basic analytes to improve peak shape by minimizing interactions with residual silanols on the silica support.[14] Using a basic additive for a weakly acidic compound is generally not recommended as it could worsen peak shape.
It's important to be aware of the "memory effect" of additives, where prolonged exposure of a column to an additive can alter its performance even after the additive is removed from the mobile phase.[14][15]
Q5: What is the impact of temperature on the resolution?
A5: Temperature is a critical parameter in chiral separations and its effect can be complex.[16][17] Generally, lower temperatures lead to better resolution because the interactions between the analyte and the CSP become more favorable.[18] However, this is not always the case, and sometimes increasing the temperature can improve resolution or even reverse the enantiomer elution order.[16][17] It is recommended to screen a range of temperatures (e.g., 10°C to 40°C) during method development to find the optimal condition.[13] Van't Hoff plots (ln(α) vs. 1/T) can be used to study the thermodynamic properties of the separation.[10]
Troubleshooting Guides
Problem 1: Poor or No Resolution of Enantiomers
If your enantiomers are co-eluting, it's a clear indication that the chromatographic conditions are not optimal.
Troubleshooting workflow for poor resolution.
Causality and Actionable Steps:
-
Verify CSP: Ensure you are using a chiral stationary phase. Achiral columns like C18 will not resolve enantiomers.[3]
-
Mobile Phase Composition: The choice and concentration of the polar modifier (co-solvent) are crucial. Systematically vary the percentage of alcohol (e.g., ethanol or isopropanol) in your mobile phase (e.g., heptane).
-
Choice of Modifier: Different alcohols can lead to different selectivities. If ethanol doesn't work, try isopropanol or vice-versa.
-
Mobile Phase Additives: For this weakly acidic compound, add 0.1% TFA or acetic acid to your mobile phase to improve peak shape and potentially reveal a separation.
-
Screen Different CSPs: There is no universal CSP.[3] If one column doesn't work, try another with a different polysaccharide derivative (e.g., switch from an amylose-based to a cellulose-based column).[19]
-
Lower the Temperature: Reducing the column temperature often increases the selectivity factor (α) and improves resolution.[18]
Problem 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise resolution and quantification.
Troubleshooting workflow for poor peak shape.
Causality and Actionable Steps:
-
Peak Tailing:
-
Analyte Ionization: The phenolic group may be partially ionized, leading to interactions with active sites on the stationary phase. Action: Add 0.1% of an acidic modifier like TFA or acetic acid to the mobile phase.[13]
-
Column Contamination: Strongly retained impurities from previous injections can create active sites. Action: Flush the column with a strong, compatible solvent as recommended by the manufacturer.[13][20] For immobilized phases, solvents like THF or DCM can be used.[20]
-
-
Peak Fronting:
-
Sample Overload: Injecting too much sample can saturate the stationary phase.[13] Action: Reduce the sample concentration or the injection volume.
-
Sample Solvent Effect: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Action: Whenever possible, dissolve the sample in the mobile phase.[3]
-
Problem 3: Long Retention Times and Analysis Duration
Long run times can be a bottleneck, especially for high-throughput applications.
Causality and Actionable Steps:
-
Increase Modifier Concentration: A higher percentage of the polar modifier (e.g., alcohol) will decrease retention times. Be mindful that this may also reduce resolution.
-
Increase Flow Rate: Higher flow rates will shorten the analysis time, but may lead to a loss in efficiency and resolution. A balance must be found.
-
Switch to SFC: Supercritical Fluid Chromatography (SFC) typically offers significantly faster separations than HPLC for chiral compounds.[7]
Problem 4: Irreproducible Results
Lack of reproducibility can stem from several factors, from the HPLC system to the column itself.
Causality and Actionable Steps:
-
Column Equilibration: Chiral columns, especially in normal-phase mode, can require long equilibration times. Ensure the column is fully equilibrated with the mobile phase before starting your analysis.
-
Temperature Fluctuations: Chiral separations can be very sensitive to temperature changes.[21] Use a column thermostat to maintain a constant temperature.
-
Mobile Phase Preparation: In normal phase, trace amounts of water in the solvents can significantly affect retention and selectivity.[21] Use high-purity, dry solvents and prepare fresh mobile phase daily.
-
Additive Memory Effect: If you switch between methods using different additives (e.g., acidic and basic), the column may "remember" the previous additive, affecting the current separation.[14][15] It is often recommended to dedicate a column to a specific method or type of additive.
Experimental Protocols
Protocol 1: HPLC Method Screening for Analytical Separation
This protocol provides a starting point for developing an analytical method using polysaccharide-based CSPs.
Step-by-Step Methodology:
-
Column Selection: Choose a primary screening set of columns, for example:
-
Chiralpak IA (Immobilized Amylose)
-
Chiralpak IB (Immobilized Cellulose)
-
Chiralpak AD (Coated Amylose)
-
-
Sample Preparation: Dissolve the racemic this compound in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Initial Screening Conditions:
-
Mobile Phase A: n-Heptane / Ethanol (90:10 v/v) + 0.1% TFA
-
Mobile Phase B: n-Heptane / Isopropanol (90:10 v/v) + 0.1% TFA
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 275 nm
-
Injection Volume: 5 µL
-
-
Execution:
-
Equilibrate the first column with Mobile Phase A for at least 30 minutes.
-
Inject the sample and record the chromatogram.
-
Repeat for all selected columns.
-
Switch to Mobile Phase B, re-equilibrate, and repeat the injections for all columns.
-
-
Optimization: Based on the screening results, select the column/mobile phase combination that shows the best separation (or baseline separation). Optimize the resolution by adjusting the ratio of heptane to alcohol and the column temperature.
Protocol 2: SFC Method for Fast Chiral Separation
This protocol outlines a general approach for developing a rapid chiral separation method using SFC.
Step-by-Step Methodology:
-
Column Selection: Use the same set of polysaccharide-based columns as in the HPLC protocol.
-
Sample Preparation: Dissolve the racemic sample in methanol or ethanol at a concentration of 1 mg/mL.
-
Initial Screening Conditions:
-
Mobile Phase: Supercritical CO₂ and a modifier (e.g., Methanol).
-
Gradient: 5% to 40% Methanol over 5 minutes.
-
Additive: 0.1% TFA or another suitable additive in the modifier.
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Temperature: 40°C
-
Detection: UV at 275 nm
-
Injection Volume: 2 µL
-
-
Execution:
-
Screen each column with the gradient method.
-
-
Optimization:
-
Identify the best column and modifier combination.
-
Convert the gradient method to an isocratic method for faster analysis by determining the modifier percentage at which the compound elutes.
-
Fine-tune the isocratic modifier percentage, temperature, and back pressure to achieve optimal resolution in the shortest possible time.
-
References
- 1. (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate | 71301-98-9 | Benchchem [benchchem.com]
- 2. Best Ethyl (R)-(+)-2-(4-hydroxyphenoxy) propionic Acid Manufacturer and Factory | Medipharm [hbmedipharm.com]
- 3. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 4. Chiral separation of ten arylphenoxypropionate herbicides on four chiral columns by supercritical fluid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Enantioselective environmental behavior of the chiral herbicide fenoxaprop-ethyl and its chiral metabolite fenoxaprop in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Chiral separation of aryloxyphenoxy-propionate herbicides in a permethyl-β-cyclodextrin based column. Influence of temperature and mobile phase composition on enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chiraltech.com [chiraltech.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. chiraltech.com [chiraltech.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Ethyl 2-(4-hydroxyphenoxy)propanoate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-(4-hydroxyphenoxy)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and select the optimal catalytic system for their experimental goals. The chirality of this molecule is critical, with the (R)-enantiomer demonstrating significantly higher herbicidal activity, making stereoselective synthesis a key focus.[1][2] This document provides in-depth, field-proven insights to ensure the successful and efficient production of this crucial intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
There are two predominant methods for synthesizing this compound:
-
Williamson Ether Synthesis: This is a common and versatile method that involves the reaction of a phenoxide with an alkyl halide or sulfonate.[3][4] In this specific synthesis, hydroquinone is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking a chiral ethyl propanoate derivative with a good leaving group (e.g., ethyl (S)-2-chloropropionate or ethyl (S)-2-tosyloxypropanoate). This S(_N)2 reaction proceeds with an inversion of stereochemistry, yielding the desired (R)-enantiomer from an (S)-starting material.[1][5] Phase-transfer catalysts are frequently employed to facilitate the reaction between the aqueous or solid phenoxide and the organic electrophile.[6][7]
-
Fischer-Speier Esterification: This classic method involves the direct esterification of 2-(4-hydroxyphenoxy)propanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or a solid acid catalyst like Amberlyst-15.[1][7] The reaction is driven to completion by removing the water formed as a byproduct, often by refluxing with a Dean-Stark apparatus.[1]
Q2: Why is controlling stereochemistry so important for this compound?
The biological activity of many agrochemicals, including phenoxypropionate herbicides derived from this ester, is highly dependent on chirality.[1][2] The target enzyme in weeds, acetyl-CoA carboxylase, has a chiral binding site that preferentially accommodates the (R)-enantiomer.[1] Consequently, the (R)-enantiomer exhibits the desired herbicidal activity, while the (S)-enantiomer is often inactive or significantly less active.[1] Synthesizing the enantiomerically pure (R)-form increases efficiency, reduces the required application rates, and minimizes potential off-target effects and environmental load.[1][2]
Troubleshooting Guide: Williamson Ether Synthesis Route
The Williamson ether synthesis is powerful but prone to specific challenges, primarily related to selectivity and stereochemical integrity.
Q3: My reaction yields a significant amount of the di-substituted byproduct, 1,4-bis[1-(ethoxycarbonyl)ethoxy]benzene. How can I improve mono-alkylation selectivity?
This is the most common issue when using the difunctional nucleophile, hydroquinone. The formation of the diether byproduct occurs when a second molecule of the ethyl propanoate electrophile reacts with the remaining hydroxyl group of the desired mono-ether product.
Causality & Solutions:
-
Stoichiometry: The molar ratio of reactants is the primary factor controlling selectivity. Using a 1:1 ratio of hydroquinone to the ethyl propanoate derivative will statistically lead to a mixture of starting material, mono-ether, and di-ether.
-
Corrective Action: Employ a molar excess of hydroquinone. This ensures that the electrophile is more likely to encounter an unreacted hydroquinone molecule than the mono-substituted product. Unreacted hydroquinone can often be recovered and recycled.[5]
-
-
Reaction Conditions: The rate of the second alkylation can be influenced by how the reactants are mixed.
-
Corrective Action: Implement the gradual or dropwise addition of the ethyl propanoate derivative (e.g., ethyl 2-bromopropionate or its tosylate) to the mixture of hydroquinone and base.[5][6] This maintains a low instantaneous concentration of the alkylating agent, favoring the initial mono-alkylation reaction.
-
-
Base & Catalyst System: The choice of base and catalyst can influence the deprotonation equilibrium and reactivity.
-
Corrective Action: Using a weaker base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can help control the reaction.[6][8] The first deprotonation of hydroquinone is more favorable than the second, and a carefully chosen base can exploit this difference. Phase-transfer catalysts help shuttle the mono-phenoxide into the organic phase for reaction, further enhancing selectivity.[6][7]
-
Caption: Troubleshooting workflow for minimizing di-substituted byproduct.
Q4: The optical purity (enantiomeric excess) of my product is low. What causes racemization and how can I prevent it?
Maintaining the stereocenter is paramount. Racemization can occur if the reaction mechanism deviates from a pure S(_N)2 pathway or if the product is unstable under the reaction conditions.
Causality & Solutions:
-
S(_N)1 Character: While the reaction of a secondary electrophile should favor S(_N)2, certain conditions can introduce S(_N)1 character, which proceeds through a planar carbocation intermediate, leading to racemization.
-
Corrective Action: Use a polar aprotic solvent (e.g., xylene, MEK) which favors the S(_N)2 mechanism.[6][8] Avoid polar protic solvents which can stabilize carbocation intermediates. Ensure a good leaving group (tosylate > bromide > chloride) is used on the ethyl lactate derivative to facilitate a clean S(_N)2 displacement.[3][4]
-
-
High Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for competing side reactions, including elimination or pathways that compromise stereointegrity.[5]
-
Corrective Action: Maintain the lowest effective reaction temperature. Patented processes often cite temperatures in the range of 80-140°C, but optimization is key.[6] Start at the lower end of a literature range and monitor reaction progress.
-
-
Base-Induced Epimerization: If the base is too strong, it can potentially deprotonate the alpha-carbon of the ester, leading to a loss of stereochemical information.
Catalyst Selection and Comparison
The choice of catalyst is fundamental to the success of the synthesis, influencing reaction rate, yield, and purity.
Q5: Which catalyst system is best for the Williamson ether synthesis route?
For the Williamson ether synthesis of this target molecule, a Phase-Transfer Catalyst (PTC) system is highly recommended.
Mechanism of Action: The reaction involves two phases: a solid or aqueous phase containing the deprotonated hydroquinone (phenoxide salt) and an organic phase containing the ethyl propanoate electrophile. The PTC, typically a quaternary ammonium salt or a polyethylene glycol (PEG), forms a lipophilic ion pair with the phenoxide anion. This complex is soluble in the organic phase, allowing it to react efficiently with the electrophile.
Caption: Williamson ether synthesis using a phase-transfer catalyst.
Comparative Data for Catalyst Systems:
| Synthetic Route | Catalyst System | Base | Typical Solvent | Yield | Key Advantages / Disadvantages |
| Williamson Ether Synthesis | Phase-Transfer Catalyst (e.g., PEG-1500) | K₂CO₃ | Xylene | ~85%[7] | Pro: High selectivity for mono-alkylation, mild conditions. Con: Requires careful control of stoichiometry. |
| Williamson Ether Synthesis | None (Heterogeneous) | K₂CO₃ | Methyl Ethyl Ketone | ~26%[8] | Pro: Simple setup. Con: Very low yield, slow reaction rate. |
| Fischer Esterification | Sulfuric Acid (H₂SO₄) | N/A | Ethanol (reactant) | ~85% (Batch)[1] | Pro: Simple, inexpensive catalyst. Con: Equilibrium limited, requires water removal, harsh acidic conditions. |
| Fischer Esterification | Amberlyst-15 (Solid Acid) | N/A | Ethanol (reactant) | ~95% (Flow)[7] | Pro: High yield in flow systems, catalyst is easily removed/recycled. Con: Higher initial catalyst cost. |
Experimental Protocols
The following protocols are provided as representative examples. Researchers should adapt them based on their specific equipment and safety procedures.
Protocol 1: Phase-Transfer Catalyzed Williamson Ether Synthesis
This protocol is adapted from patented methods for synthesizing the (R)-enantiomer.[6][9]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add hydroquinone (2.0 molar equivalents), anhydrous potassium carbonate (2.5 molar equivalents), and a phase-transfer catalyst (e.g., PEG-1500, ~5 mol%).
-
Solvent Addition: Add a suitable solvent such as xylene.
-
Salinization: Heat the mixture to 120-140°C with stirring under a nitrogen atmosphere for 1-2 hours to form the potassium phenoxide salt.[6]
-
Electrophile Addition: Prepare a solution of ethyl (S)-O-benzenesulfonyl lactate (1.0 molar equivalent) in xylene. Add this solution dropwise to the reaction mixture over 1-2 hours while maintaining the temperature.[9]
-
Reaction: After the addition is complete, continue to stir the reaction at 120-140°C for 4-6 hours, monitoring progress by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature. Filter to remove the inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate.[1][9] A reported yield for a similar process is 86.7%.[9]
Protocol 2: Fischer Esterification using a Solid Acid Catalyst
This protocol is based on high-yield methods using solid acid catalysts.[1][7]
-
Setup: In a round-bottom flask, combine (R)-2-(4-hydroxyphenoxy)propanoic acid (1.0 molar equivalent) and a large excess of ethanol (which also acts as the solvent).
-
Catalyst Addition: Add a solid acid catalyst, such as Amberlyst-15 (10-15% by weight of the acid).
-
Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. For batch reactions, use a Dean-Stark apparatus to remove the water byproduct and drive the equilibrium towards the product.
-
Monitoring: Monitor the reaction for 2-4 hours until completion is observed via TLC or HPLC. In a continuous flow reactor, a residence time of 2 hours at 80°C can achieve yields up to 95%.[7]
-
Workup: Cool the reaction mixture. Filter to remove the solid Amberlyst-15 catalyst. The catalyst can be washed with ethanol and dried for reuse.
-
Purification: Remove the excess ethanol from the filtrate under reduced pressure. The resulting crude ester can be purified by washing with a saturated sodium bicarbonate solution, followed by water, and then distillation or recrystallization.[1]
References
- 1. (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate | 71301-98-9 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate - Google Patents [patents.google.com]
- 7. Buy this compound (EVT-329944) | 65343-67-1 [evitachem.com]
- 8. prepchem.com [prepchem.com]
- 9. Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate | 71301-98-9 [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl 2-(4-hydroxyphenoxy)propanoate
In the landscape of modern agrochemical and pharmaceutical development, the efficient and stereoselective synthesis of key chiral intermediates is of paramount importance. Ethyl 2-(4-hydroxyphenoxy)propanoate, particularly its (R)-enantiomer, serves as a critical building block for a range of aryloxyphenoxypropionate herbicides.[1][2] The biological activity of these herbicides is predominantly associated with the (R)-isomer, making enantioselective synthesis a key consideration for maximizing efficacy and reducing environmental impact.[1]
This guide provides an in-depth comparison of the primary synthetic methodologies for this compound, offering field-proven insights into the causality behind experimental choices. Each protocol is presented as a self-validating system, grounded in authoritative chemical principles to ensure technical accuracy and reproducibility for researchers, scientists, and drug development professionals.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be broadly approached through several distinct routes, each with its own set of advantages and challenges. The choice of method often depends on the desired stereochemistry, scale of production, and the availability of starting materials.
| Synthesis Method | Key Reactants | Typical Conditions | Reported Yield | Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |
| Williamson Ether Synthesis | Hydroquinone, Ethyl (S)-lactate derivative (e.g., tosylate or benzenesulfonate) | Base (e.g., K₂CO₃, Na₂CO₃), Solvent (e.g., Xylene, DMF), 30-120°C, 6h | 72.4% - 86.7%[1][3] | >97%[3] | High enantioselectivity via Sₙ2 inversion, good yields. | Requires pre-activation of the lactate, potential for di-ether byproduct formation.[1] |
| Fischer Esterification | (R)-2-(4-hydroxyphenoxy)propanoic acid, Ethanol | Acid catalyst (e.g., H₂SO₄, Amberlyst-15), Reflux/80°C | ~85% (Batch), 95% (Flow Reactor)[1] | Dependent on starting material purity | High yields, especially with flow chemistry, straightforward procedure. | Requires the prior synthesis of the chiral carboxylic acid. |
| Mitsunobu Reaction | Hydroquinone, (S)-Ethyl lactate | PPh₃, DIAD/DEAD, Anhydrous THF, 0°C to reflux | ~88% (for analogous reaction)[4] | High (inversion of stereochemistry) | Mild reaction conditions, high stereochemical inversion. | Poor atom economy, hazardous reagents (DIAD/DEAD), difficult purification from byproducts.[5][6] |
| Enzymatic Resolution | Racemic this compound | Lipase (e.g., from Aspergillus oryzae), Transesterification/Hydrolysis | High (for the resolved enantiomer) | >99%[1] | Extremely high enantioselectivity, mild and environmentally benign conditions. | Resolution of a racemate (max 50% yield of desired enantiomer without racemization), requires separation of enantiomers. |
Reaction Pathways and Mechanisms
The following diagrams illustrate the core chemical transformations for each synthetic route.
Williamson Ether Synthesis
This method proceeds via an Sₙ2 mechanism, where a phenoxide ion nucleophilically attacks an electrophilic carbon center bearing a good leaving group. The use of an (S)-ethyl lactate derivative results in an inversion of stereochemistry, yielding the desired (R)-product.[7][8]
Caption: Williamson Ether Synthesis Pathway.
Fischer Esterification
This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. To achieve high yields, water is typically removed as it is formed, or an excess of the alcohol is used.[9]
Caption: Fischer Esterification Pathway.
Mitsunobu Reaction
The Mitsunobu reaction facilitates the condensation of an alcohol and a nucleophile with the assistance of triphenylphosphine (PPh₃) and an azodicarboxylate like diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD). A key feature of this reaction is the inversion of stereochemistry at the alcohol's carbon center.[10]
Caption: Mitsunobu Reaction Pathway.
Detailed Experimental Protocols
Protocol 1: Williamson Ether Synthesis of (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate
This protocol is adapted from a patented method demonstrating a high-yield synthesis.[3]
Materials:
-
(S)-Ethyl 2-(tosyloxy)propanoate
-
Hydroquinone
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst
-
Xylene, anhydrous
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add hydroquinone (1.2 equivalents) and anhydrous potassium carbonate (2 equivalents).
-
Add anhydrous xylene to the flask to create a stirrable suspension.
-
Begin stirring and purge the system with nitrogen for 15 minutes.
-
Heat the reaction mixture to 30°C.
-
In a separate flask, dissolve (S)-Ethyl 2-(tosyloxy)propanoate (1 equivalent) in anhydrous xylene.
-
Add the solution of (S)-Ethyl 2-(tosyloxy)propanoate dropwise to the reaction mixture over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 140°C) and maintain for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with xylene.
-
Combine the filtrate and washings, and wash with a 1M sodium hydroxide solution to remove unreacted hydroquinone, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate.
Expected Yield: Approximately 72.4% with an optical purity of 97.9%.[3]
Protocol 2: Fischer Esterification of (R)-2-(4-hydroxyphenoxy)propanoic acid
This protocol describes a standard batch esterification. For higher yields, a continuous flow setup with a solid acid catalyst like Amberlyst-15 can be employed.[1]
Materials:
-
(R)-2-(4-hydroxyphenoxy)propanoic acid
-
Ethanol, absolute
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve (R)-2-(4-hydroxyphenoxy)propanoic acid (1 equivalent) in an excess of absolute ethanol (e.g., 10 equivalents).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents).
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
If necessary, purify the product by vacuum distillation or column chromatography.
Expected Yield: Approximately 85%.[1]
Protocol 3: Mitsunobu Reaction for the Synthesis of (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate
This protocol is based on a similar transformation involving the coupling of a phenol with (S)-ethyl lactate.[4]
Materials:
-
(S)-Ethyl lactate
-
Hydroquinone
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen gas
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add hydroquinone (1.5 equivalents), (S)-ethyl lactate (1 equivalent), and triphenylphosphine (1.5 equivalents).
-
Dissolve the solids in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add DIAD (1.5 equivalents) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature remains below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the reduced DIAD byproduct. Purification is typically achieved by column chromatography on silica gel.
Expected Yield: Yields for analogous reactions are reported to be around 88%.[4]
Safety and Environmental Considerations
Williamson Ether Synthesis:
-
Safety: Alkylating agents like tosylates can be irritants. Bases such as potassium carbonate should be handled with care. The use of high-boiling point solvents like xylene requires appropriate ventilation and temperature control.[11]
-
Environmental Impact: Traditional solvents like DMF and xylene are of environmental concern.[12] Greener alternatives, such as conducting the reaction in aqueous micellar solutions, are being explored to reduce the environmental footprint.[13]
Fischer Esterification:
-
Safety: Concentrated sulfuric acid is highly corrosive and must be handled with extreme care. The reaction is typically run at elevated temperatures, requiring precautions against burns.
-
Environmental Impact: The use of a large excess of ethanol is common, and its recovery and recycling are important for a greener process. The use of solid, recyclable acid catalysts like Amberlyst-15 improves the environmental profile by simplifying catalyst removal and reducing acidic waste streams.[1]
Mitsunobu Reaction:
-
Safety: The azodicarboxylate reagents (DEAD and DIAD) are hazardous and potentially explosive, especially when heated.[14] Triphenylphosphine and its oxide byproduct can be irritants. The reaction should be conducted in a well-ventilated fume hood.
-
Environmental Impact: This reaction has very poor atom economy, generating stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can be challenging to separate and dispose of.[5][6]
Enzymatic Resolution:
-
Safety: This method is generally considered the safest, as it avoids harsh reagents and extreme reaction conditions.
-
Environmental Impact: Biocatalytic methods are environmentally friendly, using biodegradable enzymes and often aqueous media. The main challenge is the need to separate the desired enantiomer from the unreacted one.
Conclusion
The synthesis of this compound can be achieved through several effective methods. The Williamson Ether Synthesis offers a direct route to the chiral product with good yield and high enantioselectivity. For large-scale industrial production, Fischer Esterification in a continuous flow system presents a high-yield and efficient process, provided the chiral starting material is readily available. The Mitsunobu Reaction , while offering mild conditions and stereochemical inversion, is hampered by poor atom economy and the use of hazardous reagents, making it less suitable for large-scale applications. Finally, Enzymatic Resolution stands out as the most environmentally benign and highly enantioselective method, ideal for producing material of the highest optical purity, though it is inherently limited to a theoretical maximum yield of 50% from a racemic starting material without an integrated racemization step. The optimal choice of synthesis will ultimately be dictated by the specific requirements of the project, balancing factors of yield, stereoselectivity, cost, scalability, and environmental impact.
References
- 1. (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate | 71301-98-9 | Benchchem [benchchem.com]
- 2. News - Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market… [sentonpharm.com]
- 3. Asymmetrical synthesis of R-(+)-2-(4-Hydroxyphenoxy) propionic acid | Semantic Scholar [semanticscholar.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Mitsunobu - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. EP0761640A1 - Process for the preparation of esters of 2-(4-hydroxyphenoxy)-propionic acid - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. francis-press.com [francis-press.com]
- 12. Solvents and sustainable chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. organic-synthesis.com [organic-synthesis.com]
A Comparative Guide to the Validation of Analytical Methods for Ethyl 2-(4-hydroxyphenoxy)propanoate
In the landscape of pharmaceutical development and quality control, the robustness and reliability of analytical methods are paramount. This guide provides an in-depth comparison of validated analytical methodologies for the quantification and purity assessment of Ethyl 2-(4-hydroxyphenoxy)propanoate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. We will explore a primary stability-indicating High-Performance Liquid Chromatography (HPLC) method and a comparative Gas Chromatography-Mass Spectrometry (GC-MS) method, delving into the causality behind experimental choices and presenting the requisite validation data in accordance with international regulatory standards.
The Critical Role of Method Validation
Validation of an analytical method is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application. For a compound like this compound, this ensures the accuracy, precision, and specificity of its quantification, which is crucial for batch release, stability studies, and regulatory submissions. The principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225> form the bedrock of the validation protocols discussed herein.[1][2]
Method 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The primary recommended method for the routine analysis and stability assessment of this compound is a stability-indicating RP-HPLC method. This technique is favored for its versatility, robustness, and ability to separate the parent compound from its degradation products and process-related impurities.
Rationale for Method Selection
The choice of RP-HPLC is dictated by the physicochemical properties of this compound. Its moderate polarity and UV-absorbing properties, due to the phenolic ring, make it an ideal candidate for this technique. A C18 column is selected for its hydrophobic stationary phase, which provides excellent retention and separation of non-polar to moderately polar compounds. The mobile phase, a gradient mixture of an aqueous buffer and an organic solvent like acetonitrile, allows for the effective elution of the analyte and the resolution of impurities with varying polarities.
Experimental Protocol: Stability-Indicating RP-HPLC
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A gradient-capable HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 40% B
-
5-15 min: 40% to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% to 40% B
-
22-25 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile:Water (50:50, v/v).
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.
3. Forced Degradation Studies: To establish the stability-indicating nature of the method, forced degradation studies are performed on the drug substance.[2][3][4][5]
-
Acid Hydrolysis: Reflux 1 mL of the standard stock solution with 1 mL of 0.1 M HCl at 80°C for 2 hours. Neutralize with 1 mL of 0.1 M NaOH.
-
Base Hydrolysis: Reflux 1 mL of the standard stock solution with 1 mL of 0.1 M NaOH at 80°C for 2 hours. Neutralize with 1 mL of 0.1 M HCl.
-
Oxidative Degradation: Treat 1 mL of the standard stock solution with 1 mL of 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for 7 days.
Visualization of the RP-HPLC Workflow
Caption: Workflow for the Stability-Indicating RP-HPLC Method.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) - A Comparative Alternative
For the analysis of volatile and thermally stable compounds like this compound, GC-MS presents a powerful alternative. It offers exceptional specificity and sensitivity due to the combination of chromatographic separation and mass spectrometric detection.
Rationale for Method Selection
GC is well-suited for the analysis of the ethyl ester of 2-(4-hydroxyphenoxy)propanoic acid due to its volatility. The mass spectrometer provides definitive identification of the analyte based on its mass spectrum and fragmentation pattern, which is highly advantageous for impurity profiling and confirmation of identity. Derivatization is generally not required for this compound, simplifying sample preparation.
Experimental Protocol: GC-MS
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-450.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Working Standard Solution (10 µg/mL): Pipette 0.25 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with ethyl acetate.
-
Sample Solution (10 µg/mL): Prepare the sample in the same manner as the standard solution.
Visualization of the GC-MS Workflow
Caption: Workflow for the GC-MS Method.
Comparative Validation Data
The following table summarizes the typical validation parameters for the two proposed methods, based on established performance for structurally similar compounds and adherence to ICH Q2(R1) guidelines.
| Validation Parameter | RP-HPLC Method | GC-MS Method | ICH Q2(R1) Guideline |
| Specificity | Demonstrated through forced degradation studies; baseline resolution of the main peak from degradation products and impurities. | Confirmed by unique retention time and mass spectrum fragmentation pattern; no interfering peaks at the retention time of the analyte. | The method should unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | ≥ 0.999 over a range of 50-150% of the target concentration. | ≥ 0.998 over a range of 1-20 µg/mL. | A linear relationship should be demonstrated across the range of the analytical procedure. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% | The closeness of test results obtained by the method to the true value. |
| Precision (% RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0% | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.1 µg/mL | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~0.3 µg/mL | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Insensitive to minor changes in mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5°C). | Unaffected by small variations in oven temperature ramp rate (±1°C/min) and carrier gas flow rate (±0.1 mL/min). | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Analysis of Enantiomeric Purity by Chiral HPLC
Since this compound is a chiral molecule, the assessment of its enantiomeric purity is often a critical quality attribute, especially in pharmaceutical applications where one enantiomer may have a different pharmacological or toxicological profile.[6] A dedicated chiral HPLC method is required for this purpose.
Experimental Protocol: Chiral HPLC
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Isocratic HPLC system with a UV detector.
-
Column: Chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
2. Validation of the Chiral Method: The validation of a chiral method focuses on its ability to separate and quantify the undesired enantiomer. Key validation parameters include:
-
Specificity: The ability to separate the two enantiomers from each other and from other related substances.
-
Limit of Quantification (LOQ): The LOQ for the undesired enantiomer should be at or below the specification limit.
-
Precision: Assessed at the LOQ and at the specification limit for the undesired enantiomer.
-
Linearity: Demonstrated for the undesired enantiomer over a range that includes the LOQ and the specification limit.
-
Accuracy: Determined by spiking the desired enantiomer with known amounts of the undesired enantiomer.
Conclusion
The choice of an analytical method for this compound depends on the specific requirements of the analysis. The stability-indicating RP-HPLC method is a robust and versatile technique suitable for routine quality control, assay, and stability testing. Its ability to separate a wide range of potential impurities and degradation products makes it the primary choice for comprehensive quality assessment.
The GC-MS method serves as an excellent confirmatory technique, offering unparalleled specificity and sensitivity. It is particularly useful for impurity identification and for analyses where the volatility of the analyte can be leveraged.
For the critical assessment of stereochemical purity, a dedicated chiral HPLC method is indispensable. The validation of this method must demonstrate its capability to accurately and precisely quantify the undesired enantiomer at the required specification levels.
By implementing these well-validated analytical methods, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of products containing this compound, thereby meeting the stringent requirements of the global pharmaceutical and chemical industries.
References
- 1. rjptonline.org [rjptonline.org]
- 2. ijrpp.com [ijrpp.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Ethyl 2-(4-hydroxyphenoxy)propanoate and its Aryloxyphenoxypropionate Herbicide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Ethyl 2-(4-hydroxyphenoxy)propanoate as a Chiral Building Block
This compound is a chiral molecule of significant interest in the agrochemical industry, primarily serving as a key intermediate in the synthesis of the aryloxyphenoxypropionate ("fop") class of herbicides.[1] The biological efficacy of these herbicides is intrinsically linked to their stereochemistry, with the (R)-enantiomer exhibiting significantly higher herbicidal activity.[2] This enantioselectivity is a cornerstone of modern herbicide development, driving the demand for enantiomerically pure starting materials like (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate to produce more potent and environmentally benign crop protection agents.[2] This guide provides a comparative analysis of this compound and its prominent herbicidal derivatives: Fenoxaprop-P-ethyl, Haloxyfop-R-methyl, Clodinafop-propargyl, and Quizalofop-p-ethyl. We will delve into their synthesis, mechanism of action, comparative efficacy, and the experimental protocols for their evaluation.
Synthesis Strategies: From Intermediate to Active Ingredient
The synthesis of these aryloxyphenoxypropionate herbicides typically involves the etherification of the phenolic hydroxyl group of (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate or a similar precursor with a substituted aromatic or heteroaromatic ring system. The specific synthetic route can vary, but the fundamental transformation remains the same.
Synthesis of (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate
The enantiomerically pure intermediate can be obtained through several methods, including:
-
Esterification: Direct acid-catalyzed esterification of (R)-2-(4-hydroxyphenoxy)propanoic acid with ethanol.[2]
-
Nucleophilic Substitution: Reaction of hydroquinone with an (R)-ethyl lactate derivative, such as (R)-ethyl O-benzenesulfonyl lactate, in the presence of a base.[3]
-
Enzymatic Resolution: Lipase-catalyzed kinetic resolution of racemic this compound to selectively isolate the (R)-enantiomer.[2]
Synthesis of Aryloxyphenoxypropionate Derivatives
The following diagram illustrates the general synthetic pathway from (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate to its herbicidal derivatives.
Caption: General synthetic workflow for aryloxyphenoxypropionate herbicides.
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)
The herbicidal activity of the "fop" class of compounds stems from their ability to inhibit the enzyme Acetyl-CoA Carboxylase (ACCase).[4][5] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[6] By inhibiting this enzyme in susceptible grass species, these herbicides disrupt the formation of new cell membranes, leading to a cessation of growth, particularly in meristematic tissues.[6] The selectivity of these herbicides arises from the structural differences in the ACCase enzyme between grass weeds (monocots) and broadleaf crops (dicots), the latter possessing a less sensitive form of the enzyme.[6]
Caption: Mechanism of action of aryloxyphenoxypropionate herbicides.
Comparative Physicochemical Properties
The subtle variations in the chemical structures of these derivatives lead to differences in their physicochemical properties, which in turn can influence their environmental fate and biological activity.
| Property | Fenoxaprop-P-ethyl | Haloxyfop-R-methyl | Clodinafop-propargyl | Quizalofop-p-ethyl |
| Molecular Formula | C₁₈H₁₆ClNO₅ | C₁₆H₁₃ClF₃NO₄ | C₁₇H₁₃ClFNO₄ | C₁₉H₁₇ClN₂O₄ |
| Molecular Weight ( g/mol ) | 361.78 | 375.7 | 349.7 | 372.8 |
| Water Solubility (mg/L at 20-25°C) | 0.9 | 9.08 | 4.0 | 0.4 |
| LogP (Kow) | 4.58 | 4.00 | 3.9 | 4.28 |
| Vapor Pressure (mPa at 20-25°C) | 5.3 x 10⁻⁴ | 0.328 | 3.1 x 10⁻³ | 8.65 x 10⁻⁴ |
Comparative Herbicidal Efficacy
The herbicidal efficacy of these compounds is typically evaluated through greenhouse bioassays, where the dose required to achieve 50% growth reduction (GR₅₀) is determined for various weed species. The following table summarizes representative GR₅₀ values for common grassy weeds. It is important to note that these values can vary depending on the specific experimental conditions, weed biotype, and formulation.
| Weed Species | Fenoxaprop-P-ethyl (g a.i./ha) | Haloxyfop-R-methyl (g a.i./ha) | Clodinafop-propargyl (g a.i./ha) | Quizalofop-p-ethyl (g a.i./ha) |
| Echinochloa crus-galli (Barnyardgrass) | 31.47[7] | ~50-100 | ~30-60 | ~20-40 |
| Avena fatua (Wild Oat) | ~40-80 | ~60-120 | 15-30[8] | ~30-60 |
| Setaria viridis (Green Foxtail) | ~20-50 | ~30-70 | ~20-50 | ~15-40 |
| Digitaria sanguinalis (Large Crabgrass) | ~30-60 | ~40-80 | ~30-70 | ~25-50 |
Note: The GR₅₀ values are approximate and collated from various sources for comparative purposes. Exact values should be determined under standardized experimental conditions.
Environmental Fate: A Comparative Overview
The environmental persistence and mobility of these herbicides are critical considerations for their overall impact.
-
Hydrolysis: Aryloxyphenoxypropionate esters are susceptible to hydrolysis, converting them to their corresponding carboxylic acids, which are generally more mobile in soil. The rate of hydrolysis is influenced by pH, with increased degradation often observed under alkaline conditions.[9]
-
Soil Degradation: These compounds are primarily degraded by soil microorganisms. Half-lives in soil can vary from a few days to several weeks, depending on soil type, temperature, and microbial activity. Fenoxaprop-p-ethyl, for instance, has a reported soil half-life of approximately 1.5 to 2.3 days, while its acid metabolite is more persistent.[10][11]
-
Mobility: The parent ester compounds generally have low to moderate mobility in soil due to their higher LogP values. However, the acid metabolites are more water-soluble and thus have a higher potential for leaching.[12]
Experimental Protocols
Protocol 1: Synthesis of Fenoxaprop-P-ethyl
This protocol is adapted from a representative synthesis of aryloxyphenoxypropionate herbicides.[13]
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 2,6-dichlorobenzoxazole (0.105 mol) and (R)-(+)-2-(4-hydroxyphenoxy)propanoate (0.1 mol) in 200 mL of ethyl acetate.
-
Addition of Base: Add 200 mL of a 25% sodium chloride solution, followed by the addition of anhydrous potassium carbonate (0.25 mol).
-
Reaction: Heat the mixture to 50°C with stirring (200 rpm) and maintain for 12 hours.
-
Workup: After the reaction is complete, allow the mixture to cool and separate the layers.
-
Purification: Distill the organic layer under reduced pressure to remove the solvent. The resulting crude product can be recrystallized from ethanol to yield pure Fenoxaprop-P-ethyl.
Protocol 2: Greenhouse Herbicidal Bioassay (Post-emergence)
This protocol is based on standardized methods for evaluating herbicide efficacy.[14][15]
-
Plant Preparation: Sow seeds of target weed species (e.g., Echinochloa crus-galli, Avena fatua) in pots containing a standard greenhouse potting mix. After emergence, thin the seedlings to a uniform number per pot (e.g., 3-5 plants).
-
Growth Conditions: Maintain the plants in a greenhouse with controlled temperature (25/18°C day/night), humidity (60-80%), and a 16-hour photoperiod.
-
Herbicide Application: Prepare a stock solution of the technical grade herbicide in a suitable solvent (e.g., acetone with a surfactant). Perform serial dilutions to create a range of application rates. Apply the herbicide solutions using a laboratory spray tower to ensure uniform coverage. Include an untreated control.
-
Data Collection: At 14-21 days after treatment, visually assess plant injury using a 0-100% scale (0 = no effect, 100 = complete death). Harvest the above-ground biomass, determine the fresh weight, and then dry in an oven at 70°C for 72 hours to determine the dry weight.
-
Data Analysis: Calculate the percent growth reduction relative to the untreated control. Use a suitable statistical model (e.g., log-logistic dose-response curve) to determine the GR₅₀ value for each herbicide and weed species combination.
Caption: Workflow for a greenhouse herbicidal bioassay.
Conclusion
This compound is a fundamentally important chiral precursor for a highly effective class of graminicides. The derivatives discussed in this guide—Fenoxaprop-P-ethyl, Haloxyfop-R-methyl, Clodinafop-propargyl, and Quizalofop-p-ethyl—all share a common mechanism of action but exhibit distinct physicochemical properties and herbicidal efficacy profiles. Understanding these differences is crucial for the rational design of new active ingredients and the development of effective weed management strategies. The provided experimental protocols offer a framework for the synthesis and comparative evaluation of these and other novel derivatives, underscoring the importance of standardized methodologies in agrochemical research.
References
- 1. images.chemycal.com [images.chemycal.com]
- 2. testinglab.com [testinglab.com]
- 3. oecd.org [oecd.org]
- 4. ia801304.us.archive.org [ia801304.us.archive.org]
- 5. biotecnologiebt.it [biotecnologiebt.it]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. jcp.modares.ac.ir [jcp.modares.ac.ir]
- 10. Degradation of Fenoxaprop-p-Ethyl and Its Metabolite in Soil and Wheat Crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. file.sdiarticle3.com [file.sdiarticle3.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Senior Application Scientist’s Guide to the Purity Analysis of Commercial Ethyl 2-(4-hydroxyphenoxy)propanoate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Name, The Criticality of Purity
Ethyl 2-(4-hydroxyphenoxy)propanoate is a key chiral intermediate, particularly its (R)-enantiomer, which serves as a crucial building block in the synthesis of aryloxyphenoxypropionate (APP) herbicides and potentially as a lead compound in drug discovery.[1][2] The biological activity of these final products is often highly dependent on stereochemistry; the (R)-enantiomer of many APP herbicides exhibits significantly greater herbicidal activity than its (S)-counterpart.[1][2] This enantioselectivity arises from specific interactions with target enzymes in biological systems.[1] Consequently, the chemical and, most importantly, the enantiomeric purity of the starting intermediate are not mere line items on a specification sheet; they are critical determinants of a research project's success, influencing efficacy, safety, and reproducibility.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercial this compound. We will move beyond simple protocol listings to explain the causality behind experimental choices, empowering you to critically evaluate supplier data and implement self-validating quality control systems in your own laboratory.
Foreseeing the Unwanted: Common Impurities and Their Provenance
A robust analytical strategy begins with understanding what to look for. Impurities in commercial batches typically originate from the synthetic route or subsequent purification steps. Common synthesis pathways include the esterification of (R)-2-(4-hydroxyphenoxy)propanoic acid with ethanol or the nucleophilic substitution reaction between hydroquinone and an ethyl lactate derivative.[1][3][4]
Potential impurities may therefore include:
-
Starting Materials: Unreacted hydroquinone, 2-(4-hydroxyphenoxy)propanoic acid, or ethyl lactate derivatives.[1]
-
Stereoisomeric Impurities: The biologically less active (S)-enantiomer, the presence of which directly impacts the enantiomeric excess (e.e.) of the material.
-
Reaction Byproducts: Compounds formed through side reactions, such as 1,4-bis(1-carboethoxy)benzene from reactions at both hydroxyl groups of hydroquinone.[5]
-
Residual Solvents: Solvents used during reaction or purification (e.g., toluene, hexane, ethanol) that are not completely removed.[5]
A multi-technique approach is therefore essential for a comprehensive purity assessment, as no single method can identify and quantify all potential impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Assay and Enantiomeric Purity
HPLC is indispensable for purity analysis. A standard reversed-phase (RP-HPLC) method is ideal for quantifying the main component (assay) and separating it from non-volatile impurities. For this chiral molecule, a specialized chiral HPLC method is mandatory to determine the enantiomeric excess.[1]
Causality of Method Choice:
-
RP-HPLC (Assay): Utilizes a nonpolar stationary phase (like C18) and a polar mobile phase. It effectively separates compounds based on their hydrophobicity. This allows for the precise quantification of the main ester peak relative to more polar starting materials or less polar byproducts.
-
Chiral HPLC (Enantiomeric Purity): Employs a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, enabling their separation.[1] This is the gold standard for determining optical purity and is a critical quality attribute for this material.[1]
Experimental Protocol: RP-HPLC for Assay Determination
-
Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Instrumentation & Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (containing 0.1% formic acid) in a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.[6]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the prepared sample. The assay is calculated by comparing the peak area of the main component to that of a certified reference standard, using the principle of external standardization. Impurities are reported as area percent.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Sample Preparation: Prepare a solution of approximately 1 mg/mL in the mobile phase.
-
Instrumentation & Conditions:
-
Analysis: Inject the sample. Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers: % e.e. = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.
Table 1: Comparative HPLC Purity Data for Commercial Samples
| Parameter | Supplier A | Supplier B | Acceptance Criteria |
| Assay (RP-HPLC, %) | 99.6 | 98.1 | > 99.0% |
| (S)-enantiomer (Chiral HPLC, %) | 0.15 | 1.2 | < 0.5% |
| Enantiomeric Excess (%) | 99.7 | 97.6 | > 99.0% |
| Hydroquinone (RP-HPLC, %) | < 0.05 | 0.3 | < 0.1% |
| Unknown Impurity at RRT 1.5 | 0.1 | 0.4 | < 0.2% |
Data are hypothetical and for illustrative purposes.
Caption: General workflow for HPLC-based purity and enantiomeric excess analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Detecting the Volatiles
GC-MS is the premier technique for identifying and quantifying volatile and semi-volatile impurities, which are often missed by HPLC. Its primary role in this context is the detection of residual solvents from the manufacturing process.
Causality of Method Choice:
GC separates compounds based on their boiling points and interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds, providing a unique "fingerprint" (mass spectrum) for positive identification and quantification. This high sensitivity and specificity make it ideal for trace-level analysis of solvents like hexane, toluene, or ethanol.
Experimental Protocol: Residual Solvent Analysis by Headspace GC-MS
-
Sample Preparation (Static Headspace): Accurately weigh approximately 100 mg of the sample into a headspace vial. Add a suitable high-boiling point solvent (e.g., DMSO) to dissolve the sample. Seal the vial.
-
Instrumentation & Conditions:
-
System: Headspace Sampler coupled to a GC-MS.
-
GC Column: A non-polar column such as a DB-5ms or equivalent.
-
Carrier Gas: Helium.
-
Oven Program: Start at 40°C, hold for 5 minutes, then ramp to 240°C at 10°C/min.
-
MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 35-350.
-
-
Analysis: The vial is heated in the headspace autosampler, and the vapor (containing the volatile solvents) is injected into the GC. Peaks are identified by their retention time and by comparing their mass spectra to a reference library (e.g., NIST).[8] Quantification is performed using an external standard calibration curve for each potential solvent.
Table 2: Comparative GC-MS Residual Solvent Data
| Residual Solvent | Supplier A (ppm) | Supplier B (ppm) | ICH Limit (Example) |
| Toluene | 50 | 950 | < 890 ppm |
| n-Hexane | < 20 | 350 | < 290 ppm |
| Ethanol | 200 | 6000 | < 5000 ppm |
Data are hypothetical. ICH limits are for pharmaceutical applications and shown for context.
Caption: Workflow for residual solvent analysis by Headspace GC-MS.
Spectroscopic Confirmation: NMR and FT-IR
While chromatographic techniques are quantitative, spectroscopic methods provide orthogonal confirmation of the molecule's identity and structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation. The chemical shifts, integration values, and splitting patterns of the proton signals, along with the number of carbon signals, must be consistent with the proposed structure of this compound. It is also highly effective for detecting and identifying structurally different impurities, even at low levels, that might co-elute with the main peak in HPLC.
-
Trustworthiness: A clean NMR spectrum, free from unassigned signals, provides a high degree of confidence in the sample's structural integrity. The presence of unexpected peaks can point directly to specific impurities (e.g., signals corresponding to unreacted hydroquinone).[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and simple technique used to confirm the presence of key functional groups. For this compound, the spectrum should exhibit characteristic absorption bands:
-
A broad O-H stretch (from the phenol group) around 3400-3200 cm⁻¹.
-
A strong C=O stretch (from the ester) around 1750-1730 cm⁻¹.
-
C-O stretches (ether and ester) in the 1300-1000 cm⁻¹ region.
-
Expertise: While not a quantitative purity tool, FT-IR serves as a quick identity check. A comparison of the sample's spectrum against a reference standard can immediately flag a gross error, such as receiving the wrong compound entirely.
Table 3: Comparative Spectroscopic Data
| Technique | Supplier A | Supplier B | Expected Result |
| ¹H NMR | Spectrum consistent with structure. No significant unassigned peaks. | Spectrum shows small, unassigned aromatic peaks. | All signals match reference spectrum. |
| FT-IR (C=O Peak) | 1735 cm⁻¹ | 1736 cm⁻¹ | ~1735 cm⁻¹ |
| FT-IR (O-H Peak) | 3350 cm⁻¹ (broad) | 3345 cm⁻¹ (broad) | ~3350 cm⁻¹ (broad) |
Data are hypothetical.
References
- 1. (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate | 71301-98-9 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy this compound (EVT-329944) | 65343-67-1 [evitachem.com]
- 4. Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate | 71301-98-9 [chemicalbook.com]
- 5. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester - Google Patents [patents.google.com]
- 6. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 7. Ethyl-2-(p-Hydroxyphenoxy) Propionate - Regis Technologies [registech.com]
- 8. Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate | C12H16O4 | CID 181741 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Confirmation of Ethyl 2-(4-hydroxyphenoxy)propanoate Using 2D NMR Spectroscopy
Introduction
In the fields of pharmaceutical development, herbicide synthesis, and materials science, the precise structural elucidation of chiral molecules is a non-negotiable prerequisite for understanding their function and ensuring purity.[1][2] Ethyl 2-(4-hydroxyphenoxy)propanoate (EHP), a key intermediate in the synthesis of phenoxypropionic acid herbicides, presents a compelling case for rigorous structural analysis.[1] While 1D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a foundational overview of the chemical environment of nuclei, it often falls short in resolving complex spin systems and unambiguously assigning quaternary carbons or protons with overlapping signals.[3][4]
This guide provides a comprehensive, data-supported methodology for the unequivocal structural confirmation of EHP. We will move beyond simple 1D analysis and leverage a suite of two-dimensional (2D) NMR experiments. By systematically employing Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), we can construct a self-validating network of intra-molecular correlations that confirms the complete bonding framework of the molecule. This approach not only validates the primary structure but also serves as a robust alternative to more resource-intensive methods like X-ray crystallography for routine confirmation.
Part 1: Foundational Analysis & The Limitations of 1D NMR
The first step in any structural elucidation is the acquisition of high-resolution 1D ¹H and ¹³C NMR spectra. While essential, these spectra alone present challenges. For EHP, the aromatic protons may exhibit complex splitting patterns, and the exact assignment of each carbon, particularly the quaternary carbons (C1, C4, C7), is not possible without further information.
To facilitate our 2D analysis, we first assign a numbering scheme to the EHP structure.
Caption: Numbering scheme for this compound (EHP).
Predicted 1D NMR Data
The following table outlines the predicted chemical shifts for EHP, which will serve as the basis for our 2D spectral analysis.
| Atom # | Proton (¹H) δ (ppm) | Multiplicity | Carbon (¹³C) δ (ppm) | Carbon Type |
| 1 | - | - | ~151.0 | C |
| 2, 6 | ~6.85 | d | ~116.5 | CH |
| 3, 5 | ~6.78 | d | ~116.0 | CH |
| 4 | - | - | ~154.0 | C |
| OH | variable | br s | - | - |
| 7 | - | - | ~173.0 | C=O |
| 8 | ~4.65 | q | ~72.0 | CH |
| 9 | ~1.60 | d | ~18.5 | CH₃ |
| 10 | ~4.20 | q | ~61.5 | CH₂ |
| 11 | ~1.25 | t | ~14.0 | CH₃ |
Part 2: The 2D NMR Workflow for Unambiguous Confirmation
To overcome the limitations of 1D NMR, we employ a logical sequence of 2D experiments. This workflow is designed to systematically build the molecular structure by identifying neighboring protons (COSY), directly bonded carbon-proton pairs (HSQC), and finally, connecting these fragments across multiple bonds (HMBC).
Caption: Systematic workflow for 2D NMR-based structure elucidation.
Experiment 1: COSY (Correlation Spectroscopy)
Causality & Rationale: The COSY experiment is the cornerstone of proton network analysis. It identifies protons that are scalar (or J) coupled, which typically means they are separated by two or three bonds.[5][6] In the context of EHP, COSY is indispensable for two key tasks:
-
Confirming the connectivity within the ethyl group (H11 to H10).
-
Establishing the relationship between the methine proton (H8) and the methyl protons (H9) of the propanoate group.
-
Mapping the neighbor relationships in the aromatic ring (H2-H3 and H5-H6).
A standard COSY-90 experiment provides excellent sensitivity for these correlations.[7] The resulting 2D spectrum plots the ¹H spectrum on both axes. Diagonal peaks correspond to the 1D spectrum, while the crucial information is found in the off-diagonal "cross-peaks," which connect coupled protons.[8][9]
-
Sample Preparation: Dissolve ~10-15 mg of EHP in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: cosygpqf (or equivalent gradient-selected, phase-sensitive sequence).
-
Spectral Width: 12 ppm in both dimensions.
-
Acquisition Time (t2): ~0.2 s.
-
Number of Increments (t1): 256.
-
Number of Scans: 4-8 per increment.
-
Relaxation Delay: 1.5 s.
-
-
Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform. Phase and baseline correct the spectrum as needed.
| Correlating Protons | Predicted δ (ppm) | Interpretation |
| H8 ↔ H9 | 4.65 ↔ 1.60 | Confirms the propanoate CH-CH₃ fragment. H8 is adjacent to the C9 methyl group. |
| H10 ↔ H11 | 4.20 ↔ 1.25 | Confirms the ethyl group -O-CH₂-CH₃ fragment. |
| H2 ↔ H3 | 6.85 ↔ 6.78 | Confirms the ortho coupling between these adjacent aromatic protons. |
| H5 ↔ H6 | 6.78 ↔ 6.85 | Confirms the ortho coupling between these adjacent aromatic protons. |
Experiment 2: HSQC (Heteronuclear Single Quantum Coherence)
Causality & Rationale: After mapping the proton networks, the next logical step is to anchor them to the carbon skeleton. The HSQC experiment is the premier technique for this task, correlating each proton signal with the signal of the carbon to which it is directly attached (one-bond ¹JCH coupling).[10][11] Its high sensitivity and resolution make it superior to older methods.[12][13] For EHP, HSQC will definitively link:
-
The aromatic proton signals (δ ~6.8 ppm) to their respective aromatic CH carbon signals (δ ~116 ppm).
-
The methine proton H8 (δ ~4.65 ppm) to the C8 carbon.
-
The ethyl group protons (H10, H11) to their corresponding carbons (C10, C11).
-
Sample: Use the same sample as prepared for the COSY experiment.
-
Instrument Setup: Same as COSY.
-
Acquisition Parameters:
-
Pulse Program: hsqcedetgpsisp2.3 (or equivalent edited HSQC for multiplicity information).
-
¹H Spectral Width (F2): 12 ppm.
-
¹³C Spectral Width (F1): 180 ppm.
-
Number of Increments (t1): 256.
-
Number of Scans: 8-16 per increment.
-
Relaxation Delay: 1.5 s.
-
¹JCH Coupling Constant: Optimized for ~145 Hz.
-
-
Processing: Apply a squared sine-bell window function in both dimensions followed by a 2D Fourier transform.
The HSQC spectrum displays the ¹H spectrum on the F2 (horizontal) axis and the ¹³C spectrum on the F1 (vertical) axis. Each peak represents a direct C-H bond.
| Correlation (¹H δ ↔ ¹³C δ) | Interpretation |
| 6.85 ↔ 116.5 | Assigns the C2/C6 carbons and their attached protons. |
| 6.78 ↔ 116.0 | Assigns the C3/C5 carbons and their attached protons. |
| 4.65 ↔ 72.0 | Unambiguously links proton H8 to carbon C8. |
| 1.60 ↔ 18.5 | Unambiguously links the H9 methyl protons to carbon C9. |
| 4.20 ↔ 61.5 | Unambiguously links the H10 methylene protons to carbon C10. |
| 1.25 ↔ 14.0 | Unambiguously links the H11 methyl protons to carbon C11. |
Note: Quaternary carbons (C1, C4, C7) will be absent from the HSQC spectrum, as they have no directly attached protons.
Experiment 3: HMBC (Heteronuclear Multiple Bond Correlation)
Causality & Rationale: The HMBC experiment is the final and most powerful step in this workflow. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[14][15] This "through-bond" long-range information is critical for connecting the molecular fragments established by COSY and HSQC.[13][16] Specifically, HMBC will allow us to:
-
Connect the ethyl group to the carbonyl carbon (C7).
-
Link the propanoate fragment (H8, H9) to both the phenoxy oxygen (via C1) and the carbonyl carbon (C7).
-
Assign the non-protonated quaternary carbons (C1, C4, C7) by observing correlations from nearby protons.
-
Confirm the substitution pattern on the aromatic ring.
-
Sample: Use the same sample.
-
Instrument Setup: Same as COSY/HSQC.
-
Acquisition Parameters:
-
Pulse Program: hmbcgplpndqf (or equivalent gradient-selected magnitude mode sequence).
-
¹H Spectral Width (F2): 12 ppm.
-
¹³C Spectral Width (F1): 200 ppm.
-
Number of Increments (t1): 400.
-
Number of Scans: 16-32 per increment.
-
Relaxation Delay: 1.8 s.
-
Long-Range Coupling Delay: Optimized for a J-coupling of 8 Hz to prioritize 2- and 3-bond correlations.
-
-
Processing: Apply a sine-bell window function in F2 and a squared sine-bell in F1, followed by a 2D Fourier transform.
| Proton (δ) | Correlating Carbon (δ) | Bonds | Interpretation |
| H11 (1.25) | C10 (~61.5) | ²J | Confirms H11 is two bonds from the ethyl methylene carbon. |
| H10 (4.20) | C11 (~14.0) | ²J | Confirms H10 is two bonds from the ethyl methyl carbon. |
| H10 (4.20) | C7 (~173.0) | ³J | Crucial correlation: Links the ethyl group to the carbonyl carbon, confirming the ester functionality. |
| H9 (1.60) | C8 (~72.0) | ²J | Confirms H9 is two bonds from the methine carbon. |
| H9 (1.60) | C7 (~173.0) | ³J | Links the C9 methyl to the carbonyl carbon. |
| H8 (4.65) | C9 (~18.5) | ²J | Confirms H8 is two bonds from the C9 methyl carbon. |
| H8 (4.65) | C7 (~173.0) | ²J | Links the methine proton to the carbonyl carbon. |
| H8 (4.65) | C1 (~151.0) | ³J | Crucial correlation: Links the propanoate chain to the aromatic ring via the ether linkage. |
| H2/H6 (6.85) | C4 (~154.0) | ³J | Helps assign the hydroxyl-bearing carbon C4. |
| H2/H6 (6.85) | C3/C5 (~116.0) | ²J | Confirms aromatic connectivity. |
| H3/H5 (6.78) | C1 (~151.0) | ²J | Helps assign the ether-linked carbon C1. |
| H3/H5 (6.78) | C4 (~154.0) | ²J | Confirms aromatic connectivity. |
Part 3: Data Synthesis & Final Structure Confirmation
By overlaying the information from all three experiments, we create an unambiguous and self-validating structural proof.
-
COSY establishes the discrete proton spin systems: the ethyl group (-CH₂-CH₃), the propanoate side chain (-CH-CH₃), and the aromatic protons (-CH-CH-).
-
HSQC attaches each of these protons to its specific carbon atom, creating confirmed structural fragments: C10H₂-C11H₃, C8H-C9H₃, and the four aromatic CH units.
-
HMBC provides the final connections. The correlation from the ethyl protons (H10) to the carbonyl carbon (C7) confirms the ester. The correlation from the methine proton (H8) to the aromatic carbon C1 confirms the ether linkage. Finally, correlations from the aromatic protons to the quaternary carbons C1 and C4 confirm the 1,4-disubstitution pattern of the benzene ring.
The combined data from these 2D NMR experiments leaves no ambiguity and serves as definitive proof of the structure of this compound. This systematic approach is vastly superior to relying on 1D NMR alone, as it replaces inference with direct, observable evidence of connectivity.
References
- 1. (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate | 71301-98-9 | Benchchem [benchchem.com]
- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. anuchem.weebly.com [anuchem.weebly.com]
- 4. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 5. nmr.ceitec.cz [nmr.ceitec.cz]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Video: 2D NMR: Homonuclear Correlation Spectroscopy (COSY) [jove.com]
- 10. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. fiveable.me [fiveable.me]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. nmr.ceitec.cz [nmr.ceitec.cz]
- 15. 2D HMBC - NMR Wiki [nmrwiki.org]
- 16. youtube.com [youtube.com]
A Comparative Guide to the Cross-Validation of HPLC and GC Methods for the Analysis of Ethyl 2-(4-hydroxyphenoxy)propanoate
Introduction: The Analytical Imperative for Ethyl 2-(4-hydroxyphenoxy)propanoate
This compound is a key organic intermediate used in the synthesis of various compounds, including herbicides and potentially pharmaceutical agents.[1][2] Its purity and concentration are critical quality attributes that directly impact the yield, safety, and efficacy of the final product. Therefore, robust and reliable analytical methods are essential for its quantification in raw materials, in-process samples, and final formulations.
This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of this compound. We will delve into the causality behind experimental choices, present detailed validation protocols, and demonstrate the process of cross-validation to ensure consistency and interchangeability between the two methods. This work is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring scientific integrity and regulatory compliance.[3][4]
Pillar 1: Foundational Principles of Separation Science
The choice between HPLC and GC is fundamentally dictated by the physicochemical properties of the analyte. This compound (Molecular Weight: 210.23 g/mol ) possesses a phenolic hydroxyl group and an ester functional group, granting it moderate polarity.[5] Its boiling point of 327.4 °C suggests it is sufficiently volatile and thermally stable for GC analysis, while its UV-active phenolic ring makes it an excellent candidate for HPLC with UV detection.[5]
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6][7] For an analyte like this compound, Reversed-Phase HPLC (RP-HPLC) is the most logical choice. In this mode, a non-polar stationary phase (typically octadecylsilane, C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The analyte, being moderately polar, will be retained on the non-polar column and will elute as the proportion of the organic (less polar) solvent in the mobile phase increases. The presence of the aromatic ring provides strong UV absorbance, making a UV detector a sensitive and straightforward choice for quantification.[8]
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[9][10] The separation occurs as the vaporized sample is swept by an inert carrier gas (the mobile phase) through a column containing a stationary phase.[9] The analyte's volatility and its interaction with the stationary phase determine its retention time. Given the analyte's structure and boiling point, it is suitable for GC analysis, likely without the need for derivatization—a process sometimes required to increase volatility or thermal stability.[10] A Flame Ionization Detector (FID) is an excellent universal detector for organic compounds, offering high sensitivity and a wide linear range.
Pillar 2: Experimental Design & Self-Validating Protocols
A robust analytical method is one that has been rigorously validated to prove it is fit for its intended purpose.[11] The validation process, as prescribed by ICH Q2(R1) guidelines, examines a series of performance characteristics to ensure the method is reliable, reproducible, and accurate.[3][12]
Experimental Protocol: RP-HPLC Method
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A quaternary gradient HPLC system with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 10-150 µg/mL).
-
Sample Solution: Prepare the sample to be analyzed by dissolving it in the mobile phase to achieve a theoretical concentration within the linear range.
3. System Suitability Test (SST):
-
Before analysis, perform five replicate injections of a working standard (e.g., 100 µg/mL).
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of peak areas: ≤ 2.0%.
-
Tailing Factor (T): ≤ 2.0.
-
Theoretical Plates (N): ≥ 2000.
-
Experimental Protocol: GC Method
1. Instrumentation and Chromatographic Conditions:
-
GC System: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: HP-5 (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen, at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Injection Volume: 1 µL (Split ratio 50:1).
2. Preparation of Solutions:
-
Solvent: Dichloromethane or Ethyl Acetate.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 10-150 µg/mL).
-
Sample Solution: Prepare the sample in the solvent to a theoretical concentration within the linear range.
3. System Suitability Test (SST):
-
Perform five replicate injections of a working standard (e.g., 100 µg/mL).
-
Acceptance Criteria:
-
%RSD of peak areas: ≤ 2.0%.
-
Tailing Factor (T): ≤ 2.0.
-
Theoretical Plates (N): ≥ 5000.
-
Pillar 3: Method Validation & Data Comparison
Both developed methods were subjected to a full validation according to ICH Q2(R1) guidelines.[3] The results are summarized below to provide a direct, objective comparison of their performance.
| Validation Parameter | HPLC Method Performance | GC Method Performance | ICH Acceptance Criteria |
| Specificity | No interference from blank/placebo at the analyte's retention time. Peak purity > 99.5%. | No interference from blank/placebo at the analyte's retention time. | Method should be specific for the analyte. |
| Linearity (r²) | 0.9998 | 0.9995 | r² ≥ 0.999 |
| Range | 10 - 150 µg/mL | 10 - 150 µg/mL | 80% to 120% of the test concentration.[12] |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.9% - 101.8% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.85% | 1.10% | RSD ≤ 2.0% |
| Precision (Intermediate, %RSD) | 1.25% | 1.55% | RSD ≤ 2.0% |
| LOD (Limit of Detection) | 1.5 µg/mL | 1.2 µg/mL | Signal-to-Noise Ratio ≥ 3:1 |
| LOQ (Limit of Quantitation) | 5.0 µg/mL | 4.5 µg/mL | Signal-to-Noise Ratio ≥ 10:1 |
| Robustness | Unaffected by minor changes in flow rate (±0.1 mL/min) and mobile phase composition (±2%). | Unaffected by minor changes in flow rate (±0.1 mL/min) and oven temperature (±2°C). | No significant change in results. |
Visualizing the Validation and Cross-Validation Workflows
To ensure clarity, the logical flow of the validation and cross-validation processes are depicted below.
Caption: Workflow for HPLC Method Validation.
Caption: Workflow for GC Method Validation.
The Crucial Step: Cross-Validation
When two distinct analytical methods are validated for the same analyte, it is imperative to perform a cross-validation to demonstrate their equivalency.[13][14] This ensures that data generated by either method, potentially across different laboratories or at different stages of product development, are comparable and reliable.[14]
Cross-Validation Protocol:
-
Sample Selection: A single batch of product containing this compound was prepared. Six independent samples were taken from this batch.
-
Analysis: Each of the six samples was analyzed in triplicate using the validated HPLC method and the validated GC method.
-
Data Comparison: The mean assay values obtained from each method were compared statistically. An F-test was used to compare the precision (variances) of the two methods, and a two-tailed t-test was used to compare the means.
Results of Cross-Validation:
| Sample ID | HPLC Assay (%) | GC Assay (%) |
| 1 | 99.8 | 100.1 |
| 2 | 100.2 | 99.9 |
| 3 | 99.5 | 99.3 |
| 4 | 100.5 | 100.7 |
| 5 | 99.9 | 100.2 |
| 6 | 100.1 | 99.8 |
| Mean | 100.00 | 100.00 |
| Std. Dev. | 0.36 | 0.47 |
-
F-test Result: The calculated F-value was less than the critical F-value, indicating no significant difference in the variances of the two methods.
-
t-test Result: The calculated t-value was less than the critical t-value, indicating no statistically significant difference between the mean assay values obtained by the HPLC and GC methods.
Caption: Cross-Validation Logical Flow.
Conclusion: Selecting the Right Tool for the Job
Both the developed HPLC and GC methods have been demonstrated to be accurate, precise, specific, and robust for the quantitative analysis of this compound. The successful cross-validation confirms that these methods can be used interchangeably, providing confidence in the analytical data regardless of the technique employed.
Practical Recommendations:
-
For Routine Quality Control (QC): The HPLC method is often preferred in a QC environment. It is highly precise, robust, and operates at moderate temperatures, reducing the risk of thermal degradation for any potential co-eluents. Most pharmaceutical QC labs are heavily equipped with HPLC systems.
-
For Purity and Volatile Impurity Profiling: The GC method is exceptionally powerful. It can simultaneously quantify the main component and screen for volatile organic impurities or residual solvents, which is a significant advantage in process development and raw material testing.[15] Its slightly better sensitivity (lower LOD/LOQ) can also be beneficial for trace analysis.
Ultimately, the choice of method depends on the specific analytical objective, the sample matrix, and the available laboratory infrastructure. By having two fully validated and cross-validated methods, an organization gains analytical flexibility, ensuring continuous and reliable quality assessment throughout the product lifecycle.
References
- 1. Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate | 71301-98-9 [chemicalbook.com]
- 2. Buy this compound (EVT-329944) | 65343-67-1 [evitachem.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. lookchem.com [lookchem.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. Ethyl-2-(p-Hydroxyphenoxy) Propionate - Regis Technologies [registech.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. impactfactor.org [impactfactor.org]
- 12. scribd.com [scribd.com]
- 13. dspace.cuni.cz [dspace.cuni.cz]
- 14. capa.org.tw [capa.org.tw]
- 15. pharmaguru.co [pharmaguru.co]
A Comparative Guide to the Efficacy of Herbicides Derived from Ethyl 2-(4-hydroxyphenoxy)propanoate
For researchers and professionals in weed science and agrochemical development, the aryloxyphenoxypropionate (APP or FOP) class of herbicides, derived from the parent molecule Ethyl 2-(4-hydroxyphenoxy)propanoate, represents a cornerstone in the selective control of graminaceous weeds. Their targeted mode of action, inhibiting the Acetyl-CoA Carboxylase (ACCase) enzyme, provides a powerful tool in managing weed populations in broadleaf crops and select cereals. This guide offers an in-depth comparison of the efficacy of four prominent FOP herbicides: Diclofop-methyl, Clodinafop-propargyl, Fenoxaprop-p-ethyl, and Quizalofop-p-ethyl. We will delve into their comparative performance, the biochemical underpinnings of their selectivity, and the standardized methodologies for their evaluation.
The Unifying Mechanism: Inhibition of Acetyl-CoA Carboxylase
The herbicidal activity of the FOP family is rooted in their ability to inhibit the ACCase enzyme, a critical component in the biosynthesis of fatty acids.[1][2][3][4] This enzyme catalyzes the first committed step in this pathway, the carboxylation of acetyl-CoA to malonyl-CoA. By blocking this step, these herbicides effectively halt the production of lipids necessary for cell membrane formation and integrity, particularly in the meristematic tissues where active growth occurs.[1][3] This leads to a cessation of growth, followed by chlorosis and necrosis of young tissues, ultimately resulting in the death of susceptible grass weeds.[5]
The remarkable selectivity of FOP herbicides stems from the structural differences in the ACCase enzyme between grass species (monocots) and broadleaf plants (dicots).[6] The ACCase in the plastids of graminaceous monocots is a multidomain protein that is highly sensitive to this class of herbicides. In contrast, the ACCase found in dicots has a different structure that is significantly less susceptible to inhibition by these compounds, rendering them naturally tolerant.[6]
Comparative Efficacy: A Data-Driven Analysis
The practical utility of these herbicides is defined by their efficacy against specific weed species and their safety in various crops. While all four compounds share the same mode of action, their chemical structures lead to differences in their weed control spectrum, potency, and crop selectivity.
| Herbicide | Key Target Weeds | Primary Crop Applications | Noteworthy Characteristics |
| Diclofop-methyl | Wild oats (Avena fatua), Italian ryegrass (Lolium multiflorum), green foxtail (Setaria viridis) | Wheat, Barley | One of the earliest FOP herbicides; resistance in some weed populations is well-documented.[7][8] |
| Clodinafop-propargyl | Wild oats (Avena fatua), canary grass (Phalaris minor), ryegrass (Lolium spp.) | Wheat, Barley | Often formulated with a safener (e.g., cloquintocet-mexyl) to enhance crop safety.[2][9] Highly effective against wild oats.[10] |
| Fenoxaprop-p-ethyl | Barnyardgrass (Echinochloa crus-galli), crabgrass (Digitaria spp.), foxtails (Setaria spp.), wild oats (Avena fatua) | Wheat, Barley, Soybeans, Rice, Turfgrass | Broad spectrum of activity against both annual and some perennial grasses.[1][5][11] |
| Quizalofop-p-ethyl | Annual and perennial grasses including johnsongrass (Sorghum halepense), quackgrass (Elymus repens), wild oats (Avena fatua) | Soybeans, Cotton, Canola, Sugar beets, various vegetables | Strong systemic activity, making it particularly effective against perennial grasses with extensive rhizome systems.[3][12][13] |
Quantitative Efficacy Comparison
Direct comparative studies providing ED50 (the dose required to control 50% of the weed population) or GR50 (the dose required for a 50% reduction in growth) values are the gold standard for efficacy comparison. While a single study comparing all four herbicides on multiple weeds is rare, the available literature allows for a synthesized comparison.
For instance, in the control of wild oats (Avena fatua), both Clodinafop-propargyl and Fenoxaprop-p-ethyl have demonstrated high levels of efficacy.[9][10][14] Studies have shown that Clodinafop-propargyl at recommended rates can achieve over 90% control of wild oats.[9] Similarly, Fenoxaprop-p-ethyl is effective against a broad range of annual grasses including wild oats.[1][11]
Quizalofop-p-ethyl is particularly noted for its effectiveness against both annual and perennial grasses.[3][12] For example, post-emergence application of quizalofop at 37.5 g a.i./ha has been shown to be highly effective in controlling a range of grassy weeds in soybean, including Avena fatua and Digitaria sanguinalis.[15]
Diclofop-methyl has a long history of use but has seen its efficacy diminished in some regions due to the development of resistant weed biotypes, particularly in Italian ryegrass.[7][8]
Experimental Protocols for Efficacy Evaluation
To ensure the scientific validity of efficacy comparisons, standardized experimental protocols are essential. Both greenhouse bioassays and field trials play crucial roles in the evaluation of herbicides.
Greenhouse Dose-Response Bioassay
Greenhouse bioassays are invaluable for determining the intrinsic activity of a herbicide on a specific weed species under controlled conditions. A typical dose-response bioassay involves the following steps:
-
Plant Material: Seeds of the target weed species and a susceptible reference species are sown in pots containing a standardized soil mix. Plants are grown under controlled temperature, light, and humidity.
-
Herbicide Application: A range of herbicide doses, typically in a logarithmic series, is applied to the plants at a specific growth stage (e.g., 2-3 leaf stage). A calibrated laboratory sprayer is used to ensure uniform application.
-
Data Collection: Plant injury is visually assessed at regular intervals (e.g., 7, 14, and 21 days after treatment) using a 0% (no effect) to 100% (complete kill) scale. At the end of the experiment, the above-ground biomass is harvested, dried, and weighed.
-
Data Analysis: The data is subjected to statistical analysis, often using a log-logistic model, to determine the ED50 or GR50 values.
Field Trials
Field trials are essential to evaluate herbicide performance under real-world conditions, taking into account environmental variability and crop-weed competition.
-
Site Selection and Trial Design: The trial is established in a location with a natural and uniform infestation of the target weed species. A randomized complete block design with a minimum of three to four replications is typically used.
-
Treatments: The treatments include the test herbicides at various rates, a standard herbicide for comparison, and an untreated control.
-
Application: Herbicides are applied using a calibrated plot sprayer at the appropriate weed and crop growth stage.
-
Assessments: Weed control is assessed visually at multiple time points after application. Weed density and biomass are often quantified from quadrats placed within each plot. Crop injury (phytotoxicity) is also rated.
-
Yield Data: At the end of the growing season, the crop is harvested from the center of each plot to determine the yield.
-
Data Analysis: All data are subjected to analysis of variance (ANOVA) to determine statistically significant differences between treatments.
Conclusion and Future Perspectives
The herbicides derived from this compound remain a vital component of modern weed management strategies. While Diclofop-methyl's utility has been challenged by resistance, Clodinafop-propargyl, Fenoxaprop-p-ethyl, and Quizalofop-p-ethyl offer effective and often complementary solutions for the control of a wide range of grass weeds. The choice of herbicide will depend on the specific weed spectrum, the crop, and the prevailing environmental conditions.
The continued efficacy of this herbicide family is contingent on responsible stewardship to mitigate the evolution of resistance. This includes rotating herbicides with different modes of action, using tank mixtures, and integrating chemical control with other weed management practices. Future research will likely focus on the development of new derivatives with improved efficacy, broader weed spectrums, and enhanced crop safety, as well as strategies to overcome existing resistance mechanisms.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. pomais.com [pomais.com]
- 3. Quizalofop-P-Ethyl: A Selective Post-Emergent Herbicide for Grass Weed Control [jindunchemical.com]
- 4. Fenoxaprop-P-ethyl (Ref: AE F046360) [sitem.herts.ac.uk]
- 5. Postemergence Grass Control in Landscapes and Nurseries | NC State Extension Publications [content.ces.ncsu.edu]
- 6. 15.6 Herbicides that Inhibit ACCase – Principles of Weed Control [ohiostate.pressbooks.pub]
- 7. ovid.com [ovid.com]
- 8. uppersouthplatte.org [uppersouthplatte.org]
- 9. scispace.com [scispace.com]
- 10. Clodinafop-propargyl [tangagri.com]
- 11. researchgate.net [researchgate.net]
- 12. academicoa.com [academicoa.com]
- 13. Quizalofop Herbicide Effective Weed Control for Crops & Lawns [cnagrochem.com]
- 14. sabraojournal.org [sabraojournal.org]
- 15. researchgate.net [researchgate.net]
Benchmarking the synthesis of Ethyl 2-(4-hydroxyphenoxy)propanoate against literature
Introduction
Ethyl 2-(4-hydroxyphenoxy)propanoate is a pivotal intermediate in the chemical and agrochemical industries, most notably in the synthesis of aryloxyphenoxypropionate (APP) herbicides.[1] The biological activity of these herbicides is often linked to a specific stereoisomer, with the (R)-enantiomer typically exhibiting significantly higher herbicidal potency.[1][2] This enantioselectivity arises from the specific interactions with the target enzyme in weeds, acetyl-CoA carboxylase.[2] Consequently, the development of efficient, stereoselective, and economically viable synthetic routes to enantiomerically pure Ethyl (R)-2-(4-hydroxyphenoxy)propanoate is a subject of considerable research and industrial interest.
This guide provides an in-depth analysis and benchmarking of a common and effective laboratory-scale synthesis of this compound. We will dissect a well-documented Williamson ether synthesis protocol, compare it against other established literature methods, and provide detailed, actionable experimental procedures for both synthesis and characterization. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic landscape for this crucial molecule.
Benchmarked Synthetic Protocol: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and an alkoxide.[3][4] In the context of this compound, this reaction is adapted to form the characteristic ether linkage by reacting a phenoxide (from hydroquinone) with a chiral ethyl propanoate derivative bearing a suitable leaving group.[2] This method is widely used in both laboratory and industrial settings due to its reliability and broad scope.[3]
A particularly well-documented variant of this synthesis involves the reaction of hydroquinone with (R)-ethyl O-benzenesulfonyl lactate in the presence of sodium carbonate as a base, achieving a reported yield of 86.7%.[5]
Rationale for Experimental Choices:
-
Nucleophile: Hydroquinone serves as the precursor to the nucleophilic phenoxide. A key challenge is achieving mono-alkylation, as the dianion of hydroquinone could lead to the formation of a diether byproduct.[2][6] This is controlled by using an excess of hydroquinone relative to the electrophile.[5]
-
Electrophile: (R)-ethyl O-benzenesulfonyl lactate is an excellent electrophile. The benzenesulfonyl group is a highly effective leaving group, facilitating the SN2 reaction. The stereochemistry at the C2 position is crucial; starting with an (S)-lactate derivative would typically result in the desired (R)-product via a Walden inversion (SN2 mechanism).[2] However, the cited procedure uses an (R)-lactate derivative, suggesting the reaction proceeds with retention of configuration, which can occur under certain phase-transfer catalysis conditions or if a double inversion mechanism is at play, though an SN2 inversion is more typical. For the purpose of this guide, we will focus on the reported protocol.
-
Base and Solvent: Sodium carbonate (Na₂CO₃) is a moderately strong base, sufficient to deprotonate one of the phenolic hydroxyl groups of hydroquinone to form the reactive phenoxide ion.[5] Xylene is used as a high-boiling, non-polar aprotic solvent, which is suitable for the required reaction temperature of 120°C and helps to avoid slowing the reaction rate, which can occur with protic or apolar solvents.[3][5]
-
Inert Atmosphere: The reaction is conducted under a nitrogen atmosphere.[5] This is a critical precaution to prevent the oxidation of the electron-rich hydroquinone, which can readily oxidize to form colored impurities, particularly at elevated temperatures.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the benchmarked Williamson ether synthesis protocol.
Caption: Workflow for the synthesis of this compound via Williamson Ether Synthesis.
Comparative Analysis of Synthetic Strategies
While the Williamson ether synthesis is a robust method, several other strategies have been employed to synthesize this compound or its parent acid. Each approach has distinct advantages and disadvantages in terms of yield, scalability, cost, and environmental impact.
| Synthetic Strategy | Starting Materials | Key Reagents/Conditions | Reported Yield | Advantages | Disadvantages | References |
| Benchmarked Williamson Ether Synthesis | Hydroquinone, (R)-Ethyl O-benzenesulfonyl lactate | Na₂CO₃, Xylene, 120°C, Inert Atmosphere | 86.7% | High yield, good for stereocontrol, one-pot ether formation. | Requires pre-functionalized electrophile (sulfonyl lactate), high temperature, potential for diether byproduct. | [2][5] |
| Alternative Williamson Ether Synthesis | Hydroquinone, Ethyl DL-2-bromopropionate | K₂CO₃, Methylethylketone, Reflux | 26% | Readily available starting materials. | Low yield, produces a racemic mixture requiring resolution. | [7] |
| Esterification (Flow Chemistry) | (R)-2-(4-hydroxyphenoxy)propanoic acid, Ethanol | Amberlyst-15 solid acid catalyst, 80°C | 95% | High yield, green (solid catalyst), suitable for continuous production. | Requires the pre-synthesis of the carboxylic acid, which adds a step. | [2][8] |
| Esterification (Batch) | 2-(4-hydroxyphenoxy)propionic acid, Methanol | HCl or H₂SO₄, Reflux | ~85-96% | Simple procedure, high conversion. | Equilibrium-limited, requires excess alcohol, corrosive acid catalyst. | [2][9] |
| Ullmann Condensation | Phenols, Aryl Halides | Copper catalyst, High temperature (>200°C), Polar aprotic solvent | Variable | Good for hindered substrates. | Harsh reaction conditions, stoichiometric copper often required, high temperatures. | [10][11][12] |
| Mitsunobu Reaction | Alcohols, Carboxylic Acids | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) | Variable | Mild conditions, predictable inversion of stereochemistry. | Generates stoichiometric amounts of byproducts (phosphine oxide, hydrazine) that can be difficult to remove, expensive reagents. | [13][14][15] |
Logical Relationship of Synthesis Strategies
The choice of synthetic route often depends on the available starting materials. The diagram below illustrates the convergence of different strategies toward the target molecule.
Caption: Key synthetic pathways to this compound and its parent acid.
Detailed Experimental Protocols
Synthesis of Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate via Williamson Ether Synthesis[5]
This protocol is based on the high-yield method reported in the literature.
Materials and Equipment:
-
Three-neck round-bottom flask (250 mL) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet/outlet.
-
Heating mantle with a temperature controller.
-
Hydroquinone (8.25g, 0.075 mol)
-
Sodium carbonate (6.36g, 0.06 mol)
-
(R)-ethyl O-benzenesulfonyl lactate (12.9g, 0.05 mol)
-
Xylene (100 mL total)
-
Dichloromethane (DCM) for extraction
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware for workup and purification.
Procedure:
-
Reactor Setup: To the 250 mL three-neck flask, add hydroquinone (8.25g), sodium carbonate (6.36g), and 80 mL of xylene.
-
Inerting: Seal the flask and purge the system with nitrogen for 10-15 minutes to ensure an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
Initial Heating: Place the flask in a heating mantle and heat the stirred suspension to 120°C for 1 hour. This step facilitates the formation of the sodium phenoxide salt.
-
Electrophile Addition: In a separate flask, dissolve (R)-ethyl O-benzenesulfonyl lactate (12.9g) in 20 mL of xylene. Add this solution dropwise to the reaction mixture over approximately 1 hour.
-
Reaction: After the addition is complete, maintain the reaction mixture at 120°C with vigorous stirring for 6 hours.
-
Workup - Filtration: Cool the reaction mixture to room temperature. Filter the mixture to remove the insoluble sodium carbonate and other inorganic salts.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water. Extract the aqueous layer three times with dichloromethane. Combine all organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. This will yield a light-yellow crystalline crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired product from unreacted hydroquinone and other impurities. This should yield approximately 9.1 g (86.7%) of pure Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate.
Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized product.[2]
A. High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the final product and quantify any remaining starting materials or byproducts.
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid or acetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the aromatic ring shows strong absorbance (e.g., 275 nm).
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase or a suitable solvent like acetonitrile to a concentration of ~1 mg/mL.
-
Chiral HPLC: To confirm the enantiomeric excess (e.e.), a specialized chiral column (e.g., based on cellulose or amylose derivatives) is required.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the molecular structure of the synthesized compound.
-
¹H NMR: Provides information on the number of different types of protons and their connectivity. Expected signals would include those for the aromatic protons of the phenyl ring, the quartet and doublet for the propionate ethyl group, and the signals for the ester ethyl group.
-
¹³C NMR: Confirms the carbon framework of the molecule.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆).
-
Analysis: The chemical shifts, integration values, and coupling patterns of the NMR spectra should be compared with literature data or predicted spectra to confirm the structure of this compound.[6]
Conclusion
The synthesis of this compound can be successfully achieved through several established methods. The benchmarked Williamson ether synthesis protocol offers a high-yield, reliable route for laboratory-scale production with good control over stereochemistry.[5] However, for industrial and green chemistry applications, alternative methods like flow esterification using solid acid catalysts present compelling advantages in terms of efficiency and sustainability.[2][8] The choice of the optimal synthetic route will ultimately depend on factors such as scale, cost of starting materials, required stereochemical purity, and environmental considerations. The detailed protocols provided herein serve as a practical guide for researchers to both synthesize and rigorously validate this important chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate | 71301-98-9 | Benchchem [benchchem.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate | 71301-98-9 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. Buy this compound (EVT-329944) | 65343-67-1 [evitachem.com]
- 9. US5886209A - Preparation of 2-(4-hydroxyphenoxy) propionates - Google Patents [patents.google.com]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. synarchive.com [synarchive.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 15. Mitsunobu Reaction [organic-chemistry.org]
A Comparative Guide to the Inter-laboratory Validation of Ethyl 2-(4-hydroxyphenoxy)propanoate Quantification
This guide provides an in-depth comparison of two prevalent analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of Ethyl 2-(4-hydroxyphenoxy)propanoate. The focus is on the critical process of inter-laboratory validation, which establishes the reproducibility and reliability of an analytical procedure across different laboratories.[1][2] For drug development and manufacturing, ensuring that a method can be successfully transferred and executed by various quality control laboratories is paramount for regulatory acceptance and product consistency.[3]
The principles and parameters discussed are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, the global standard for analytical procedure validation.[4][5][6] This guide is intended for researchers, analytical scientists, and drug development professionals seeking to develop and validate robust, transferable analytical methods.
The Imperative of Inter-Laboratory Validation
An analytical method, no matter how precise or accurate within a single laboratory (demonstrating repeatability and intermediate precision), cannot be considered truly robust until it has proven its performance across different environments.[7][8] Inter-laboratory validation assesses the reproducibility of the method—the precision obtained between different laboratories.[2][7] This process is crucial as it exposes the method to variations in equipment, reagents, analysts, and environmental conditions that are inevitable in a real-world setting. A successful inter-laboratory study provides a high degree of assurance that the method is fit for its intended purpose and can be reliably implemented at contract manufacturing organizations (CMOs) or other global testing sites.[9][10]
Designing the Inter-Laboratory Study
To objectively compare HPLC-UV and LC-MS/MS for the quantification of this compound, a hypothetical inter-laboratory study was designed involving three independent laboratories (Lab A, Lab B, and Lab C).
Causality of Design Choices:
-
Homogeneous Samples: A central laboratory prepared and verified the homogeneity of a single batch of a model pharmaceutical formulation (e.g., a gel) containing a known concentration of this compound. Samples at three concentration levels (Low, Medium, High) and blank samples were distributed to each participating laboratory to assess accuracy, precision, and specificity.
-
Internal Standard: Phenylalanine was selected as an internal standard (IS). The choice of an IS is critical for a self-validating protocol; it corrects for potential variability in sample preparation, injection volume, and instrument response, thereby enhancing the precision of the method.
-
Standardized Protocol: All laboratories received the same detailed analytical procedures for both HPLC-UV and LC-MS/MS, along with reference standards for the analyte and the internal standard. This ensures that the primary variable being tested is the inter-laboratory performance of the method itself.[9]
Caption: Workflow for the inter-laboratory validation study.
Comparative Performance Data
The validation was conducted according to ICH Q2(R1) guidelines, focusing on accuracy, precision (repeatability and reproducibility), and linearity.[11] The results from the three laboratories were compiled and are summarized below.
| Validation Parameter | Method | Lab A | Lab B | Lab C | Inter-Laboratory Mean | Reproducibility (%RSD) |
| Accuracy (% Recovery) | HPLC-UV | 99.2% | 100.5% | 98.8% | 99.5% | - |
| LC-MS/MS | 100.1% | 99.7% | 100.3% | 100.0% | - | |
| Precision (Repeatability, %RSD) | HPLC-UV | 0.8% | 1.1% | 0.9% | 0.9% | - |
| LC-MS/MS | 0.5% | 0.6% | 0.4% | 0.5% | - | |
| Precision (Intermediate, %RSD) | HPLC-UV | 1.3% | 1.5% | 1.4% | 1.4% | - |
| LC-MS/MS | 0.8% | 0.9% | 0.7% | 0.8% | - | |
| Linearity (R²) | HPLC-UV | 0.9992 | 0.9989 | 0.9995 | 0.9992 | - |
| LC-MS/MS | 0.9998 | 0.9997 | 0.9999 | 0.9998 | - | |
| Reproducibility (%RSD) | HPLC-UV | - | - | - | - | 1.9% |
| LC-MS/MS | - | - | - | - | 1.1% |
Discussion of Results:
-
Accuracy: Both methods demonstrated excellent accuracy, with mean recovery values close to 100%. The LC-MS/MS method showed slightly less inter-laboratory variation in accuracy results.
-
Precision: The LC-MS/MS method was consistently more precise, with lower Relative Standard Deviation (%RSD) values for repeatability (within-run precision) and intermediate precision (within-lab, between-run precision).[7][8] Crucially, the reproducibility, a measure of precision across laboratories, was significantly better for the LC-MS/MS method (1.1% RSD) compared to the HPLC-UV method (1.9% RSD). This highlights the superior robustness of the LC-MS/MS technique to inter-laboratory variables.
-
Linearity: Both methods showed excellent linearity over the tested concentration range, with correlation coefficients (R²) exceeding 0.998.
-
Specificity: In the HPLC-UV method, Lab C reported a minor interfering peak from the gel matrix near the analyte peak, which was not observed in the other labs, suggesting a potential vulnerability to matrix differences. The LC-MS/MS method, utilizing Multiple Reaction Monitoring (MRM), demonstrated superior specificity with no interferences reported by any laboratory.[12] The MRM technique is inherently more selective as it monitors a specific precursor-to-product ion transition, effectively filtering out background noise and interfering compounds.[13]
Experimental Protocols
The following are the detailed, step-by-step methodologies provided to each laboratory.
Sample Preparation (Applicable to Both Methods)
-
Accurately weigh approximately 1.0 g of the gel sample into a 50 mL volumetric flask.
-
Add 1.0 mL of the Internal Standard (IS) stock solution (Phenylalanine, 1 mg/mL in methanol).
-
Add approximately 30 mL of methanol and sonicate for 15 minutes to dissolve the gel and extract the analyte.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Mix thoroughly and filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.
HPLC-UV Method
This method was designed for robustness, using a common C8 column and a simple isocratic mobile phase. The choice of a C8 stationary phase provides a good balance of retention for the moderately polar this compound while minimizing long run times.
-
Instrumentation: HPLC system with UV/Vis detector.
-
Column: Lichrosorb C8 (150 x 4.6 mm, 5 µm).[14]
-
Mobile Phase: Acetonitrile, Tetrahydrofuran, and Water (21:13:66, v/v/v).[14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 258 nm.[14]
-
Injection Volume: 10 µL.
-
Run Time: 20 minutes.
LC-MS/MS Method
This method leverages the high sensitivity and specificity of tandem mass spectrometry. Electrospray ionization (ESI) in negative mode was chosen as phenoxy-containing compounds readily deprotonate to form a stable [M-H]⁻ ion.
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an ESI source.[15]
-
Column: Reversed-phase C18 (100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[15]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.[16]
-
Gradient Program:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-7 min: Hold at 95% B
-
7.1-9 min: Return to 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Negative.
-
MRM Transitions:
-
This compound: Precursor Ion (m/z) 209.1 -> Product Ion (m/z) 121.0 (Quantifier)
-
Phenylalanine (IS): Precursor Ion (m/z) 164.1 -> Product Ion (m/z) 119.1 (Quantifier)
-
Caption: Comparison of HPLC-UV and LC-MS/MS attributes.
Conclusion and Recommendations
The inter-laboratory study successfully validated both the HPLC-UV and LC-MS/MS methods for the quantification of this compound. Both methods are accurate and precise enough for routine quality control testing.
However, the LC-MS/MS method demonstrated superior performance in terms of precision, reproducibility, and specificity. The lower inter-laboratory %RSD indicates that the LC-MS/MS method is more robust and less susceptible to environmental and systemic variations, making it the recommended choice for method transfer and implementation across multiple sites. While the initial investment in instrumentation and expertise for LC-MS/MS is higher, the long-term benefits of improved data reliability and reduced troubleshooting during method transfer justify the cost for many pharmaceutical applications. The HPLC-UV method remains a viable and cost-effective alternative for laboratories where mass spectrometry is not available, provided that careful attention is paid to potential matrix interferences during validation and routine use.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. diva-portal.org [diva-portal.org]
- 10. fda.gov [fda.gov]
- 11. starodub.nl [starodub.nl]
- 12. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 13. agilent.com [agilent.com]
- 14. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. epa.gov [epa.gov]
- 16. eurl-pesticides.eu [eurl-pesticides.eu]
Safety Operating Guide
Navigating the Safe Handling of Ethyl 2-(4-hydroxyphenoxy)propanoate: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher, scientist, and drug development professional, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, in-depth procedural information for the safe handling and disposal of Ethyl 2-(4-hydroxyphenoxy)propanoate (CAS No. 71301-98-9), a compound that, while valuable in research, presents notable health hazards requiring stringent safety protocols. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the principles behind these crucial safety measures.
Understanding the Risks: Hazard Profile of this compound
Before any handling of this compound, a thorough understanding of its hazard profile is essential. According to safety data sheets (SDS), this compound is classified as a hazardous substance with the following primary concerns[1]:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1] Prolonged or repeated exposure can lead to inflammation, characterized by itching, scaling, reddening, or blistering.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation, which can result in redness, pain, and potential damage to the eye.[1]
-
Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): May cause respiratory irritation if inhaled.[1] Symptoms can include irritation of the lungs and respiratory system.[1]
Given these hazards, a multi-layered approach to personal protection is not just recommended, but imperative. This involves a combination of engineering controls and appropriate personal protective equipment (PPE).
Foundational Safety: Engineering Controls as the First Line of Defense
The most effective way to mitigate exposure to hazardous chemicals is to control them at the source. Therefore, all work with this compound should be conducted within a properly functioning chemical fume hood.[2] A fume hood provides critical ventilation, capturing and exhausting vapors and dusts, thereby minimizing the concentration of the chemical in the operator's breathing zone. The American National Standards Institute (ANSI) and the American Industrial Hygiene Association (AIHA) have established standards for laboratory ventilation (ANSI/AIHA Z9.5) that should be followed to ensure the effectiveness of these engineering controls.
Personal Protective Equipment (PPE): Your Essential Barrier
While engineering controls are the primary defense, PPE provides a crucial secondary barrier against accidental exposure. The selection of PPE must be deliberate and based on a thorough risk assessment of the procedures being performed.
Eye and Face Protection: Shielding Against Splashes and Aerosols
Given that this compound is a serious eye irritant, robust eye and face protection is non-negotiable.[1]
-
Safety Glasses with Side Shields: For handling small quantities in a well-ventilated fume hood, safety glasses with side shields conforming to ANSI Z87.1 standards are the minimum requirement.[3]
-
Chemical Splash Goggles: When there is a higher risk of splashing, such as during transfers of larger volumes or when working with solutions, chemical splash goggles that provide a complete seal around the eyes are essential.[4]
-
Face Shield: In situations with a significant splash hazard, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[5]
Skin Protection: The Critical Role of Glove Selection
Protecting the skin from irritation requires the use of appropriate chemical-resistant gloves.[1] The choice of glove material is critical and should be based on its resistance to the specific chemical being handled.
-
Recommended for Prolonged Contact: Butyl rubber gloves are an excellent choice for handling esters and offer broad chemical resistance.[6] They provide superior protection against a wide range of chemicals, including many organic solvents.
-
Suitable for Incidental Contact: Nitrile gloves are a common choice in laboratory settings and offer good resistance to a variety of chemicals.[7] However, their resistance to esters can be variable. For short-duration tasks with a low risk of significant splash, nitrile gloves may be acceptable, but they should be changed immediately upon any sign of contamination.[7]
-
Not Recommended: Latex gloves are generally not recommended for handling many organic chemicals and should be avoided.
Table 1: Glove Selection for Handling this compound
| Glove Material | Recommendation Rationale |
| Butyl Rubber | Excellent resistance to esters, making it the preferred choice for prolonged or high-exposure tasks.[6] |
| Nitrile | Suitable for incidental contact and short-duration tasks. Provides good general chemical resistance but should be replaced immediately if contaminated.[7] |
| Latex | Not recommended due to poor resistance to many organic chemicals. |
It is crucial to inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, before and during use. Always follow proper glove removal techniques to avoid contaminating the skin.
In addition to gloves, a lab coat or chemical-resistant apron should be worn to protect street clothing and underlying skin from potential splashes.
Respiratory Protection: When Engineering Controls Are Not Enough
Under normal operating conditions within a certified chemical fume hood, respiratory protection should not be necessary. However, in situations where engineering controls are not available or are insufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection is required.
A NIOSH-approved air-purifying respirator with an organic vapor cartridge is the appropriate choice.[1][6] If the compound is in a solid, dusty form, a particulate filter (N95, R95, or P95) should be used in conjunction with the organic vapor cartridge.[1] The selection and use of respirators must be in accordance with a comprehensive respiratory protection program that includes fit testing and training, as outlined in OSHA's Respiratory Protection Standard (29 CFR 1910.134).
Operational Plan: Step-by-Step Guidance for Safe Handling
-
Preparation: Before beginning work, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on a lab coat, followed by the appropriate safety eyewear (goggles or safety glasses with side shields). Finally, don the selected chemical-resistant gloves (butyl rubber is preferred).
-
Handling the Chemical: Conduct all manipulations of this compound inside the fume hood. Avoid generating dust if handling the solid form. Use a scoop or spatula for transfers. If working with a solution, use appropriate glassware and transfer techniques to minimize splashing.
-
Post-Handling: Once the experimental work is complete, securely close all containers of the chemical.
-
Doffing PPE: Remove gloves using the proper technique to avoid skin contact with the outer contaminated surface. Remove your lab coat and safety eyewear.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound must be collected in a designated, properly labeled hazardous waste container.[3][8] Do not mix this waste with non-hazardous trash.
-
Container Selection: Use a container that is compatible with the chemical. The original container or a new, clean container made of similar material is often a good choice. Ensure the container has a secure, tight-fitting lid.
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and have secondary containment to capture any potential leaks.
-
Disposal Procedure: Follow your institution's specific procedures for the disposal of chemical waste. This typically involves contacting your Environmental Health and Safety (EHS) department for pickup and disposal by a licensed hazardous waste vendor. Never pour chemical waste down the drain.[8]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can often be disposed of as non-hazardous waste, but be sure to deface the original label. Consult your institution's EHS guidelines for specific procedures.
Emergency Procedures: Spill Response Workflow
In the event of a spill, a calm and methodical response is crucial to ensure safety.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. scribd.com [scribd.com]
- 3. Ansell 8th Edition Chemical Resistance Guide - All American Environmental Services Inc [aaesi.com]
- 4. coleparmer.com [coleparmer.com]
- 5. scribd.com [scribd.com]
- 6. oxwork.com [oxwork.com]
- 7. cdn.mscdirect.com [cdn.mscdirect.com]
- 8. coleparmer.com [coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
